Product packaging for NSC 1940-d4(Cat. No.:CAS No. 350818-63-2)

NSC 1940-d4

Cat. No.: B12349117
CAS No.: 350818-63-2
M. Wt: 88.14 g/mol
InChI Key: HVCFCNAITDHQFX-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NSC 1940-d4 is a useful research compound. Its molecular formula is C5H8O and its molecular weight is 88.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B12349117 NSC 1940-d4 CAS No. 350818-63-2

Properties

CAS No.

350818-63-2

Molecular Formula

C5H8O

Molecular Weight

88.14 g/mol

IUPAC Name

1-(2,2,3,3-tetradeuteriocyclopropyl)ethanone

InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i2D2,3D2

InChI Key

HVCFCNAITDHQFX-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)C)[2H]

Canonical SMILES

CC(=O)C1CC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NSC 1940-d4: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound NSC 1940, and by extension its deuterated form NSC 1940-d4, is exceptionally scarce in publicly accessible scientific literature and chemical databases. This guide represents a comprehensive effort to collate the available information and provide a foundational understanding of its chemical nature. The lack of published biological data precludes a detailed discussion of its mechanism of action, signaling pathways, or established experimental protocols.

Introduction

NSC 1940 is a chemical compound cataloged by the National Cancer Institute (NCI). Its deuterated isotopologue, this compound, is a variant where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is a common strategy in drug development to study a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and in some cases, to enhance its pharmacokinetic profile.

This document provides a summary of the known chemical properties and the determined structure of the parent compound, NSC 1940.

Chemical Structure and Properties

The definitive chemical structure of NSC 1940 has been identified through data deposited in the University of Cambridge's Apollo repository.[1][2] While direct experimental data on the physicochemical properties of NSC 1940 and this compound are not available in the public domain, computational methods can provide estimated values based on the known structure.

Table 1: Chemical Properties of NSC 1940

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂SCalculated
Molecular Weight 222.27 g/mol Calculated
IUPAC Name 2-amino-N-(pyridin-2-yl)benzenesulfonamideDerived from Structure
SMILES C1=CC=C(C=C1N)S(=O)(=O)NC2=CC=CC=N2Derived from Structure
InChI InChI=1S/C11H11N3O2S/c12-9-7-5-6-8-10(9)17(15,16)14-11-4-2-1-3-13-11/h1-8H,12H2,(H,13,14)Derived from Structure

Note: The properties listed above are for the parent compound, NSC 1940. The molecular weight of this compound would be approximately 226.30 g/mol , assuming the four deuterium atoms replace four protium atoms in non-exchangeable positions.

Structural Elucidation

The chemical structure of NSC 1940 was determined to be 2-amino-N-(pyridin-2-yl)benzenesulfonamide based on the interpretation of the Chemical Markup Language (CML) files from the University of Cambridge's chemical structure repository.

Logical Relationship for Structural Determination

Caption: Workflow for the structural identification of NSC 1940.

Experimental Protocols

A thorough search of scientific literature and databases did not yield any specific experimental protocols for the synthesis, analysis, or biological evaluation of NSC 1940 or this compound.

Signaling Pathways and Mechanism of Action

There is no publicly available information regarding the biological targets, mechanism of action, or any associated signaling pathways for NSC 1940 or its deuterated analogue.

Conclusion and Future Directions

NSC 1940 has been identified as 2-amino-N-(pyridin-2-yl)benzenesulfonamide through data available in the University of Cambridge's Apollo repository.[1][2] Its deuterated form, this compound, is presumed to be used for research purposes, likely in pharmacokinetic studies. A significant gap in knowledge exists regarding the biological activity and therapeutic potential of this compound.

Future research efforts would need to focus on:

  • Chemical Synthesis and Characterization: Development and publication of a robust synthetic route for NSC 1940 and this compound, followed by comprehensive characterization of their physicochemical properties.

  • Biological Screening: In vitro and in vivo screening to identify any potential biological targets and therapeutic areas of interest.

  • Mechanism of Action Studies: Elucidation of the molecular mechanism of action and identification of the signaling pathways it may modulate.

Without such fundamental research, the utility of NSC 1940 and this compound in drug development remains speculative. Researchers interested in this compound are encouraged to consult the NCI's Developmental Therapeutics Program for any non-public information they may have.

References

Unraveling the Role of Dopamine D4 Receptor Signaling in Neurological and Psychiatric Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "NSC 1940-d4" does not correspond to a publicly documented research molecule, extensive scientific inquiry has focused on the dopamine D4 receptor (D4R) , a key protein in the central nervous system. This guide delves into the established roles of the D4 receptor in various research contexts, providing a comprehensive overview of its signaling pathways, the experimental methodologies used to investigate its function, and the quantitative data that underpins our current understanding. The dopamine D4 receptor is a critical target in the study of several neurological and psychiatric conditions, and a thorough understanding of its function is paramount for the development of novel therapeutics.

Core Research Applications of Dopamine D4 Receptor Modulation

The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, a brain region integral to executive functions such as working memory, attention, and emotional regulation. Consequently, research into D4R modulation is concentrated on its implications in various cognitive and neuropsychiatric processes.

Key areas of investigation include:

  • Emotional Memory and Fear Conditioning: Activation of D4 receptors in the medial prefrontal cortex has been shown to bidirectionally modulate emotional memory.[1] Specifically, it can enhance the salience of weak emotional memories while inhibiting the acquisition of strong, fear-related memories.[1]

  • Cognitive Function and Mental Disorders: The high concentration of D4 receptors in the prefrontal cortex implicates them in the pathophysiology of mental disorders like schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD). Research focuses on how aberrant D4R signaling may contribute to the cognitive deficits observed in these conditions.

  • Regulation of NMDA and AMPA Receptors: D4 receptor activation has been found to modulate the function of key glutamate receptors, namely NMDA and AMPA receptors, in prefrontal cortex neurons. This interaction is crucial for synaptic plasticity, learning, and memory.[2]

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initial signaling event triggers a cascade of downstream effects that are highly dependent on the specific cell type and neuronal circuit.

Several key signaling pathways have been elucidated:

  • cAMP/PKA and PP1 Signaling: The D4R-mediated reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This, in turn, can lead to the activation of protein phosphatase 1 (PP1).[1][2] This pathway has been shown to be critical in the D4R-mediated modulation of NMDA receptor currents.[2]

  • CaMKII Signaling: The α-calcium calmodulin-dependent kinase II (CaMKII) is another crucial downstream effector of D4 receptor signaling.[1] D4R activation can bidirectionally modulate CaMKII activity, which is essential for learning and memory processes.[1] Blockade of CaMKII has been shown to prevent the D4R-mediated enhancement of subthreshold fear memory.[1]

  • MAPK/ERK Signaling: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases ERK1 and ERK2, can also be influenced by D4 receptor activation.[3] The effect can be either stimulatory or inhibitory depending on the cellular context.[3]

  • Calcium Signaling: D4 receptors can influence intracellular calcium levels through various mechanisms, including the inhibition or stimulation of calcium currents, depending on the cell type.[3]

Below are Graphviz diagrams illustrating these key signaling cascades.

D4R_PKA_PP1_Pathway D4R Dopamine D4 Receptor Gai Gαi/o D4R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation PP1 PP1 PKA->PP1 Inhibition NMDAR NMDA Receptor PP1->NMDAR Dephosphorylation D4R_CaMKII_Pathway D4R Dopamine D4 Receptor Downstream Downstream Effectors D4R->Downstream CaMKII CaMKII Downstream->CaMKII Modulation Memory Emotional Memory Salience CaMKII->Memory Regulation

References

An In-depth Technical Guide to the Synthesis of Cyclopropyl Methyl Ketone-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropyl methyl ketone-d4, a deuterated analog of an important building block in organic synthesis. The inclusion of deuterium isotopes can be a powerful tool in drug discovery and development, aiding in mechanistic studies, altering metabolic profiles, and enhancing the pharmacokinetic properties of drug candidates. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and further research.

Introduction

Cyclopropyl methyl ketone is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. The strategic incorporation of deuterium at specific molecular positions can offer significant advantages. In the case of cyclopropyl methyl ketone-d4, deuteration of the methyl group and the alpha-position of the cyclopropyl ring can influence reaction kinetics and metabolic pathways. This guide outlines two plausible and efficient pathways for the synthesis of this isotopically labeled compound.

Synthetic Pathways

Two principal pathways for the synthesis of cyclopropyl methyl ketone-d4 are presented. Pathway 1 involves the initial synthesis of the trideuterated methyl ketone followed by alpha-deuteration. Pathway 2 outlines a method starting from non-deuterated cyclopropyl methyl ketone, followed by a two-step deuteration process.

Pathway 1: Grignard Reaction with Deuterated Methyl Magnesium Iodide followed by Alpha-Deuteration

This pathway is a highly efficient method for introducing the trideuteromethyl group, followed by a well-established alpha-deuteration.

Logical Workflow for Pathway 1

Pathway 1 cluster_0 Step 1: Synthesis of Cyclopropyl Methyl Ketone-d3 cluster_1 Step 2: Alpha-Deuteration Cyclopropanecarbonitrile Cyclopropanecarbonitrile Reaction1 Grignard Reaction Cyclopropanecarbonitrile->Reaction1 CD3MgI CD3MgI in Et2O CD3MgI->Reaction1 Hydrolysis Aqueous Workup (NH4Cl) Reaction1->Hydrolysis Product1 Cyclopropyl Methyl Ketone-d3 Hydrolysis->Product1 Product1_input Cyclopropyl Methyl Ketone-d3 Reaction2 H/D Exchange Product1_input->Reaction2 Reagents2 NaOD, D2O Reagents2->Reaction2 Product2 Cyclopropyl Methyl Ketone-d4 Reaction2->Product2 Pathway 2 cluster_0 Step 1: Methyl Group Deuteration cluster_1 Step 2: Alpha-Deuteration Start Cyclopropyl Methyl Ketone Reaction1 H/D Exchange Start->Reaction1 Reagents1 NaOD, D2O (excess) Reagents1->Reaction1 Product1 Cyclopropyl Methyl Ketone-d3 Reaction1->Product1 Product1_input Cyclopropyl Methyl Ketone-d3 Reaction2 H/D Exchange Product1_input->Reaction2 Reagents2 NaOD, D2O Reagents2->Reaction2 Product2 Cyclopropyl Methyl Ketone-d4 Reaction2->Product2

An In-depth Technical Guide to the Basic Reaction Mechanisms of Deuterated Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental reaction mechanisms of deuterated cyclopropyl ketones, offering insights valuable for mechanistic elucidation and the strategic use of isotopic labeling in drug development. The introduction of deuterium can significantly influence reaction pathways and rates, providing a powerful tool for understanding and controlling chemical transformations. This document outlines key reaction types, the impact of deuterium substitution on these processes, and detailed protocols for relevant experimental studies.

Introduction: The Significance of Deuteration

Cyclopropyl ketones are versatile intermediates in organic synthesis due to the inherent strain of the three-membered ring, which facilitates a variety of ring-opening and rearrangement reactions.[1] Deuterium, a stable isotope of hydrogen, has nearly identical physical and chemical properties to protium (¹H) but twice the mass. This mass difference, however, leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, a C-D bond is stronger and requires more energy to break, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE) .[2][3]

In drug development, selectively replacing hydrogen with deuterium at metabolically vulnerable positions can slow down enzymatic degradation, thereby improving a drug's pharmacokinetic profile, extending its half-life, and potentially reducing toxic metabolite formation.[4][5] For mechanistic chemists, the KIE is a sensitive probe for determining reaction mechanisms, particularly for identifying the rate-determining step of a reaction.[6][7]

Core Reaction Mechanisms and the Influence of Deuterium

The reactivity of cyclopropyl ketones is dominated by pathways that relieve ring strain. Deuteration at specific positions—either on the cyclopropyl ring or on the carbons alpha to the carbonyl group—can influence the rates and regioselectivity of these reactions.

Nucleophilic Ring-Opening

Nucleophilic attack on the carbonyl carbon can be followed by a concerted or stepwise ring-opening. The regioselectivity of this opening is dictated by the substitution pattern on the cyclopropyl ring and the nature of the nucleophile.

A key mechanistic question is which C-C bond of the cyclopropane ring breaks. Deuterium labeling can help elucidate this. For instance, if a C-H bond is broken in the rate-determining step of the ring-opening process, substituting that hydrogen with deuterium will slow the reaction down (a primary KIE). Even if the C-H bond is not broken directly, deuterium substitution can still have a smaller, secondary effect on the reaction rate, which can provide information about the transition state structure.[3][7]

Logical Workflow for Investigating Nucleophilic Ring-Opening

cluster_synthesis Synthesis cluster_reaction Reaction & Kinetics cluster_analysis Analysis & Conclusion S1 Synthesize Deuterated Cyclopropyl Ketone R1 React both ketones with nucleophile under identical conditions S1->R1 S2 Synthesize Non-Deuterated Analog S2->R1 R2 Monitor reaction rates (e.g., by NMR, GC-MS) R1->R2 A1 Characterize product structures (regioselectivity) R1->A1 R3 Calculate kH / kD (KIE) R2->R3 A2 Analyze magnitude of KIE R3->A2 A3 Propose Mechanism A1->A3 A2->A3

Caption: Workflow for KIE studies in nucleophilic ring-opening.

Rearrangement Reactions: The Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones proceeds through a cyclopropanone intermediate when an enolizable α-proton is present.[8][9] This reaction is highly relevant as it involves the formation and subsequent opening of a cyclopropane-like ring system.

The mechanism involves:

  • Deprotonation at the α-carbon to form an enolate.

  • Intramolecular nucleophilic attack to displace the halide, forming a cyclopropanone intermediate.

  • Nucleophilic attack on the cyclopropanone carbonyl by a base (e.g., alkoxide).

  • Ring-opening of the resulting tetrahedral intermediate to yield the most stable carbanion, followed by protonation.

Deuterium labeling at the α- and α'-positions of the starting ketone can provide definitive evidence for this mechanism. For instance, the position of the deuterium in the final carboxylic acid derivative can reveal which carbanion intermediate is preferentially formed during the ring-opening step.

Generalized Favorskii Rearrangement Mechanism

start α-Halo Ketone enolate Enolate Formation start->enolate + Base - H⁺ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - X⁻ attack Nucleophilic Attack cyclopropanone->attack + Nu⁻ open Ring-Opening attack->open product Carboxylic Acid Derivative open->product + H⁺

Caption: Key stages of the Favorskii rearrangement mechanism.

Quantitative Data: Kinetic Isotope Effects (KIE)

The magnitude of the KIE (kH/kD) is a powerful indicator of the transition state structure.

  • Primary KIE (kH/kD > 2): Observed when a C-H/C-D bond is broken or formed in the rate-determining step. Typical values range from 3 to 8.[2][3]

  • Secondary KIE (0.7 < kH/kD < 1.5): Observed when the deuterated position is not directly involved in bond breaking but experiences a change in its environment, such as a change in hybridization, between the reactant and the transition state.[3][7]

    • Normal Secondary KIE (kH/kD > 1): Typically occurs when the hybridization changes from sp³ to sp², making the C-H bond weaker in the transition state.

    • Inverse Secondary KIE (kH/kD < 1): Typically occurs when the hybridization changes from sp² to sp³, making the C-H bond stronger in the transition state.

While specific experimental KIE data for deuterated cyclopropyl ketone reactions are dispersed throughout the literature, computational studies provide valuable estimates for activation energies, which are directly related to reaction rates.

Reaction TypeSubstrateCatalyst / ConditionsComputational MethodCalculated ΔG‡ (kcal/mol)
SmI₂-Catalyzed Intermolecular CouplingCyclohexyl cyclopropyl ketoneSmI₂DFT25.4[1]
SmI₂-Catalyzed Intermolecular CouplingPhenyl cyclopropyl ketoneSmI₂DFT24.6[1]
DABCO-Catalyzed Cloke-Wilson RearrangementPhenyl-substituted cyclopropyl ketoneDABCOSMD(DMSO)-M06-2X27.6[1]
Phosphine-Catalyzed Vinylogous [3+2] AnnulationVinylcyclopropylketonePBu₃DFT23.4[1]

Table 1: Computationally derived activation energies for various cyclopropyl ketone reactions. These values can be used as a baseline for predicting how deuterium substitution, which affects the zero-point energy of C-H/C-D bonds, might alter the activation barrier and thus the reaction rate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate study of reaction mechanisms. Below are representative procedures for the synthesis of a deuterated cyclopropyl ketone precursor and a relevant rearrangement reaction.

Protocol: Synthesis of a Deuterated Enaminone from Cyclopropyl Methyl Ketone[8]

This two-step procedure allows for the synthesis of a monodeuterated enaminone, a versatile precursor for various heterocycles, with high isotopic fidelity.

Step 1: Preparation of the Deuterated β-Ketoaldehyde (Enol form)

  • Reagents & Setup:

    • Potassium tert-butoxide (KOt-Bu, 1.1 equiv)

    • Cyclopropyl methyl ketone (1.0 equiv)

    • Deuterated methyl formate (DCO₂Me, 1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Procedure:

    • Dissolve KOt-Bu in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add a solution of cyclopropyl methyl ketone in THF dropwise to the cooled KOt-Bu solution over 15 minutes.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add DCO₂Me dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by pouring it into a cold (0 °C) aqueous solution of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude deuterated β-ketoaldehyde (which exists predominantly in its enol tautomer). This intermediate is often used in the next step without further purification due to potential instability.

Step 2: Formation of the Deuterated Enaminone

  • Reagents & Setup:

    • Crude deuterated β-ketoaldehyde from Step 1 (1.0 equiv)

    • Dimethylamine hydrochloride (Me₂NH·HCl, 1.5 equiv)

    • Methanol (MeOH)

    • A round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the crude β-ketoaldehyde in methanol.

    • Add dimethylamine hydrochloride to the solution.

    • Stir the mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the pure monodeuterated enaminone.

Protocol: Favorskii Rearrangement of an α-Halo Ketone[8]

This protocol describes a general procedure for the ring contraction of a cyclic α-halo ketone, which proceeds via a cyclopropanone intermediate.

  • Reagents & Setup:

    • α-Halo ketone substrate (1.0 equiv)

    • Sodium methoxide (NaOMe, 2.2 equiv, freshly prepared from sodium metal and anhydrous methanol)

    • Anhydrous methanol (MeOH) and anhydrous diethyl ether (Et₂O)

    • A flame-dried round-bottom flask with a magnetic stirrer, reflux condenser, and argon inlet.

  • Procedure:

    • Generate a solution of sodium methoxide in anhydrous methanol at 0 °C under an argon atmosphere.

    • Transfer a solution of the α-halo ketone substrate in anhydrous diethyl ether to the NaOMe solution via cannula.

    • Allow the resulting slurry to warm to room temperature.

    • Heat the reaction mixture to 55 °C and stir at this temperature for 4 hours.

    • Cool the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue via silica gel flash chromatography to obtain the rearranged ester product.

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for confirming the position and extent of deuterium incorporation.

  • ¹H NMR: The disappearance or reduction in the integral of a signal corresponding to a specific proton indicates its replacement by deuterium.[8]

  • ²H NMR: Directly observes the deuterium nuclei, confirming their presence and chemical environment. The chemical shift range is similar to ¹H NMR, but signals are broader.

  • ¹³C NMR: A carbon bonded to deuterium will appear as a multiplet (typically a 1:1:1 triplet) due to C-D coupling and will have a slightly different chemical shift compared to the C-H carbon.

Mass Spectrometry (MS) is used to confirm the overall level of deuteration by observing the increase in the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide precise mass data to confirm the elemental composition.[8]

Conclusion

The study of deuterated cyclopropyl ketones offers a fascinating intersection of physical organic chemistry and synthetic methodology with direct applications in drug discovery. By leveraging the kinetic isotope effect, researchers can gain profound insights into complex reaction mechanisms, such as regioselective ring-openings and stereospecific rearrangements. For drug development professionals, deuteration provides a proven strategy to enhance the metabolic stability and overall performance of therapeutic agents. The careful application of the synthetic protocols and analytical techniques described in this guide will enable the continued exploration and exploitation of these unique molecular transformations.

References

Physical and chemical characteristics of NSC 1940-d4

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physical and chemical characteristics of the chemical compound NSC 1940-d4 cannot be provided at this time. Extensive searches for a compound with the identifier "NSC 1940" or "this compound" have not yielded specific information about a distinct chemical entity.

The identifier "NSC" is often associated with the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository of chemical compounds. However, "NSC 1940" does not appear to be a valid or publicly documented designation within this database or other major chemical databases. The "-d4" suffix typically indicates a deuterated form of a compound, where four hydrogen atoms have been replaced with deuterium. Without the identification of the parent compound, information regarding its deuterated analog cannot be retrieved.

Initial search results were confounded by the term "d4," which led to irrelevant information regarding the Dopamine D4 receptor. Subsequent, more targeted searches for the specific NSC identifier have been unsuccessful in pinpointing a particular chemical structure or related scientific literature.

It is concluded that "this compound" is likely an incorrect, incomplete, or non-standard identifier for a chemical compound. Without the correct identification of the molecule of interest, it is impossible to furnish the requested in-depth technical guide, including its physical and chemical properties, experimental protocols, and signaling pathways.

To proceed, it is essential to verify the correct and complete NSC number or an alternative standard identifier for the compound, such as a CAS number, IUPAC name, or SMILES string. Once a valid identifier is provided, a comprehensive technical guide can be compiled.

In-depth Technical Guide on NSC 1940-d4: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

The designation "NSC" suggests a compound from the National Cancer Institute's repository. However, without a specific CAS number or a more detailed chemical name, a precise identification and subsequent retrieval of in-depth safety and biological information is not possible at this time. The "-d4" suffix indicates that it is a deuterated compound, meaning four hydrogen atoms have been replaced with deuterium. This isotopic labeling is often used in research for tracing metabolic pathways or as an internal standard in analytical chemistry. The safety profile of a deuterated compound is generally assumed to be similar to its parent compound, but this should be confirmed with specific data when available.

Given the lack of specific information for NSC 1940-d4, this guide provides general safety and handling principles applicable to novel or uncharacterized research chemicals. These guidelines are based on standard laboratory safety protocols and information from general safety data sheets.

General Safety and Handling Precautions for Research Chemicals

When handling any uncharacterized chemical compound like this compound, it is crucial to treat it as potentially hazardous. The following are general guidelines that should be followed.

1. Personal Protective Equipment (PPE): Appropriate personal protective equipment should be worn at all times when handling the substance.[1] This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2] The selection of glove material should be based on the potential solvents used and the breakthrough time of the gloves.[3]

  • Body Protection: A laboratory coat is essential to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[3]

2. Engineering Controls:

  • Work with the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that safety showers and eyewash stations are readily accessible in the event of an emergency.

3. Handling and Storage:

  • Minimize the generation of dust when working with solid compounds.[4]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1]

4. First Aid Measures: In case of exposure, the following general first-aid measures should be taken immediately:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if symptoms occur.

  • Skin Contact: Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention if irritation occurs.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4]

5. Fire and Explosion Hazards:

  • The fire and explosion hazards of this compound are unknown.

  • In the event of a fire, use an extinguishing agent suitable for the surrounding fire.[1] Firefighters should wear self-contained breathing apparatus.[3]

Quantitative Data Summary

Due to the absence of a specific MSDS for this compound, a table of quantitative safety data (e.g., LD50, exposure limits) cannot be provided. Researchers should handle the compound with the assumption that it may be toxic.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the public literature. When developing protocols, researchers should perform a thorough risk assessment and incorporate the general safety and handling precautions outlined above.

Signaling Pathways and Workflows

As the biological target and mechanism of action of this compound are unknown, diagrams of signaling pathways or experimental workflows cannot be generated at this time.

The information available for this compound is insufficient to provide a detailed, in-depth technical guide as requested. The guidance provided here is based on general laboratory safety principles for handling uncharacterized research chemicals. It is imperative for any institution or individual working with this compound to conduct a thorough risk assessment and to handle it with the utmost care, assuming it to be hazardous until proven otherwise. If more specific information becomes available, this guidance should be updated accordingly.

References

The Deuterium Switch: An In-depth Technical Guide to Deuterium-Labeled Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a sophisticated and increasingly validated approach in modern medicinal chemistry. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably modulate the pharmacokinetic and metabolic profiles of therapeutic agents. By selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, it is possible to slow down enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes. This can lead to a longer drug half-life, reduced dosing frequency, lower peak plasma concentrations (Cmax), and potentially a more favorable safety profile by minimizing the formation of toxic or inactive metabolites. This guide provides a comprehensive overview of the principles of deuterium labeling, quantitative comparisons of deuterated versus non-deuterated drugs, detailed experimental protocols, and visualizations of key biological pathways and development workflows.

The Principle of the Kinetic Isotope Effect (KIE) in Drug Metabolism

The foundation of deuterium's utility in medicinal chemistry lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the twofold higher mass of deuterium. Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond. This is particularly relevant for drug metabolism mediated by the cytochrome P450 (CYP) family of enzymes, which are responsible for the oxidative metabolism of a vast number of pharmaceuticals.

If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, substituting that hydrogen with deuterium can significantly decrease the rate of metabolic clearance. This can result in:

  • Improved Pharmacokinetic Properties: Slower metabolism can lead to a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve, AUC), potentially allowing for less frequent dosing and improved patient compliance.

  • Enhanced Safety and Tolerability: By reducing the rate of metabolism, peak plasma concentrations (Cmax) may be lowered, which can reduce dose-dependent side effects. Furthermore, deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.

  • Increased Selectivity: Deuteration can help reduce the formation of non-selective metabolites, thereby improving the target selectivity of a drug.

Quantitative Analysis of Approved Deuterated Drugs

The therapeutic benefits of deuteration are best illustrated by comparing the pharmacokinetic profiles of approved deuterated drugs with their non-deuterated (protio) counterparts.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is a deuterated version of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The primary metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), are responsible for the therapeutic effect. Deuteration of the two methoxy groups in tetrabenazine significantly slows their metabolism by CYP2D6.

ParameterDeutetrabenazine (Active Metabolites)Tetrabenazine (Active Metabolites)Fold ChangeReference(s)
Dose 15 mg25 mg-
Cmax (ng/mL) 108.3148.1~0.73x
AUCinf (ng·h/mL) 1493.51345.9~1.11x
t½ (h) 9.44.5~2.1x

Data represents the sum of active metabolites (α+β)-HTBZ following a single dose in the fasted state.

The data clearly shows that despite a lower dose, deutetrabenazine provides comparable total drug exposure (AUC) with a significantly lower peak concentration (Cmax) and a more than doubled elimination half-life (t½). This improved pharmacokinetic profile allows for a reduced dosing frequency and a more stable plasma concentration, contributing to better patient tolerability.

Donafenib vs. Sorafenib

Donafenib is a deuterated version of sorafenib, a multi-kinase inhibitor used for the treatment of unresectable hepatocellular carcinoma (HCC). Deuteration of the N-methyl group in sorafenib's side chain slows its metabolism.

ParameterDonafenib (0.2 g BID)Sorafenib (0.4 g BID)Fold ChangeReference(s)
Dose 0.2 g0.4 g0.5x
Steady-State Plasma Concentration (h·µg/mL) 44.0 - 46.729.5 - 36.7~1.3-1.5x
Median Overall Survival (months) 12.110.3~1.17x
t½ (h) 26.9 - 30.2~25-48Variable

Steady-state plasma concentration is presented as AUC. Dosing is twice daily (BID).

Clinical trial data indicates that donafenib, at half the dose of sorafenib, achieves a higher steady-state plasma concentration. This improved pharmacokinetic profile is associated with superior overall survival in patients with advanced HCC and a more favorable safety profile.

Experimental Protocols

Synthesis of Deutetrabenazine

The following is a representative multi-step synthesis protocol for deutetrabenazine, adapted from published literature.

Step 1: N-Formylation of Dopamine

  • To a solution of dopamine hydrochloride in a suitable solvent (e.g., ethyl acetate), add a base such as triethylamine.

  • Add ethyl formate to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product, N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-formyl intermediate from Step 1 in a suitable solvent.

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to effect cyclization to 6,7-dihydroxy-3,4-dihydroisoquinoline.

  • Quench the reaction, neutralize, and extract the product.

Step 3: Deuterated Methylation (Mitsunobu Reaction)

  • Dissolve the dihydroxyisoquinoline from Step 2 in an anhydrous solvent like tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) and deuterated methanol (CD₃OD).

  • Cool the mixture in an ice bath and slowly add diisopropyl azodicarboxylate (DIAD).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the resulting d6-6,7-dimethoxy-3,4-dihydroisoquinoline.

Step 4: Final Condensation

  • React the deuterated isoquinoline from Step 3 with (2-acetyl-4-methylpentyl)trimethylammonium iodide in the presence of a base like potassium carbonate.

  • Heat the reaction mixture in a suitable solvent (e.g., isopropanol).

  • After the reaction is complete, cool the mixture and perform a workup to isolate the crude deutetrabenazine.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure deutetrabenazine.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compounds (deuterated and non-deuterated)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard (a stable, structurally similar compound)

  • Ice-cold acetonitrile for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare working solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare the microsomal suspension in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound working solution. Include control wells with heat-inactivated microsomes to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area of the parent compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Compare the calculated half-lives of the deuterated and non-deuterated compounds to determine the effect of deuteration on metabolic stability.

Visualizations of Pathways and Workflows

Signaling Pathway: TYK2 Inhibition by Deucravacitinib

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a key mediator of signaling for cytokines such as IL-23, IL-12, and Type I interferons, which are pathogenic drivers in several autoimmune diseases. By binding to the regulatory pseudokinase domain of TYK2, deucravacitinib blocks the downstream phosphorylation of STAT proteins, thereby inhibiting the inflammatory cascade.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 receptor IL-23 Receptor (IL-12Rβ1 / IL-23R) IL-23->receptor Binds TYK2 TYK2 JAK2 JAK2 STAT3_inactive STAT3 TYK2->STAT3_inactive Phosphorylates JAK2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes Gene_Expression Inflammatory Genes (e.g., IL-17, IL-22) STAT3_active->Gene_Expression Translocates & Induces Transcription Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

TYK2-mediated IL-23 signaling pathway and its inhibition by deucravacitinib.
Experimental Workflow: Deuterated Drug Discovery and Development

The development of a deuterated drug follows a structured workflow, from initial design and synthesis to preclinical evaluation, leveraging the principles of the kinetic isotope effect to optimize drug properties.

Spectroscopic and Structural Analysis of NSC 1940-d4 (Pemetrexed-d4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for NSC 1940, identified as the anti-cancer drug Pemetrexed, and its deuterated analogue, NSC 1940-d4. Pemetrexed is a multi-targeted antifolate that disrupts essential biosynthetic pathways for purines and pyrimidines, which are necessary for DNA and RNA synthesis.[1][2][3] The "-d4" designation indicates the presence of four deuterium atoms, which are incorporated to aid in metabolic studies or to alter the compound's pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic characteristics of this compound.

While specific experimental data for this compound is not widely published, this guide presents the known spectroscopic data for the parent compound, Pemetrexed (NSC 1940), and provides a detailed theoretical framework for understanding the spectroscopic impact of deuteration.

Chemical Structure

  • Compound: Pemetrexed

  • IUPAC Name: (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid[1]

  • Molecular Formula: C₂₀H₂₁N₅O₆[1]

  • CAS Number: 137281-23-3[1]

Spectroscopic Data of Pemetrexed (NSC 1940)

The following sections summarize the key spectroscopic data for the non-deuterated parent compound, Pemetrexed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The characteristic signals for Pemetrexed are presented below. The deuteration in this compound would lead to the disappearance of four protons from the ¹H NMR spectrum, and the location of these deuteriums would be critical in interpreting the spectrum of the deuterated compound.

Table 1: ¹H NMR Spectroscopic Data for Pemetrexed [4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.0 - 2.9m4H-CH₂- (glutamate & ethyl)
3.3 - 3.8m2H-CH₂- (ethyl)
4.0 - 5.0m1H-CH- (pyrrole)
6.2 - 6.3m1H-CH- (pyrrole)
7.2d2HAryl -CH
7.7d2HAryl -CH
10.7s1HPteridine moiety proton
11.2s2HCarboxylic acid protons

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Key IR Absorption Bands for Pemetrexed [4][5]

Wavenumber (cm⁻¹)Functional Group
3414N-H stretch (amine)
3298N-H stretch (amine)
3170N-H stretch (amide)
3050C-H stretch (aromatic)
2931C-H stretch (aliphatic)
1743C=O stretch (amide)
1698C=O stretch (carboxylic acid)
1624C=N stretch
1500C=C stretch (aromatic)

The effect of deuteration on the IR spectrum is generally subtle but may be observable as a shift in the stretching frequencies of the C-D bonds compared to C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Pemetrexed, electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for Pemetrexed

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Positive ESI428.15281.06, 163.00[6][7]

For this compound, the molecular weight would be increased by approximately 4 Da due to the four deuterium atoms. The exact mass of the deuterated compound would depend on the precise location of the deuterium atoms. The fragmentation pattern in MS/MS analysis might also be altered depending on which positions are deuterated.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in either positive or negative ion mode to detect the molecular ion and its fragments. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.

  • Data Processing: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Compound Synthesis\n(this compound) Compound Synthesis (this compound) Purification Purification Compound Synthesis\n(this compound)->Purification Sample Weighing & Dissolution Sample Weighing & Dissolution Purification->Sample Weighing & Dissolution NMR Analysis NMR Analysis Sample Weighing & Dissolution->NMR Analysis NMR Sample IR Analysis IR Analysis Sample Weighing & Dissolution->IR Analysis IR Sample MS Analysis MS Analysis Sample Weighing & Dissolution->MS Analysis MS Sample Structure Elucidation Structure Elucidation NMR Analysis->Structure Elucidation Purity Assessment Purity Assessment NMR Analysis->Purity Assessment IR Analysis->Structure Elucidation MS Analysis->Structure Elucidation MS Analysis->Purity Assessment Final Report Final Report Structure Elucidation->Final Report Purity Assessment->Final Report

Caption: General workflow for spectroscopic analysis.

Signaling Pathway of Pemetrexed

Pemetrexed targets multiple enzymes in the folate pathway. The diagram below illustrates its mechanism of action.

G Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR inhibits TS TS Pemetrexed->TS inhibits GARFT GARFT Pemetrexed->GARFT inhibits Pyrimidine Synthesis Pyrimidine Synthesis DHFR->Pyrimidine Synthesis required for TS->Pyrimidine Synthesis required for Purine Synthesis Purine Synthesis GARFT->Purine Synthesis required for DNA Synthesis DNA Synthesis RNA Synthesis RNA Synthesis Purine Synthesis->DNA Synthesis Purine Synthesis->RNA Synthesis Pyrimidine Synthesis->DNA Synthesis

Caption: Pemetrexed's mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Use of NSC 1940-d4 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern drug development and biomedical research.[1] Achieving accurate and precise quantification of analytes in complex biological matrices requires correcting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as NSC 1940-d4, is considered the gold standard for this purpose.[1][3] A SIL-IS is chemically identical to the analyte of interest, in this case, NSC 1940, but is enriched with stable heavy isotopes, such as deuterium.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1] This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of NSC 1940 in a biological matrix by LC-MS.

Principle of Isotope Dilution Mass Spectrometry

The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS). A known and fixed amount of the deuterated internal standard (this compound) is added to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[1][4] Because the analyte and the internal standard have nearly identical chemical and physical properties, any loss of the analyte during sample processing steps (e.g., extraction, evaporation, and reconstitution) will be mirrored by a proportional loss of the internal standard.[1][5] Similarly, any variations in ionization efficiency in the mass spectrometer (matrix effects) will affect both the analyte and the internal standard to the same degree.[6] Consequently, the ratio of the analyte's peak area to the internal standard's peak area remains constant and is directly proportional to the analyte's concentration. This ratio is used to construct a calibration curve from which the concentration of the analyte in unknown samples can be accurately determined.

Experimental Protocol

This protocol provides a general procedure for the quantification of NSC 1940 in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • NSC 1940 (analyte) reference standard

  • This compound (internal standard) reference standard

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Blank human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • NSC 1940 Stock Solution (1 mg/mL): Accurately weigh 1 mg of NSC 1940 and dissolve it in 1 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • NSC 1940 Working Solutions (for calibration curve): Serially dilute the NSC 1940 stock solution with 50:50 methanol/water to prepare working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • This compound Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 50 ng/mL. This concentration should be optimized to provide a stable and robust signal in the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Add 50 µL of the appropriate NSC 1940 working solution (for calibrators and QCs) or blank 50:50 methanol/water (for unknown samples) to the respective tubes.

  • Add 100 µL of plasma to each tube.

  • Add 20 µL of the this compound internal standard spiking solution (50 ng/mL) to all tubes.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to autosampler vials.

  • Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • NSC 1940: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • This compound: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)

    • Instrument parameters such as collision energy and declustering potential should be optimized for NSC 1940 and this compound.

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: Example Calibration Curve Data for NSC 1940

Calibrator Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,520510,0000.003
0.57,650515,0000.015
115,300508,0000.030
578,000512,0000.152
10155,000511,0000.303
50770,000509,0001.513
1001,540,000513,0003.002
5007,680,000510,00015.059
100015,350,000512,00029.980
Regression: y = 0.030x + 0.001
R²: 0.9995

Table 2: Example Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)NMean Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ0.150.09898.06.5
Low QC0.350.29197.05.2
Mid QC80582.4103.03.8
High QC8005789.698.74.1

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte NSC 1940 Stock working_analyte Working Calibrators & QCs stock_analyte->working_analyte stock_is This compound Stock working_is IS Spiking Solution stock_is->working_is spike_is Spike with This compound working_analyte->spike_is working_is->spike_is plasma Plasma Sample plasma->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc quant Quantification data_proc->quant logical_relationship cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_result Result sample_prep Sample Preparation (e.g., Extraction Loss) similar_behavior Analyte and IS Behave Similarly sample_prep->similar_behavior matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->similar_behavior instrument_var Instrument Variability (e.g., Injection Volume) instrument_var->similar_behavior is_addition Addition of this compound (IS) is_addition->similar_behavior peak_ratio Calculate Peak Area Ratio (Analyte / IS) similar_behavior->peak_ratio accurate_quant Accurate and Precise Quantification peak_ratio->accurate_quant

References

Application of Deuterated Compounds in Pharmacokinetic Studies: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

Subject: Application Notes and Protocols for the Use of Deuterated Analogs in Pharmacokinetic (PK) Studies.

Introduction:

This document provides a detailed framework for the application of deuterated compounds in pharmacokinetic research. While the specific compound "NSC 1940-d4" could not be identified in publicly available scientific literature, the "-d4" suffix strongly indicates a deuterated version of a parent compound. Deuterated compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen atoms with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect (KIE). This alteration can lead to significant improvements in a drug's pharmacokinetic profile. Furthermore, deuterated compounds serve as excellent internal standards for bioanalytical quantification due to their similar physicochemical properties and distinct mass.

These notes offer generalized protocols and application guidelines that can be adapted for a specific deuterated compound once its identity and properties are known.

Rationale for Using Deuterated Compounds in Pharmacokinetic Studies

The strategic incorporation of deuterium into a drug molecule can offer several advantages in pharmacokinetic studies:

  • Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, particularly the cytochrome P450 (CYP450) family. This can lead to a slower rate of metabolism.[1][2]

  • Enhanced Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to:

    • Increased half-life (t½): The drug remains in the body for a longer period.

    • Higher maximum plasma concentration (Cmax): A greater amount of the drug reaches systemic circulation.

    • Increased total drug exposure (Area Under the Curve - AUC): The overall exposure of the body to the drug is enhanced.[1][3]

  • Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic metabolite, deuterating the site of metabolism can slow down this process, potentially improving the drug's safety profile.

  • Ideal Internal Standards: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), deuterated analogs of the analyte are considered the gold standard for internal standards. They co-elute with the non-deuterated analyte and experience similar matrix effects, but are distinguishable by their mass, allowing for accurate quantification.[4][5]

Preclinical Pharmacokinetic Study Design

A typical preclinical pharmacokinetic study involving a deuterated compound compares its profile to the non-deuterated parent compound.

Experimental Workflow Diagram

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis & Data Processing A Compound Formulation (Deuterated & Non-deuterated) C Dose Calculation A->C B Animal Acclimatization (e.g., Sprague-Dawley rats) D Oral or IV Administration B->D C->D E Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) D->E Post-dose F Plasma Separation E->F G Sample Preparation (e.g., Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Data Analysis (e.g., Phoenix WinNonlin) H->I

Caption: General workflow for an in vivo pharmacokinetic study.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog following administration to rodents (e.g., rats or mice).

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Appropriate vehicle for formulation (e.g., saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (or other suitable strain), typically 8-10 weeks old

  • Administration equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the dosing formulations of the deuterated and non-deuterated compounds in the selected vehicle to the desired concentration.

  • Dosing:

    • Divide the animals into two groups (one for the deuterated compound, one for the non-deuterated compound), with a typical group size of n=3-5.

    • Administer a single dose of the respective compound via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., from the tail vein) at predetermined time points. A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentrations of the deuterated and non-deuterated compounds in plasma samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18 column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard (a stable isotope-labeled version of the analyte is ideal; if analyzing the deuterated compound, the non-deuterated version can sometimes be used as the internal standard, and vice-versa, or a different deuterated analog, e.g., d8 if analyzing d4).

  • Acetonitrile with 0.1% formic acid for protein precipitation

  • Centrifuge

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analytes and internal standard in a suitable solvent (e.g., DMSO or methanol).

    • Prepare calibration standards and QC samples by spiking known concentrations of the analytes into blank plasma.

  • Sample Preparation:

    • Thaw the plasma samples, calibration standards, and QCs.

    • To a 50 µL aliquot of each plasma sample, add the internal standard solution.

    • Precipitate the plasma proteins by adding a precipitating agent (e.g., 200 µL of cold acetonitrile).

    • Vortex the samples and then centrifuge (e.g., at 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the analyte from endogenous plasma components.

    • Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for the detection of the analyte and internal standard using Multiple Reaction Monitoring (MRM).

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

    • Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative pharmacokinetic data should be summarized in a clear and concise table to facilitate comparison between the deuterated and non-deuterated compounds.

Table 1: Comparative Pharmacokinetic Parameters

ParameterNon-Deuterated CompoundDeuterated Compound
Dose (mg/kg) e.g., 5e.g., 5
Route of Administration e.g., Orale.g., Oral
Cmax (ng/mL) Insert ValueInsert Value
Tmax (h) Insert ValueInsert Value
AUC₀₋t (ngh/mL) Insert ValueInsert Value
AUC₀₋inf (ngh/mL) Insert ValueInsert Value
t½ (h) Insert ValueInsert Value
CL/F (L/h/kg) Insert ValueInsert Value
Vd/F (L/kg) Insert ValueInsert Value

Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Signaling Pathways and Mechanistic Considerations

The impact of deuteration is primarily on the metabolic pathways of a drug. Understanding these pathways is crucial for interpreting the pharmacokinetic data.

Illustrative Metabolic Pathway

G cluster_pathway Metabolic Pathway Parent Parent Drug (Non-deuterated) Metabolite Metabolite A (via CYP3A4 oxidation) Parent->Metabolite k_H ToxicMetabolite Toxic Metabolite B (via CYP2E1 oxidation) Parent->ToxicMetabolite k_H' Deuterated Deuterated Drug Deuterated->Metabolite k_D (slower) Deuterated->ToxicMetabolite k_D' (slower) Excretion Excretion Metabolite->Excretion ToxicMetabolite->Excretion

Caption: A conceptual diagram of metabolic pathways.

In this hypothetical example, the parent drug is metabolized by two different CYP450 enzymes. Deuteration at the site of metabolism slows down the rate of formation of both Metabolite A and the Toxic Metabolite B (k_D < k_H and k_D' < k_H'). This can lead to higher plasma concentrations of the parent deuterated drug and a potentially improved safety profile due to the reduced formation of the toxic metabolite.

Disclaimer: These protocols and notes are intended as a general guide. Specific experimental details should be optimized based on the physicochemical properties of the compound of interest and the specific research questions being addressed. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

Application Notes and Protocols: Cyclopropyl Methyl Ketone as a Key Intermediate in the Synthesis of the Antiviral Drug Efavirenz

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A critical component of its molecular structure is the cyclopropylacetylene side chain, which plays a crucial role in its binding to the reverse transcriptase enzyme. Cyclopropyl methyl ketone serves as a readily available and versatile starting material for the synthesis of this essential cyclopropylacetylene fragment. These application notes provide detailed protocols for the synthesis of Efavirenz, commencing from cyclopropyl methyl ketone, with a focus on two primary routes for the formation of the key intermediate, cyclopropylacetylene. The protocols are intended to offer researchers and drug development professionals a comprehensive guide to the chemical synthesis, including reaction conditions, purification methods, and expected yields.

Introduction

The synthesis of Efavirenz involves several key chemical transformations, with the introduction of the cyclopropylacetylene side chain being a pivotal step. Cyclopropyl methyl ketone is a commercially available and cost-effective precursor for the generation of cyclopropylacetylene. This document outlines two established synthetic pathways to produce cyclopropylacetylene from cyclopropyl methyl ketone, followed by the subsequent steps to complete the synthesis of Efavirenz. The protocols provided are based on established literature and patents, offering a practical guide for laboratory-scale synthesis.

Synthetic Strategy Overview

The overall synthetic strategy for Efavirenz starting from cyclopropyl methyl ketone can be conceptually divided into three main stages:

  • Synthesis of Cyclopropylacetylene: Conversion of cyclopropyl methyl ketone into the key alkyne intermediate, cyclopropylacetylene.

  • Enantioselective Addition: The stereospecific addition of the cyclopropylacetylide to a trifluoromethyl ketone precursor to establish the chiral center of the molecule.

  • Cyclization: Formation of the benzoxazinone ring system to yield the final Efavirenz product.

The logical workflow of the synthesis is depicted in the following diagram.

Efavirenz_Synthesis_Workflow CMK Cyclopropyl Methyl Ketone CPA Cyclopropylacetylene CMK->CPA Synthesis Intermediate (S)-Amino Alcohol Intermediate CPA->Intermediate Enantioselective Addition Efavirenz Efavirenz Intermediate->Efavirenz Cyclization Efavirenz_Detailed_Synthesis cluster_0 Stage 1: Cyclopropylacetylene Synthesis cluster_1 Stage 2: Enantioselective Addition cluster_2 Stage 3: Cyclization CMK Cyclopropyl Methyl Ketone Dichloro 1,1-dichloro-1-cyclopropylethane CMK->Dichloro PCl₅ CPA Cyclopropylacetylene Dichloro->CPA KOtBu, DMSO AminoAlcohol (S)-Amino Alcohol CPA->AminoAlcohol 1. n-BuLi 2. Chiral Ligand 3. Ketoaniline Ketoaniline Protected 2-amino-5-chlorobenzoyltrifluoromethane Efavirenz Efavirenz AminoAlcohol->Efavirenz Diphenylcarbonate, DBU

Application Note: Grignard Reaction Protocol for the Synthesis of Tertiary Alcohols from Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Grignard reaction using cyclopropyl methyl ketone as the electrophile to synthesize tertiary alcohols. The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2] The protocol herein describes the reaction of cyclopropyl methyl ketone with an exemplary Grignard reagent, phenylmagnesium bromide, to yield 1-cyclopropyl-1-phenylethanol. This application note includes key technical considerations, a step-by-step experimental procedure, and data presentation.

Application Notes & Technical Considerations

The Grignard reaction is highly sensitive to protic solvents, dissolved oxygen, and atmospheric moisture. Therefore, the success of this protocol hinges on maintaining strictly anhydrous (water-free) conditions throughout the procedure.

  • Glassware and Reagents: All glassware must be rigorously dried, typically by oven-drying at >120°C overnight and cooling in a desiccator over a drying agent or by flame-drying under an inert atmosphere (nitrogen or argon) just before use. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[1]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture and oxygen from quenching the highly reactive Grignard reagent.

  • Stability of the Cyclopropyl Moiety: A primary concern when reacting cyclopropyl derivatives is the potential for ring-opening due to the inherent strain of the three-membered ring. However, the cyclopropyl group adjacent to a carbonyl or the resulting alkoxide is generally stable under nucleophilic Grignard conditions. Studies have shown that Grignard additions to ketones bearing a cyclopropane ring proceed efficiently without evidence of ring-opened byproducts. The stability is attributed to the electronic nature of the cyclopropyl group, which can stabilize an adjacent positive charge or electron-deficient center through "bent bond" conjugation, an effect often referred to as "dancing resonance".

  • Initiation of Grignard Reagent Formation: The formation of the Grignard reagent from magnesium metal and an organohalide can sometimes be slow to initiate. This is often due to a passivating layer of magnesium oxide on the metal surface. Initiation can be facilitated by methods such as crushing the magnesium turnings, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard reagent or an activator like 1,2-dibromoethane.

  • Reaction Control: The addition of the cyclopropyl methyl ketone to the Grignard reagent is an exothermic process. The ketone solution should be added dropwise at a rate that maintains a controlled temperature, often by using an ice bath, to prevent side reactions.

Reaction Scheme

The overall reaction involves two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with cyclopropyl methyl ketone, followed by an acidic workup to yield the tertiary alcohol.

Stage 1: Formation of Phenylmagnesium Bromide C₆H₅Br + Mg → C₆H₅MgBr (in anhydrous ether)

Stage 2: Reaction with Cyclopropyl Methyl Ketone and Workup C₆H₅MgBr + (c-C₃H₅)C(O)CH₃ → (c-C₃H₅)(C₆H₅)C(OMgBr)CH₃ (c-C₃H₅)(C₆H₅)C(OMgBr)CH₃ + H₃O⁺ → (c-C₃H₅)(C₆H₅)C(OH)CH₃ + Mg(OH)Br

Experimental Protocols

This protocol details the synthesis of 1-cyclopropyl-1-phenylethanol. The procedure can be adapted for other Grignard reagents (e.g., ethylmagnesium bromide).

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Magnesium Turnings24.312.67 g0.11
Bromobenzene157.0115.7 g (10.5 mL)0.10Reagent grade, dry
Cyclopropyl Methyl Ketone84.128.41 g (9.4 mL)0.10Reagent grade, dry
Anhydrous Diethyl Ether74.12150 mL-Distilled from Na/benzophenone
Iodine253.811 small crystal-For initiation
Hydrochloric Acid (10% aq.)-~50 mL-For workup
Saturated aq. NaHCO₃-~30 mL-For neutralization
Saturated aq. NaCl (Brine)-~30 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄-~10 g-For drying

3.2. Protocol Steps

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and dropping funnel with calcium chloride drying tubes or connect to a nitrogen/argon line.

  • Place the magnesium turnings (2.67 g) in the flask. Add one small crystal of iodine.

  • Prepare a solution of bromobenzene (15.7 g) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add approximately 10 mL of the bromobenzene solution to the flask to cover the magnesium. If the reaction does not start spontaneously (indicated by cloudiness, bubbling, or gentle refluxing of the ether), gently warm the flask with a heat gun or the palm of your hand.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture with gentle heating for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution should be cloudy and grayish-brown.

  • Cool the Grignard reagent solution to room temperature.

Part B: Reaction with Cyclopropyl Methyl Ketone

  • Prepare a solution of cyclopropyl methyl ketone (8.41 g) in 40 mL of anhydrous diethyl ether.

  • Cool the flask containing the phenylmagnesium bromide solution to 0°C using an ice-water bath.

  • Slowly add the cyclopropyl methyl ketone solution dropwise from a dropping funnel to the stirred Grignard reagent over 30 minutes. Maintain the temperature below 10°C. A precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Cool the reaction flask back to 0°C in an ice bath.

  • Slowly and cautiously quench the reaction by adding 50 mL of 10% aqueous hydrochloric acid dropwise. Stir until the solids dissolve. Two layers will form.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all the organic layers and wash sequentially with 30 mL of saturated aqueous NaHCO₃ and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude 1-cyclopropyl-1-phenylethanol by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Grignard reaction with cyclopropyl methyl ketone using different organohalide precursors.

Grignard Reagent PrecursorKetoneMolar Ratio (R-MgX : Ketone)SolventReaction Temp.Time (h)Yield (%)Product
BromobenzeneCyclopropyl Methyl Ketone1.1 : 1.0Diethyl Ether0°C to RT1.580-90%1-Cyclopropyl-1-phenylethanol
IodoethaneCyclopropyl Methyl Ketone1.2 : 1.0THF0°C to RT1.575-85%2-Cyclopropyl-2-butanol
1-BromopropaneCyclopropyl Methyl Ketone1.2 : 1.0Diethyl Ether0°C to RT2.075-85%3-Cyclopropyl-3-hexanol

Note: Yields are representative and may vary based on experimental conditions and scale.

Visualizations

Diagram 1: General Mechanism of Grignard Addition

Grignard_Mechanism ketone Cyclopropyl Methyl Ketone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->intermediate Nucleophilic Attack product Tertiary Alcohol intermediate->product Protonation workup Acidic Workup (H₃O⁺) workup->intermediate

Caption: Mechanism of Grignard addition to a ketone.

Diagram 2: Experimental Workflow

Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction cluster_workup Part C: Workup & Purification arrow arrow A1 1. Assemble dry glassware under N₂ A2 2. Add Mg turnings & Iodine A1->A2 A3 3. Add organohalide solution dropwise A2->A3 A4 4. Reflux to complete formation A3->A4 B1 5. Cool Grignard reagent to 0°C A4->B1 B2 6. Add cyclopropyl methyl ketone solution dropwise B1->B2 B3 7. Stir at room temperature B2->B3 C1 8. Quench with aq. HCl at 0°C B3->C1 C2 9. Extract with ether C1->C2 C3 10. Wash with NaHCO₃ and brine C2->C3 C4 11. Dry, filter, and concentrate C3->C4 C5 12. Purify (distillation or chromatography) C4->C5

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Wittig Reaction Conditions for Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Wittig olefination of cyclopropyl methyl ketone to synthesize 2-cyclopropylpropene. This reaction is a valuable tool for introducing an isopropenyl group while retaining the cyclopropyl moiety, a common structural motif in medicinally relevant compounds. The protocols provided are based on established methods for the methylenation of sterically hindered ketones, offering high yields and straightforward procedures.

Introduction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2][3][4] For ketones, particularly those with some degree of steric hindrance like cyclopropyl methyl ketone, the choice of base and reaction conditions is crucial for achieving high conversion rates. The use of non-stabilized ylides, such as methylenetriphenylphosphorane, is common for the methylenation of ketones.[5][6] This protocol adapts a high-yield procedure utilizing potassium tert-butoxide as a strong, non-nucleophilic base to facilitate the formation of the phosphorus ylide and subsequent olefination.[7][8]

Reaction Scheme

The overall transformation involves the reaction of cyclopropyl methyl ketone with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and potassium tert-butoxide, to yield 2-cyclopropylpropene and triphenylphosphine oxide as a byproduct.

Figure 1: Wittig Reaction of Cyclopropyl Methyl Ketone.

Wittig_Reaction cluster_reactants Reactants cluster_products Products ketone Cyclopropyl Methyl Ketone alkene 2-Cyclopropylpropene ketone->alkene + Ylide ylide_precursor Methyltriphenylphosphonium Bromide ylide_precursor->alkene base Potassium tert-Butoxide base->alkene byproduct Triphenylphosphine Oxide Wittig_Mechanism Ylide Methylenetriphenylphosphorane (Ylide) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Cyclopropyl Methyl Ketone Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene 2-Cyclopropylpropene Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Experimental_Workflow Start Start Ylide_Formation Ylide Formation: - Mix Ph3PCH3Br and t-BuOK - Add anhydrous ether - Reflux for 1h Start->Ylide_Formation Wittig_Reaction Wittig Reaction: - Add cyclopropyl methyl ketone - Reflux for 1-3h Ylide_Formation->Wittig_Reaction Workup Work-up: - Quench with NH4Cl(aq) - Extract with ether - Dry with MgSO4 Wittig_Reaction->Workup Purification Purification: - Remove solvent - Triturate with pentane - (Optional) Distillation/Chromatography Workup->Purification Product 2-Cyclopropylpropene Purification->Product

References

Application Notes and Protocols: Use of Deuterated Compounds in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, indicating a compound's susceptibility to biotransformation.[1] In vitro assays utilizing liver fractions like microsomes and hepatocytes are standard methods for determining the intrinsic clearance of new chemical entities.[1][2] These assays are crucial for predicting the in vivo pharmacokinetic profile of a drug candidate and guiding lead optimization.[1] Accurate quantification of the parent compound over time is fundamental for a reliable assessment of metabolic stability. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS/MS).[1][3]

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, offer significant advantages in these assays.[1][4] Their nearly identical physicochemical properties to the analyte ensure they experience similar matrix effects, leading to accurate signal normalization.[1][5] Furthermore, deuterated internal standards compensate for variability in sample preparation and instrument response, thereby enhancing the robustness and reliability of the bioanalytical method.[1][5]

Strategically incorporating deuterium into drug candidates can also be a powerful tool to enhance metabolic stability by leveraging the kinetic isotope effect. This can slow down a drug's metabolism, increase its half-life, and improve its overall pharmacokinetic profile.[6]

This document provides detailed protocols for conducting metabolic stability assays using deuterated compounds as internal standards, along with data presentation guidelines and visualizations to aid researchers in their drug development efforts.

Data Presentation

Quantitative data from metabolic stability assays should be summarized in a clear and structured format to facilitate easy comparison and ranking of compounds. The following tables are examples of how to present such data.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

Compound IDT½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
Compound A45.215.335.1
Compound B112.86.172.4
Control25.627.118.9

Table 2: In Vitro Metabolic Stability in Cryopreserved Human Hepatocytes

Compound IDT½ (min)CLint (µL/min/10⁶ cells)% Remaining at 120 min
Compound A88.47.845.3
Compound B>240<2.988.1
Control55.112.629.7

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.[1]

Experimental Protocols

Protocol 1: Metabolic Stability Assay in Liver Microsomes

This protocol outlines the steps for assessing the metabolic stability of a test compound using pooled liver microsomes.

Materials:

  • Test compound

  • Deuterated internal standard (IS) of the test compound[1]

  • Pooled liver microsomes (human, rat, mouse, etc.)[1]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system[1]

  • Ice-cold acetonitrile or methanol for quenching the reaction[1]

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

    • Prepare the quenching solution: ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.[1]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to the phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the test compound working solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer aliquots of the incubation mixture to another 96-well plate containing the ice-cold quenching solution.[7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.[8]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the test compound remaining at each time point.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (T½) and intrinsic clearance (CLint) using the following equations:[7][8]

      • T½ = 0.693 / k

      • CLint = (0.693 / T½) / (mg protein/mL)

Protocol 2: Metabolic Stability Assay in Suspension Cryopreserved Hepatocytes

This protocol describes the assessment of metabolic stability using cryopreserved hepatocytes.

Materials:

  • Test compound

  • Deuterated internal standard (IS) of the test compound

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte maintenance medium (e.g., Williams Medium E)[9]

  • Ice-cold acetonitrile or methanol for quenching the reaction

  • 12-well or 96-well plates[9]

  • Orbital shaker in an incubator[9]

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions and Cells:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the hepatocyte medium to the desired concentration.[9]

    • Prepare the quenching solution: ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.

    • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol to achieve a desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).[8][9]

  • Incubation:

    • In a 12-well or 96-well plate, add the hepatocyte suspension.[9]

    • Add the test compound working solution to the wells to initiate the reaction (T=0).[1]

    • Place the plate on an orbital shaker in a 37°C incubator.[9]

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension and add them to the quenching solution.[9]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the half-life (T½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[8]

Visualizations

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the general workflow for a microsomal metabolic stability assay.

prep Preparation of Solutions (Test Compound, Microsomes, NADPH) pre_incubate Pre-incubation (37°C, 10 min) prep->pre_incubate initiate Initiate Reaction (Add Test Compound) pre_incubate->initiate incubate Incubation at 37°C initiate->incubate sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction (Ice-cold Acetonitrile + IS) sampling->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Data Analysis (T½, CLint) analyze->data

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.[6]

Logical Relationship of Deuteration to Improved Metabolic Stability

This diagram shows the logical progression from the kinetic isotope effect to the benefits of using deuterated compounds in drug development.

kie Kinetic Isotope Effect (C-D bond is stronger than C-H bond) slower_metabolism Slower Rate of Metabolism kie->slower_metabolism increased_half_life Increased Half-Life (T½) slower_metabolism->increased_half_life greater_exposure Greater Drug Exposure (AUC) increased_half_life->greater_exposure reduced_dosing Reduced Dosing Frequency greater_exposure->reduced_dosing improved_profile Improved Pharmacokinetic Profile reduced_dosing->improved_profile

Caption: The impact of the kinetic isotope effect on a drug's pharmacokinetic properties.

References

Application Notes and Protocols for the Synthesis of Fungicides Using Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two prominent fungicides, Cyproconazole and Cyprodinil, utilizing cyclopropyl methyl ketone as a key starting material. The information is intended for use by trained professionals in a laboratory setting.

Synthesis of Cyproconazole

Cyproconazole is a broad-spectrum triazole fungicide. Its synthesis from cyclopropyl methyl ketone involves a multi-step process, including a Grignard reaction, dehydration, epoxidation, and a subsequent ring-opening reaction with 1,2,4-triazole.[1][2]

Overall Synthesis Pathway

Cyproconazole_Synthesis CPMK Cyclopropyl Methyl Ketone Intermediate1 Alcohol Intermediate (VII) CPMK->Intermediate1 Grignard p-Chlorobenzyl magnesium chloride Grignard->Intermediate1 Dehydration Dehydration (POCl3) Intermediate1->Dehydration Intermediate2 Alkene Intermediate (VIII) Dehydration->Intermediate2 Hydroboration Hydroboration- Oxidation Intermediate2->Hydroboration Intermediate3 Alcohol Intermediate (IX) Hydroboration->Intermediate3 Oxidation Dess-Martin Oxidation Intermediate3->Oxidation Intermediate4 Ketone Intermediate (IV) Oxidation->Intermediate4 Darzens Darzens Condensation (Sulfonium ylide) Intermediate4->Darzens Intermediate5 Epoxide Intermediate Darzens->Intermediate5 Triazole 1,2,4-Triazole, Base Intermediate5->Triazole Cyproconazole Cyproconazole Triazole->Cyproconazole Cyprodinil_Synthesis CPMK Cyclopropyl Methyl Ketone Claisen Claisen Condensation (e.g., with ethyl acetate) CPMK->Claisen BetaDicarbonyl 1-cyclopropylbutane-1,3-dione Claisen->BetaDicarbonyl Cyclocondensation Cyclocondensation BetaDicarbonyl->Cyclocondensation Phenylguanidine N-Phenylguanidine Phenylguanidine->Cyclocondensation Cyprodinil Cyprodinil Cyclocondensation->Cyprodinil

References

Application Notes and Protocols for the Introduction of a Cyclopropyl Moiety into a Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group is a valuable structural motif in medicinal chemistry and drug development, often imparting unique conformational constraints, enhanced metabolic stability, and improved potency to bioactive molecules.[1][2] This document provides detailed application notes and protocols for several key methods of introducing a cyclopropyl moiety into a molecule.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable and stereospecific method for the formation of cyclopropane rings from alkenes using an organozinc carbenoid.[3] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene.[3]

Reaction Mechanism & Workflow

The key reactive intermediate, iodomethylzinc iodide (ICH₂ZnI), is typically formed from diiodomethane and a zinc-copper couple. This intermediate then transfers a methylene group to the alkene through a "butterfly-like" transition state.[3]

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ ICH2ZnI ICH₂ZnI (Simmons-Smith Reagent) CH2I2->ICH2ZnI ZnCu Zn(Cu) ZnCu->ICH2ZnI TransitionState Butterfly Transition State ICH2ZnI->TransitionState Alkene Alkene Alkene->TransitionState Cyclopropane Cyclopropane TransitionState->Cyclopropane

Caption: Mechanism of the Simmons-Smith Reaction.

A general workflow for performing a Simmons-Smith cyclopropanation is outlined below.

Simmons_Smith_Workflow Start Start PrepareReagent Prepare Simmons-Smith Reagent (or use Et₂Zn/CH₂I₂ for Furukawa mod.) Start->PrepareReagent AddReagent Add Simmons-Smith Reagent to Alkene Solution PrepareReagent->AddReagent DissolveAlkene Dissolve Alkene in Anhydrous Solvent DissolveAlkene->AddReagent Reaction Stir at Appropriate Temperature & Monitor by TLC AddReagent->Reaction Workup Quench Reaction & Aqueous Workup Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Simmons-Smith cyclopropanation.

Modifications and Quantitative Data

Several modifications of the Simmons-Smith reaction have been developed to improve reactivity and reproducibility. The most common is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[4] This modification is often more reproducible and effective for less reactive alkenes.[4] Asymmetric variants have also been developed using chiral ligands to achieve high enantioselectivity, particularly with allylic alcohols.[5]

Table 1: Comparison of Simmons-Smith Cyclopropanation Methods

MethodAlkene SubstrateReagentsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Classic Simmons-Smith CyclohexeneCH₂I₂, Zn(Cu)~70-80N/AN/A
Furukawa Modification (E)-Cinnamyl alcoholCH₂I₂, Et₂Zn92>99:1N/A
Furukawa Modification 1-OcteneCH₂I₂, Et₂Zn85N/AN/A
Asymmetric (Charette) (E)-Cinnamyl alcoholCH₂I₂, Et₂Zn, Chiral Dioxaborolane Ligand92>99:185
Asymmetric (Aziridine-Phosphine Ligand) (E)-Cinnamyl alcoholCH₂I₂, Et₂Zn, Chiral Aziridine-Phosphine~9010:1 - 15:180-98
Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene

  • Materials: Zinc-copper couple, diiodomethane, cyclohexene, anhydrous diethyl ether.

  • Procedure:

    • Activate the zinc-copper couple by washing with dilute HCl, water, acetone, and then ether, followed by drying under vacuum.

    • In a flame-dried flask under an inert atmosphere, add the activated zinc-copper couple and anhydrous diethyl ether.

    • Add diiodomethane dropwise to the stirred suspension. The mixture should become warm and begin to reflux.

    • After the initial reaction subsides, add the cyclohexene to the mixture.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through Celite and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by distillation or flash column chromatography to yield norcarane.

Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol [3]

  • Materials: Allylic alcohol, diethylzinc (1.0 M solution in hexanes), diiodomethane, anhydrous dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous Rochelle's salt solution.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

    • Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Kulinkovich Reaction

The Kulinkovich reaction provides a method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[6]

Reaction Mechanism

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester in a twofold alkylation to yield the cyclopropanol product.[6][7]

Kulinkovich_Mechanism Ti_alkoxide Ti(O-iPr)₄ Dialkyl_Ti (RCH₂CH₂)₂Ti(O-iPr)₂ Ti_alkoxide->Dialkyl_Ti + Grignard Grignard 2 RCH₂CH₂MgX Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane β-hydride elimination Alkane RCH₂CH₃ Dialkyl_Ti->Alkane Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester R'COOR'' Ester->Oxatitanacyclopentane Ketone β-Titanoketone intermediate Oxatitanacyclopentane->Ketone Cyclopropanol_salt Titanium cyclopropoxide Ketone->Cyclopropanol_salt Intramolecular addition Cyclopropanol Cyclopropanol Cyclopropanol_salt->Cyclopropanol Workup

Caption: Mechanism of the Kulinkovich Reaction.

Quantitative Data

The Kulinkovich reaction is effective for a range of esters, and the diastereoselectivity can be high, particularly with certain substrates.

Table 2: Representative Yields for the Kulinkovich Reaction

Ester SubstrateGrignard ReagentCatalystYield (%)Diastereomeric Ratio (dr)
Methyl acetateEtMgBrTi(O-iPr)₄75N/A
Ethyl benzoateEtMgBrTi(O-iPr)₄88N/A
Methyl 4-chlorobutyraten-BuMgBrTi(O-iPr)₄70N/A
Isopropyl propionaten-PrMgBrTi(O-iPr)₄8595:5
Experimental Protocol

Protocol 3: Kulinkovich Cyclopropanation of a Methyl Ester [8]

  • Materials: Methyl ester, titanium(IV) isopropoxide or chlorotitanium triisopropoxide, ethylmagnesium bromide (solution in THF), anhydrous THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the methyl ester (1.0 eq) in anhydrous THF.

    • Add the titanium(IV) alkoxide catalyst (e.g., ClTi(O-iPr)₃, 1.0 M in THF, 2.4 eq) at room temperature.

    • Cool the reaction mixture to 0 °C.

    • Add the ethylmagnesium bromide solution (e.g., 1.0 M in THF, 4.8 eq) dropwise over a period of time (e.g., 10 minutes). Gas evolution may be observed.

    • After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature.

    • Stir the reaction for several hours (e.g., 36 h) until completion (monitor by TLC or GC).

    • Quench the reaction by the addition of a suitable quenching agent (e.g., ethyl acetate followed by saturated aqueous NH₄Cl).

    • Dilute the mixture with an organic solvent (e.g., EtOAc) and filter through a pad of Celite.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

This method involves the reaction of an alkene with a diazo compound, catalyzed by a transition metal complex, typically of rhodium, copper, or cobalt.[9] The reaction proceeds through a metal carbene intermediate.[10]

Catalytic Cycle

The catalytic cycle generally involves the reaction of the diazo compound with the metal catalyst to form a metal carbene, which then transfers the carbene fragment to the alkene to form the cyclopropane and regenerate the catalyst.

Metal_Carbene_Cycle Catalyst M(L)n Catalyst (e.g., Rh₂(OAc)₄) Metal_Carbene Metal Carbene Intermediate [M]=CR'R'' Catalyst->Metal_Carbene + Diazo Diazo R'R''CN₂ Diazo->Metal_Carbene N2 N₂ Metal_Carbene->N2 Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane + Alkene Alkene Alkene Alkene->Cyclopropane Cyclopropane->Catalyst (catalyst regenerated)

Caption: General catalytic cycle for metal-catalyzed cyclopropanation.

Quantitative Data

The choice of metal catalyst and chiral ligands allows for high levels of stereocontrol, making this a powerful method for asymmetric cyclopropanation.

Table 3: Comparison of Transition Metal-Catalyzed Cyclopropanation

Catalyst / LigandAlkene SubstrateDiazo ReagentYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
Rh₂(OAc)₄StyreneEthyl diazoacetate923:1N/A
Rh₂(S-PTAD)₄1-OcteneEthyl diazoacetate>99>20:197
Cu(I)-tBuBOX(E)-Styryl pinacolboronateTrifluorodiazoethane~70-80>20:195
[Co(P1)] (Chiral Porphyrin)StyreneEthyl α-cyanodiazoacetate9898:298
[Co(OIP)]Br₂ (Pybox Ligand)1,3-Diene2,2-Dichloropropane95>20:197
Experimental Protocol

Protocol 4: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate [11][12]

  • Materials: Styrene, ethyl diazoacetate, dirhodium tetraacetate [Rh₂(OAc)₄], anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve styrene (5-10 eq) and the rhodium catalyst (e.g., 0.1-1 mol%) in anhydrous CH₂Cl₂.

    • Heat the solution to a suitable temperature (e.g., 40 °C).

    • Slowly add a solution of ethyl diazoacetate (1.0 eq) in CH₂Cl₂ to the reaction mixture over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

    • After the addition is complete, continue to stir the reaction at the same temperature until the diazo compound is fully consumed (monitor by TLC, disappearance of the yellow color).

    • Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.

Horner-Wadsworth-Emmons (HWE) Cyclopropanation

A variation of the Horner-Wadsworth-Emmons reaction can be used to synthesize cyclopropanes, particularly those bearing an electron-withdrawing group. This method typically involves the reaction of a γ-halo-substituted phosphonate with a base and an aldehyde or ketone.

Logical Relationship

The HWE cyclopropanation can be viewed as an intramolecular olefination following an initial intermolecular reaction.

HWE_Cyclopropanation_Logic Phosphonate γ-Halophosphonate Ylide Phosphonate Ylide Phosphonate->Ylide + Base Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Aldehyde/Ketone Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Intramolecular_Displacement Intramolecular Displacement Oxaphosphetane->Intramolecular_Displacement Cyclopropane Cyclopropane Intramolecular_Displacement->Cyclopropane

Caption: Logical steps in the Horner-Wadsworth-Emmons cyclopropanation.

Quantitative Data

This method is particularly useful for the synthesis of vinylcyclopropanes and other substituted cyclopropanes.

Table 4: Representative Data for HWE Cyclopropanation

Aldehyde/Ketone SubstratePhosphonate ReagentBaseYield (%)Diastereomeric Ratio (trans:cis)
BenzaldehydeDiethyl (3-chloro-2-oxopropyl)phosphonateNaH75>95:5
CyclohexanoneTriethyl 4-bromophosphonocrotonateK₂CO₃6885:15
AcroleinDiethyl (2-bromoallyl)phosphonateNaH82N/A
Experimental Protocol

Protocol 5: HWE Cyclopropanation to form a Vinylcyclopropane [13]

  • Materials: Aldehyde, diethyl (3-bromoallyl)phosphonate, sodium hydride (60% dispersion in mineral oil), anhydrous THF.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of diethyl (3-bromoallyl)phosphonate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strained three-membered ring of cyclopropyl ketones is a reservoir of chemical potential, offering a versatile entry point for the synthesis of complex molecular architectures. The ring-opening reactions of these substrates have emerged as powerful tools in organic synthesis, enabling the construction of valuable acyclic and heterocyclic frameworks integral to numerous natural products and pharmaceutical agents.[1][2] The cyclopropyl group's unique electronic and steric properties are increasingly utilized in drug design to enhance potency, metabolic stability, and pharmacokinetic profiles.[3]

These application notes provide an overview of the primary strategies for cyclopropyl ketone ring-opening, accompanied by detailed experimental protocols for key transformations.

I. Application Notes

The strategic application of cyclopropyl ketone ring-opening reactions allows for the efficient generation of diverse molecular scaffolds. These transformations can be broadly categorized based on the nature of the activation method: transition-metal catalysis, photocatalysis, acid catalysis, and base-mediated reactions.[1]

Transition-Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly nickel and palladium, are highly effective in promoting the ring-opening of cyclopropyl ketones.[1] These reactions often proceed through the formation of metallacyclic intermediates, which can then undergo various transformations.

  • Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysis enables the cross-coupling of cyclopropyl ketones with partners like organozinc reagents and alkyl halides to furnish γ-functionalized ketones.[1] This method is particularly valuable for introducing alkyl and aryl groups at the γ-position, providing access to intermediates for synthesizing complex natural products like prostaglandin D1 and taiwaniaquinol B.[1][4][5][6] The reaction typically involves the oxidative addition of the cyclopropyl ketone to a low-valent nickel species, followed by reductive elimination.[1] A key advantage is the ability to form 1,3-difunctionalized, ring-opened products.[4][6]

  • Palladium-Catalyzed Stereoselective Rearrangements: Palladium catalysts can induce the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[1][7][8] This transformation is valuable for the synthesis of enones, which are versatile building blocks in organic synthesis.[1] The reaction often exhibits high stereoselectivity, exclusively forming (E)-isomers.[8]

Photocatalytic Ring-Opening Reactions

Visible-light photocatalysis has emerged as a mild and powerful method for initiating the ring-opening of cyclopropyl ketones. These reactions often proceed via single-electron transfer (SET) to the ketone, generating a radical anion that readily undergoes ring cleavage.[1]

  • [3+2] Cycloadditions: A prominent application of photocatalysis in this area is the [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes or alkynes.[1] This reaction provides a direct route to highly substituted cyclopentanes and cyclopentenes, common motifs in bioactive molecules.[1] The reaction is typically initiated by a photoredox catalyst, such as Ru(bpy)₃²⁺, which, upon excitation, reduces the cyclopropyl ketone.[1]

Acid-Catalyzed Ring-Opening Reactions

Acidic conditions can promote the ring-opening of cyclopropyl ketones to generate carbocationic intermediates, which can then be trapped by nucleophiles or undergo rearrangement.[1][9]

  • Rearrangement to Furans (Cloke-Wilson Rearrangement): A classic transformation is the acid-catalyzed rearrangement of cyclopropyl ketones to furans.[1][10] This rearrangement proceeds without an external nucleophile through a ring-opening/closing reaction.[10]

  • Nucleophilic Trapping: In the presence of nucleophiles, the carbocationic intermediates generated under acidic conditions can be trapped to yield γ-functionalized products.[1][9] A wide range of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, can be employed.[9][11] Chiral N,N'-dioxide-scandium(III) complexes have been used to catalyze asymmetric ring-opening with thiols, alcohols, and carboxylic acids.[12]

Base-Mediated Ring-Opening Reactions

Strong bases can also induce the ring-opening of cyclopropyl ketones, typically through the formation of an enolate intermediate.[1] This method is particularly useful for synthesizing enones.[1] More recently, phosphine-promoted ring-opening and recyclization have been developed as an acid-free method to access complex polycyclic structures.[13]

II. Data Presentation: Substrate Scope and Yields

The following tables summarize the substrate scope and yields for representative ring-opening reactions of cyclopropyl ketones.

Table 1: Nickel-Catalyzed Cross-Coupling of Cyclopropyl Ketones with Organozinc Reagents

EntryCyclopropyl KetoneOrganozinc ReagentProductYield (%)
1Phenyl cyclopropyl ketonePhZnClγ-Phenyl propiophenone silyl enol ether95
2Phenyl cyclopropyl ketone(E)-StyrenylZnClγ-Styrenyl propiophenone silyl enol ether88
34-MeO-Ph cyclopropyl ketonePhZnClγ-Phenyl-4-methoxypropiophenone silyl enol ether91
42-Naphthyl cyclopropyl ketoneMeZnClγ-Methyl-2-acetonaphthone silyl enol ether75

Data adapted from related research on nickel-catalyzed difunctionalization.[4][5]

Table 2: Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkenes

EntryAryl Cyclopropyl KetoneAlkeneProductYield (%)
1Phenyl cyclopropyl ketoneStyrene1,3-Diphenyl-2-benzoylcyclopentane85
2Phenyl cyclopropyl ketone4-Methoxystyrene1-Phenyl-3-(4-methoxyphenyl)-2-benzoylcyclopentane82
34-Cl-Ph cyclopropyl ketoneStyrene1-(4-Chlorophenyl)-3-phenyl-2-benzoylcyclopentane78
4Phenyl cyclopropyl ketoneN-Phenylmaleimide3-Benzoyl-5-phenyl-1-phenylpyrrolidine-2,5-dione92

Yields are representative of photocatalytic cycloaddition reactions.[1]

Table 3: Acid-Catalyzed Ring-Opening and Nucleophilic Trapping

EntryCyclopropyl KetoneNucleophileCatalystProductYield (%)
12-Phenylcyclopropyl methyl ketoneThiophenolSc(OTf)₃3-Phenyl-5-(phenylthio)pentan-2-one99
22-Phenylcyclopropyl methyl ketoneMethanolSc(OTf)₃5-Methoxy-3-phenylpentan-2-one95
32-(4-Chlorophenyl)cyclopropyl methyl ketoneAcetic AcidSc(OTf)₃5-Acetoxy-3-(4-chlorophenyl)pentan-2-one98
42-Vinylcyclopropyl methyl ketone2-NaphtholSc(OTf)₃5-(Naphthalen-2-yloxy)hept-6-en-2-one99

Data from asymmetric ring-opening reactions catalyzed by a chiral N,N'-dioxide-scandium(III) complex.[12][14]

III. Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Ring-Opening Cross-Coupling

This protocol describes the coupling of an aryl cyclopropyl ketone with an alkyl halide.

Materials:

  • NiBr₂·dme (Nickel(II) bromide dimethoxyethane complex)

  • 4,4'-Dimethyl-2,2'-bipyridine

  • Zinc powder

  • Sodium iodide

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Phenyl cyclopropyl ketone

  • 1-Iodobutane

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add NiBr₂·dme (30.9 mg), 4,4'-dimethyl-2,2'-bipyridine (18.4 mg), zinc powder (131 mg), and sodium iodide (225 mg).[1]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA (5 mL) to the tube, followed by phenyl cyclopropyl ketone (146 mg) and 1-iodobutane (137 µL).[1]

  • Seal the Schlenk tube and place it in a preheated oil bath at 50 °C.[1]

  • Stir the reaction mixture vigorously for 12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous NH₄Cl solution (10 mL).[1]

  • Extract the mixture with diethyl ether (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-alkylated ketone.

Protocol 2: Photocatalytic [3+2] Cycloaddition

This protocol details the cycloaddition of an aryl cyclopropyl ketone with an alkene under visible light irradiation.

Materials:

  • Ru(bpy)₃(PF₆)₂ (Tris(2,2'-bipyridyl)dichlororuthenium(II) hexfluorophosphate)

  • La(OTf)₃ (Lanthanum(III) trifluoromethanesulfonate)

  • Phenyl cyclopropyl ketone

  • Styrene

  • Anhydrous acetonitrile

  • TMEDA (Tetramethylethylenediamine)

  • Schlenk tube

  • Magnetic stirrer

  • Blue LED lamp (40 W)

Procedure:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine Ru(bpy)₃(PF₆)₂ (8.6 mg), La(OTf)₃ (58.6 mg), phenyl cyclopropyl ketone (73 mg), and styrene (114 µL).[1]

  • Evacuate and backfill the tube with argon three times.[1]

  • Add anhydrous acetonitrile (5 mL) and TMEDA (150 µL) via syringe.[1]

  • Place the reaction mixture approximately 5 cm away from a blue LED lamp (40 W) and stir at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopentane derivative.

Protocol 3: Synthesis of Aryl Cyclopropyl Ketones

This protocol provides a general method for the synthesis of aryl cyclopropyl ketones, which are common starting materials.

Materials:

  • Substituted chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend sodium hydride in DMSO under an inert atmosphere.[2]

  • Add trimethylsulfoxonium iodide portion-wise, and stir the mixture to form the sulfur ylide.[2]

  • Add a solution of the substituted chalcone in DMSO dropwise to the ylide solution.[2]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).[2]

  • Quench the reaction by pouring it into ice water and extract with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.[2]

IV. Visualizations

Reaction Pathways and Workflows

G cluster_activation Activation Method cluster_products Product Scaffolds Transition Metal Transition Metal γ-Functionalized Ketones γ-Functionalized Ketones Transition Metal->γ-Functionalized Ketones α,β-Unsaturated Ketones α,β-Unsaturated Ketones Transition Metal->α,β-Unsaturated Ketones Photocatalysis Photocatalysis Cyclopentanes/enes Cyclopentanes/enes Photocatalysis->Cyclopentanes/enes Acid Catalysis Acid Catalysis Acid Catalysis->γ-Functionalized Ketones Furans Furans Acid Catalysis->Furans Base Catalysis Base Catalysis Base Catalysis->α,β-Unsaturated Ketones 1,4-Dicarbonyls 1,4-Dicarbonyls γ-Functionalized Ketones->1,4-Dicarbonyls Cyclopropyl Ketone Cyclopropyl Ketone Cyclopropyl Ketone->Transition Metal Ni, Pd Cyclopropyl Ketone->Photocatalysis Visible Light, Ru(bpy)3 Cyclopropyl Ketone->Acid Catalysis Brønsted/Lewis Acid Cyclopropyl Ketone->Base Catalysis Strong Base G Start Start Setup Assemble glassware under inert atmosphere Start->Setup Reagents Add catalyst, ligand, and reagents Setup->Reagents Reaction Heat/Irradiate and stir for specified time Reagents->Reaction Monitoring Monitor reaction by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction and perform aqueous workup Monitoring->Workup Complete Purification Purify by column chromatography Workup->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End Analysis->End G CPK Cyclopropyl Ketone OxAdd Oxidative Addition CPK->OxAdd Ni(0) Ni(0)Ln Ni(0)->OxAdd Metallacycle Nickelacyclobutane Intermediate OxAdd->Metallacycle Transmetalation Transmetalation Metallacycle->Transmetalation R-X Organozinc Reagent (R-ZnX) R-X->Transmetalation Ni(II) Alkyl-Ni(II) Intermediate Transmetalation->Ni(II) RedElim Reductive Elimination Ni(II)->RedElim RedElim->Ni(0) Catalyst Regeneration Product γ-Substituted Ketone RedElim->Product

References

Application Notes and Protocols for the Quantitative Analysis of Agrochemicals Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of deuterated internal standards for the accurate quantification of agrochemical residues in various matrices. The protocols detailed below leverage the stability and co-elution properties of deuterated standards to correct for matrix effects and variations during sample preparation and analysis, ensuring high-quality data. The primary analytical technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful tool for sensitive and selective analyte detection.

Introduction to Deuterated Standards in Agrochemical Analysis

The widespread use of agrochemicals in modern agriculture necessitates robust and reliable analytical methods to monitor their residues in food products and environmental samples. Complex sample matrices can often lead to ion suppression or enhancement in LC-MS/MS analysis, compromising the accuracy and precision of quantitative results. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a widely accepted strategy to overcome these challenges.[1]

Deuterated standards are analogues of the target analyte where one or more hydrogen atoms have been replaced with deuterium. This substitution results in a compound with nearly identical physicochemical properties to the parent molecule, including retention time and ionization efficiency.[2] However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the standard equally. This allows for accurate correction and reliable quantification.

Experimental Workflow

The general workflow for the quantitative analysis of agrochemicals using deuterated standards involves sample preparation, LC-MS/MS analysis, and data processing. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for a wide range of pesticides in various food matrices.[3][4][5][6][7]

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with Deuterated Internal Standard Homogenization->Spiking Extraction 3. Acetonitrile Extraction & Salting Out Spiking->Extraction dSPE 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup Extraction->dSPE LCMS 5. LC-MS/MS Analysis dSPE->LCMS Integration 6. Peak Integration LCMS->Integration Ratio 7. Analyte/IS Ratio Calculation Integration->Ratio Quantification 8. Quantification using Calibration Curve Ratio->Quantification

Workflow for Agrochemical Analysis using Deuterated Standards.

Detailed Experimental Protocol: QuEChERS and LC-MS/MS

This protocol provides a general procedure for the analysis of multiclass pesticide residues in a fruit or vegetable matrix. Optimization may be required for different sample types.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium citrate sesquihydrate

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) - selection depends on the matrix

  • Standards: Certified reference standards of target agrochemicals and their corresponding deuterated internal standards (e.g., from Sigma-Aldrich, Cambridge Isotope Laboratories).

2. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbent mixture (e.g., MgSO₄ and PSA for general fruit and vegetable samples; C18 for high-fat matrices; GCB for pigmented samples).[1]

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation: Transfer the cleaned supernatant to a new vial for LC-MS/MS analysis. The extract may be diluted with water to match the initial mobile phase conditions.

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column is commonly used for pesticide analysis.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A suitable gradient to separate the target analytes.

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

4. Data Analysis

  • Integrate the peak areas for each target analyte and its corresponding deuterated internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Data Presentation: Quantitative Parameters

The following table provides examples of MRM transitions for common agrochemicals and their deuterated internal standards. These parameters should be optimized for the specific instrument used.

AnalyteDeuterated StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Herbicide
GlyphosateGlyphosate-2-13C,15N168.063.0Negative
168.079.0
Glyphosate-2-13C,15N171.063.0
AMPAAMPA-13C,15N,D2110.079.0Negative
110.063.0
AMPA-13C,15N,D2114.082.0
Neonicotinoid Insecticide
ImidaclopridImidacloprid-d4256.1175.1Positive
256.1209.1
Imidacloprid-d4260.1175.1
ThiamethoxamThiamethoxam-d4292.0211.0Positive
292.0181.0
Thiamethoxam-d4296.0215.0
Fungicide
CarbendazimCarbendazim-d3192.1160.1Positive
192.1132.1
Carbendazim-d3195.1163.1

Signaling Pathways and Logical Relationships

The core principle of using a deuterated internal standard is to establish a reliable quantitative relationship between the analyte and the standard, which is maintained throughout the analytical process.

Quantitation cluster_sample Sample Matrix cluster_process Analytical Process cluster_response Instrument Response cluster_quant Quantification Analyte Analyte Prep Sample Prep (e.g., QuEChERS) Analyte->Prep IS Deuterated IS IS->Prep LCMS LC-MS/MS Analysis Prep->LCMS Analyte_Response Analyte Signal LCMS->Analyte_Response IS_Response IS Signal LCMS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Quantitative relationship using a deuterated internal standard.

Conclusion

The use of deuterated internal standards in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a robust, accurate, and precise workflow for the quantitative analysis of agrochemicals in complex matrices. This approach effectively mitigates matrix effects and compensates for variations in sample preparation and instrument response, leading to reliable data that is crucial for food safety, environmental monitoring, and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Cyclopropyl Methyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopropyl methyl ketone. It focuses on identifying and mitigating common byproducts associated with prevalent synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis methods for cyclopropyl methyl ketone?

The most prevalent laboratory and industrial synthesis of cyclopropyl methyl ketone is a two-step process. It begins with the hydrolytic decarboxylation and chlorination of α-acetyl-γ-butyrolactone to form the intermediate 5-chloro-2-pentanone. This intermediate then undergoes an intramolecular cyclization under basic conditions to yield the final product.[1] An alternative starting material for generating 5-chloro-2-pentanone is acetyl n-propyl alcohol, which is subjected to a chlorination reaction with hydrochloric acid.[2][3]

Q2: I've synthesized cyclopropyl methyl ketone via the intramolecular cyclization of 5-chloro-2-pentanone. What is the most likely byproduct I need to be aware of during purification?

A significant byproduct to be aware of is 4,5-dihydro-2-methylfuran (DHMF), which has a boiling point very close to that of cyclopropyl methyl ketone, making separation by standard distillation challenging.[4]

Q3: Are there "greener" synthesis methods that reduce byproduct formation?

Yes, newer methods focus on minimizing waste and hazardous reagents. One approach involves the direct catalytic cracking of α-acetyl-γ-butyrolactone using an ionic liquid promoted by microwaves, which reports high selectivity and minimal impurities.[5] Another green approach uses metal-organic framework (MOF) catalysts, such as ZIF-8, which can enhance the selectivity of cyclopropanation reactions and reduce byproduct formation to less than 0.5%.[6]

Q4: What byproducts can be expected from a Simmons-Smith cyclopropanation reaction to synthesize a cyclopropyl ketone?

The Simmons-Smith reaction is generally clean and stereospecific.[7] However, potential side reactions can occur. The Lewis-acidic nature of the zinc iodide byproduct can cause reactions with acid-sensitive functional groups.[7] Additionally, methylation of heteroatoms like alcohols can be observed, especially with long reaction times or excess reagent.[7]

Q5: What are the typical byproducts in a Kulinkovich reaction aimed at producing cyclopropyl ketones?

The Kulinkovich reaction generates a titanium-oxo species as a standard byproduct.[8] Undesired side reactions can lead to the formation of tertiary carbinamines, particularly if more than two equivalents of the Grignard reagent are used.[9] The formation of ethene can also occur as a non-productive side reaction of the titanacyclopropane intermediate.[10]

Troubleshooting Guides

Issue 1: Low yield and a persistent impurity with a boiling point near 110-114°C.
Possible Cause Troubleshooting Step
Formation of 4,5-dihydro-2-methylfuran (DHMF) : This is a common byproduct in the cyclization of 5-chloro-2-pentanone and has a boiling point close to the product.Use fractional distillation with a high-efficiency column (e.g., a 30-cm column packed with glass helices) to carefully separate the product from DHMF.[4][11] Continuous fractional distillation with precise temperature control can achieve purity greater than 99.5%.[4]
Incomplete reaction : The cyclization of 5-chloro-2-pentanone may not have gone to completion.Ensure the reaction mixture is heated under reflux for a sufficient duration (at least 1 hour after the initial exothermic reaction subsides) to drive the cyclization.[1][12]
Decomposition of 5-chloro-2-pentanone : The intermediate can decompose or polymerize, especially if there are delays in the procedure.[2][12]Proceed with the cyclization step immediately after synthesizing and isolating the crude 5-chloro-2-pentanone. Avoid letting the intermediate stand for extended periods, especially overnight, as this can reduce the yield to below 50%.[12]
Issue 2: Formation of polymeric material during the reaction.
Possible Cause Troubleshooting Step
High reaction temperature : Some synthetic routes, particularly those involving acid-catalyzed rearrangements or certain older methods, are prone to polymerization at elevated temperatures.[2][6]For acid-catalyzed rearrangements, consider a low-temperature approach (e.g., 15°C) with a milder acid catalyst like phosphoric acid instead of concentrated sulfuric acid.[6] When synthesizing 5-chloro-2-pentanone, control the heating rate to prevent the reaction from foaming into the condenser.[12]
Instability of intermediates : The intermediate 5-chloro-2-pentanone is known to be susceptible to pyrolytic decomposition and polymerization.[2]Use a separation coupling technique where the 5-chloro-2-pentanone is generated and simultaneously distilled out of the reaction mixture. This minimizes its residence time under harsh conditions.[2]

Data Summary

The following table summarizes common synthetic routes and their associated byproducts.

Synthesis MethodStarting Material(s)Key ReagentsCommon Byproduct(s)Typical Yield
Intramolecular Cyclization α-Acetyl-γ-butyrolactone1. HCl2. NaOH4,5-dihydro-2-methylfuran (DHMF), NaCl, H₂O77-83%[11]
Simmons-Smith Reaction Methyl vinyl ketoneDiiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu)Zinc Iodide (ZnI₂)Varies
Kulinkovich Reaction Methyl acrylate (as an ester example)Grignard Reagent (e.g., EtMgBr), Ti(OiPr)₄Titanium-oxo species, Mg(OiPr)X, EthaneVaries
1,3-Dipolar Cycloaddition Methyl vinyl ketoneDiazomethane (CH₂N₂)Pyrazoline derivative, Nitrogen (N₂)Varies

Experimental Protocols

Key Experiment: Synthesis from α-Acetyl-γ-butyrolactone

This procedure is adapted from established methods and involves two main stages.[1][11][12]

Stage A: Preparation of 5-Chloro-2-pentanone

  • Reaction Setup : In a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.[11][12]

  • Heating and Distillation : Immediately begin heating the mixture. Control the heating rate to prevent foaming into the condenser as carbon dioxide evolves. The mixture will change color from yellow to orange and then to black.[11][12]

  • Collection : Distill the mixture rapidly. After collecting approximately 900 mL of distillate, add another 450 mL of water to the flask and collect an additional 300 mL of distillate.[11][12]

  • Extraction and Drying : Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-mL portions of ether. Combine the organic layer and ether extracts and dry them over anhydrous calcium chloride.[1][11]

  • Isolation : Decant the ether solution and remove the ether by distillation through a fractionating column. The remaining crude 5-chloro-2-pentanone should weigh between 287–325 g (79–90% yield).[11][12]

Stage B: Preparation of Cyclopropyl Methyl Ketone

  • Reaction Setup : In a 2-liter three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 mL of water.[11][12]

  • Addition : Over 15-20 minutes, add the crude 5-chloro-2-pentanone from Stage A to the sodium hydroxide solution. The reaction is exothermic and may begin to boil.[1][12]

  • Reflux : Heat the mixture under reflux for 1 hour. Then, slowly add 370 mL of water and continue to reflux for an additional hour.[1][11]

  • Distillation : Arrange the condenser for distillation and distill the mixture of water and cyclopropyl methyl ketone.[1][11]

  • Workup : Saturate the aqueous layer of the distillate with potassium carbonate. Separate the organic layer of cyclopropyl methyl ketone. Extract the aqueous layer with two 150-mL portions of ether.[1][11]

  • Drying and Purification : Combine the organic layer and ether extracts and dry over anhydrous calcium chloride. Fractionally distill the dried solution to remove the ether, then collect the pure cyclopropyl methyl ketone fraction, which boils at 110–112°C. The expected yield is 193–210 g (77–83%).[11]

Visual Diagrams

Synthesis_Pathway cluster_stageA Stage A: 5-Chloro-2-pentanone Synthesis cluster_stageB Stage B: Cyclopropyl Methyl Ketone Synthesis A α-Acetyl-γ-butyrolactone B Hydrolytic Decarboxylation & Chlorination A->B Conc. HCl, H₂O, Heat C Crude 5-Chloro-2-pentanone B->C Distillation D Intramolecular Cyclization C->D NaOH, H₂O, Heat E Crude Product Mixture D->E Distillation F Purified Cyclopropyl Methyl Ketone E->F Fractional Distillation Troubleshooting_Workflow start Impurity Detected in Final Product check_bp Is Boiling Point ~110-114°C? start->check_bp check_poly Is Impurity Polymeric or High Boiling? check_bp->check_poly No dhmf Likely DHMF byproduct. Action: Use high-efficiency fractional distillation. check_bp->dhmf Yes incomplete Possible unreacted starting material or intermediate. Action: Re-evaluate reaction time/temperature. check_poly->incomplete No polymer Polymerization occurred. Action: Reduce reaction temp, minimize intermediate delay. check_poly->polymer Yes Byproduct_Relationships cluster_methods Synthetic Methods cluster_byproducts Common Byproducts m1 Intramolecular Cyclization b1 4,5-dihydro-2-methylfuran (DHMF) m1->b1 b4 Polymers m1->b4 m2 Simmons-Smith b2 Zinc Iodide (ZnI₂) (Lewis Acidic) m2->b2 m3 Kulinkovich b3 Ti-oxo species & Tertiary Carbinamines m3->b3

References

Technical Support Center: Optimizing Cyclopropyl Methyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclopropyl methyl ketone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopropyl methyl ketone?

The most prevalent laboratory and industrial synthesis is a two-step process starting from α-acetyl-γ-butyrolactone.[1][2] This involves the hydrolysis, decarboxylation, and chlorination of α-acetyl-γ-butyrolactone to form the intermediate 5-chloro-2-pentanone, followed by an intramolecular cyclization under basic conditions.[1][2]

Other notable methods include:

  • The reaction of cyclopropanecarbonitrile with a methyl Grignard reagent.[3]

  • The oxidation of cyclopropylmethylcarbinol.

  • Direct cleavage of α-acetyl-γ-butyrolactone using a metal halide catalyst.[1][4]

  • A newer method utilizing an ionic liquid and microwave radiation to promote the catalytic cracking of α-acetyl-γ-butyrolactone.[5]

Q2: What are the typical yields for the two-step synthesis from α-acetyl-γ-butyrolactone?

The yield for the first step, the formation of 5-chloro-2-pentanone, is typically in the range of 79-90%.[1][6] The second step, the cyclization to cyclopropyl methyl ketone, generally proceeds with a yield of 77-83%.[3][6]

Q3: What are the common impurities and byproducts I should be aware of?

During the synthesis from α-acetyl-γ-butyrolactone, several byproducts can form:

  • 5-hydroxy-2-pentanone: Results from incomplete chlorination in the first step.[2]

  • Unreacted α-acetyl-γ-butyrolactone: Can be present if hydrolysis is incomplete.[2]

  • Polymeric materials: Can form in both steps due to intermolecular side reactions, especially at elevated temperatures or high concentrations.[2][7]

  • 4,5-dihydro-2-methylfuran (DHMF): A common impurity with a close boiling point to the final product, making purification challenging.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of cyclopropyl methyl ketone, particularly via the α-acetyl-γ-butyrolactone route.

Issue Possible Cause(s) Troubleshooting Steps & Optimization Strategies
Low yield of 5-chloro-2-pentanone (Step 1) Incomplete hydrolysis of α-acetyl-γ-butyrolactone.Ensure sufficient concentration of hydrochloric acid and adequate reaction time.[2]
Inefficient condensation during distillation.Use an efficient condenser and a receiver immersed in an ice-water bath to minimize loss of the volatile product.[3]
Delay in distilling the chloride after reaction.Distill the 5-chloro-2-pentanone as rapidly as possible after the reaction is complete; letting it stand can significantly decrease the yield.[2][3]
Low yield of cyclopropyl methyl ketone (Step 2) Incomplete cyclization of 5-chloro-2-pentanone.Use the appropriate amount of base (e.g., sodium hydroxide) and allow for sufficient reaction time under reflux.[2][3]
Formation of polymeric byproducts.Maintain a moderate reaction temperature and ensure efficient stirring to favor intramolecular cyclization. Control the concentration of the reaction mixture.[2][7]
High reaction temperatures or prolonged reaction times.Avoid excessive heat and monitor the reaction to prevent product decomposition or polymerization.[7]
Product Contamination with 4,5-dihydro-2-methylfuran (DHMF) Close boiling points of the product and impurity.Employ fractional distillation with a column having a sufficient number of theoretical plates. A higher reflux ratio may be necessary for effective separation.[8]
Difficulty in Separating Organic Layer During Workup Emulsion formation.Add a saturated brine solution to help break the emulsion and facilitate clear phase separation.[2]
Foaming of the Distillation Mixture Rapid initial heating or evolution of dissolved gases.Heat the mixture gradually, especially in the initial stages. The use of boiling chips or a magnetic stirrer can promote smoother boiling.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-pentanone from α-Acetyl-γ-butyrolactone[1][3][6]
  • Reaction Setup: In a 2-liter distilling flask fitted with a condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Reaction: Heat the mixture. Carbon dioxide will evolve immediately. Continue heating at a rate that prevents foaming into the condenser. The color of the mixture will change from yellow to orange to black.

  • Distillation: Distill the mixture as rapidly as possible. After collecting approximately 900 ml of distillate, add 450 ml of water to the flask and collect an additional 300 ml of distillate.

  • Workup: Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-ml portions of ether. Combine the organic layer and the ether extracts.

  • Drying and Isolation: Dry the combined organic solution over anhydrous calcium chloride. Remove the ether by distillation through a fractionating column to obtain crude 5-chloro-2-pentanone.

Protocol 2: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone[1][3][6]
  • Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Addition: Add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution over 15-20 minutes. The reaction is exothermic and may begin to boil.

  • Reaction: Heat the mixture under reflux for 1 hour. Slowly add 370 ml of water and continue to reflux for an additional hour.

  • Distillation: Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed.

  • Workup: Saturate the aqueous layer of the distillate with potassium carbonate. Separate the upper layer of cyclopropyl methyl ketone. Extract the aqueous layer with two 150-ml portions of ether.

  • Drying and Purification: Combine the ketone layer and the ether extracts and dry over anhydrous calcium chloride. Remove the ether by distillation and then fractionally distill the residue to obtain pure cyclopropyl methyl ketone (boiling point: 110-114 °C).[3][8]

Data Presentation

Table 1: Reagent Quantities and Yields for a Typical Two-Step Synthesis

Step Starting Material Reagents Product Typical Yield
1α-Acetyl-γ-butyrolactone (384 g, 3 moles)Conc. HCl (450 ml), Water (525 ml)5-Chloro-2-pentanone79-90%
25-Chloro-2-pentanone (361.5 g, 3 moles)Sodium Hydroxide (180 g, 4.5 moles), Water (180 ml + 370 ml)Cyclopropyl Methyl Ketone77-83%

Data compiled from Organic Syntheses procedures.[3][6]

Table 2: Physical Properties of Key Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Refractive Index (n25D)
α-Acetyl-γ-butyrolactoneC6H8O3128.13--
5-Chloro-2-pentanoneC5H9ClO120.5870-72 / 20 mmHg1.4371
Cyclopropyl Methyl KetoneC5H8O84.12110-1121.4226

Data compiled from Organic Syntheses and PubChem.[3][9]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formation of 5-Chloro-2-pentanone cluster_step2 Step 2: Cyclization A α-Acetyl-γ-butyrolactone B HCl, H₂O Heat A->B C 5-Chloro-2-pentanone B->C D 5-Chloro-2-pentanone C->D Intermediate E NaOH, H₂O Reflux D->E F Cyclopropyl Methyl Ketone E->F Troubleshooting_Logic cluster_troubleshooting Troubleshooting Pathway Start Low Yield Observed Check_Step1 Check Yield of 5-Chloro-2-pentanone Start->Check_Step1 Check_Step2 Check Yield of Cyclopropyl Methyl Ketone Start->Check_Step2 Step1_Low Low Step 1 Yield Check_Step1->Step1_Low If low Step2_Low Low Step 2 Yield Check_Step2->Step2_Low If low Solution1 Increase HCl conc. or time Ensure rapid distillation Step1_Low->Solution1 Solution2 Optimize base amount Control temperature Ensure efficient stirring Step2_Low->Solution2

References

Technical Support Center: Cyclopropyl Ketones Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the side reactions of cyclopropyl ketones under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when subjecting cyclopropyl ketones to acidic conditions?

A1: The high ring strain of the cyclopropyl group makes it susceptible to acid-catalyzed reactions. The most prevalent side reactions include:

  • Ring-opening: The ketone is protonated, which facilitates the opening of the cyclopropane ring to form a carbocation intermediate. This intermediate can then be trapped by nucleophiles present in the reaction mixture.

  • Rearrangement to furan derivatives (Cloke-Wilson Rearrangement): Cyclopropyl ketones can rearrange to form dihydrofurans or furans, a transformation known as the Cloke-Wilson rearrangement.[1][2][3]

  • Cyclization to 1-tetralones (for aryl cyclopropyl ketones): When the cyclopropyl ketone has an appropriately positioned aryl group, acid-catalyzed intramolecular cyclization can occur to yield 1-tetralones.[4]

  • Formation of open-chain carbinols: In conjunction with tetralone formation, aryl cyclopropyl ketones can also undergo ring-opening to form open-chain carbinols.[4]

Q2: My cyclopropyl ketone appears to be decomposing during column chromatography on silica gel. What is happening and how can I prevent it?

A2: Silica gel is weakly acidic and can catalyze the rearrangement of sensitive cyclopropyl ketones. This can lead to the formation of ring-opened byproducts or other rearranged structures.

Troubleshooting:

  • Neutralize the silica gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrate with the eluent.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina for chromatography.

  • Minimize contact time: Elute the compound as quickly as possible from the column.

Q3: How do substituents on the cyclopropyl ketone affect the rate and outcome of acid-catalyzed reactions?

A3: Substituents have a significant electronic influence on the stability of the carbocation intermediates formed upon ring-opening, thereby affecting the reaction rate and product distribution. For instance, in acid-catalyzed hydroarylation, the reaction rate follows the qualitative trend: cyclopropyl methyl ketone > cyclopropyl phenyl ketone > cyclopropyl 4-methoxyphenyl ketone.[5] This suggests that electron-donating groups on an aryl substituent at the ketone decrease the reaction rate by destabilizing the partial positive charge that develops on the carbonyl carbon during protonation.[5]

Q4: How can I control whether my aryl cyclopropyl ketone cyclizes to a 1-tetralone or forms a ring-opened product?

A4: The ratio of cyclized (1-tetralone) to ring-opened (carbinol) products is dependent on the substituents on the aryl ring.[4] Electron-donating groups on the aryl ring can stabilize the carbocation intermediate required for cyclization, thus favoring the formation of the 1-tetralone. Reaction conditions such as the choice of acid catalyst and temperature can also influence the product ratio, representing a competition between kinetically and thermodynamically favored pathways.

Troubleshooting Guides

Issue 1: Low yield of the desired product due to multiple side reactions.

Possible Cause: The reaction conditions (acid strength, temperature, reaction time) are not optimized, leading to a mixture of ring-opened, rearranged, and/or cyclized products.

Troubleshooting Steps:

  • Acid Selection:

    • Brønsted vs. Lewis Acids: The choice between a Brønsted acid (e.g., H₂SO₄, TfOH) and a Lewis acid (e.g., TiCl₄, SnCl₄) can significantly impact the reaction outcome. Lewis acids can coordinate to the carbonyl oxygen, activating the cyclopropyl ring in a different manner than protonation.[6] A screening of different acids is recommended.

    • Acid Concentration: Use the lowest concentration of acid necessary to achieve the desired transformation to minimize side reactions.

  • Temperature Control:

    • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the most stable product. Experiment with a range of temperatures to find the optimal conditions for your desired product.

  • Reaction Time:

    • Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further conversion of the desired product into undesired side products.

Issue 2: Formation of furan derivatives (Cloke-Wilson Rearrangement) is dominating.

Possible Cause: The reaction conditions favor the intramolecular cyclization of the ring-opened carbocation intermediate to form a five-membered ring.

Troubleshooting Steps:

  • Add a Nucleophile: If the desired reaction is a ring-opening and trapping with an external nucleophile, ensure the nucleophile is present in a sufficient concentration to compete with the intramolecular cyclization.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. A less polar solvent may disfavor the formation of the highly polarized intermediate required for the Cloke-Wilson rearrangement.

  • Choice of Acid: Some Lewis acids may be more prone to promoting this rearrangement. For example, TiCl₄ has been used to mediate the Cloke-Wilson rearrangement to synthesize dihydrofurans.[2]

Data Presentation

Table 1: Comparison of Lewis Acids in the [3+2] Cycloaddition of a Donor-Acceptor Cyclopropane with Benzaldehyde

EntryLewis Acid (mol%)SolventTime (h)Conversion (%)Diastereomeric Ratio (cis:trans)
1Sn(OTf)₂ (5)CH₂Cl₂1100>100:1
2Cu(OTf)₂ (5)CH₂Cl₂38959:1
3Sc(OTf)₃ (5)CH₂Cl₂31003.1:1
4SnCl₄ (5)CH₂Cl₂310031:1
5TiCl₄CH₂Cl₂-Decomposition-
6AlCl₃CH₂Cl₂-Decomposition-

Data compiled from a study on the catalytic synthesis of 2,5-disubstituted tetrahydrofurans.[6]

Table 2: Calculated Activation Energies for SmI₂-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones

SubstrateComputational MethodCalculated ΔG‡ (kcal/mol)
Cyclohexyl cyclopropyl ketoneDFT25.4
Phenyl cyclopropyl ketoneDFT24.6
2,6-Dimethylphenyl cyclopropyl ketoneDFT23.1

Data from a computational study on SmI₂-catalyzed reactions, illustrating the electronic effect of substituents on the activation barrier.[7]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of Acid-Catalyzed Hydroarylation

This protocol is adapted from a study on the ring-opening hydroarylation of monosubstituted cyclopropanes.[5]

Materials:

  • Cyclopropyl ketone substrate (e.g., cyclopropyl phenyl ketone)

  • Arene nucleophile (e.g., 1,3,5-trimethoxybenzene)

  • Brønsted acid catalyst (e.g., triflic acid)

  • Solvent (e.g., hexafluoroisopropanol - HFIP)

  • Internal standard for NMR analysis

  • NMR tubes

Procedure:

  • Prepare a stock solution of the cyclopropyl ketone, arene nucleophile, and internal standard in the chosen solvent in a volumetric flask.

  • Distribute the solution into individual NMR tubes.

  • Initiate the reaction by adding a specific amount of the acid catalyst to each NMR tube.

  • Place the NMR tubes in a thermostated NMR spectrometer at a constant temperature (e.g., 65 °C).

  • Record ¹H NMR spectra at regular time intervals.

  • Determine the conversion of the starting material to the product by integrating the respective signals in the NMR spectra relative to the internal standard.

Protocol 2: TiCl₄-Mediated Cloke-Wilson Rearrangement to Dihydrofurans

This protocol is based on a procedure for the synthesis of substituted dihydrofurans.[2]

Materials:

  • Donor-acceptor cyclopropane

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the donor-acceptor cyclopropane in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add a solution of TiCl₄ in the same solvent to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding a quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Acid_Catalyzed_Reactions cluster_start Starting Material cluster_pathways Acid-Catalyzed Pathways cluster_products Potential Side Products Cyclopropyl Ketone Cyclopropyl Ketone Protonated Ketone Protonated Ketone Cyclopropyl Ketone->Protonated Ketone H+ Carbocation Intermediate Carbocation Intermediate Protonated Ketone->Carbocation Intermediate Ring Opening Ring-Opened Product Ring-Opened Product Carbocation Intermediate->Ring-Opened Product Nucleophilic Attack Dihydrofuran (Cloke-Wilson) Dihydrofuran (Cloke-Wilson) Carbocation Intermediate->Dihydrofuran (Cloke-Wilson) Intramolecular Cyclization 1-Tetralone 1-Tetralone Carbocation Intermediate->1-Tetralone Intramolecular Cyclization (Aryl Substituted) Open-Chain Carbinol Open-Chain Carbinol Carbocation Intermediate->Open-Chain Carbinol Nucleophilic Attack (Aryl Substituted)

Caption: Acid-catalyzed side reaction pathways of cyclopropyl ketones.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckConditions Reaction Conditions Optimized? Start->CheckConditions OptimizeConditions Optimize: - Acid Type/Concentration - Temperature - Reaction Time CheckConditions->OptimizeConditions No CheckPurification Decomposition during Purification? CheckConditions->CheckPurification Yes Re-evaluate Re-evaluate Reaction Strategy OptimizeConditions->Re-evaluate ModifyPurification Modify Purification: - Neutralize Silica Gel - Use Alumina - Minimize Contact Time CheckPurification->ModifyPurification Yes CheckPurification->Re-evaluate No Success Improved Yield ModifyPurification->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Grignard Reactions with Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Grignard reactions involving cyclopropyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important class of reactions. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and workflow diagrams to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Tertiary Alcohol

Q1: My Grignard reaction with a cyclopropyl ketone is resulting in a low yield of the expected tertiary alcohol. What are the common causes?

A1: Low yields in Grignard reactions with cyclopropyl ketones can stem from several factors, often related to the stability of the reagents and competing side reactions. Key considerations include:

  • Purity and Activity of Magnesium: The magnesium turnings used must be fresh and activated to remove the passivating magnesium oxide layer.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Side Reactions: Competing reactions such as enolization and reduction can consume the starting materials and reduce the yield of the desired product.[1]

  • Ring Opening: The strained cyclopropyl ring can undergo rearrangement or opening under certain conditions, leading to undesired byproducts.

Troubleshooting Steps:

  • Magnesium Activation: Before starting the reaction, activate the magnesium turnings. This can be achieved by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry it overnight before use. Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF).

  • Optimize Reaction Temperature: Low temperatures, often -78°C, can suppress side reactions, including potential ring opening.[2][3]

  • Slow Addition of Reagents: Add the Grignard reagent to the cyclopropyl ketone solution (or vice versa) dropwise to maintain a low concentration of the reactive species and minimize side reactions.

Issue 2: Formation of Significant Side Products

Q2: I am observing significant amounts of side products in my reaction mixture. What are they likely to be, and how can I minimize their formation?

A2: The primary side products in Grignard reactions with ketones are typically the result of enolization and reduction.[4] With cyclopropyl ketones, ring-opened products are an additional concern.

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. Upon workup, this regenerates the starting ketone, reducing the product yield.[1]

  • Reduction: If the Grignard reagent has beta-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[4]

  • Ring Opening: The highly strained cyclopropane ring can open, especially if the reaction intermediate is unstable. This can lead to a variety of rearranged products. While the cyclopropyl group is generally stable during Grignard reagent formation, the subsequent reaction with the ketone can present conditions conducive to rearrangement.[5]

Strategies to Minimize Side Products:

Side ProductMitigation StrategyExpected Outcome
Enolization Product (Starting Ketone) Use a less sterically hindered Grignard reagent.Favors nucleophilic addition over deprotonation.
Add the ketone to the Grignard reagent to maintain an excess of the nucleophile.Reduces the chance of the ketone encountering the Grignard reagent as a base.
Reduction Product (Secondary Alcohol) Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).Eliminates the possibility of hydride transfer.
Perform the reaction at a lower temperature.Can favor the desired addition reaction kinetically.
Ring-Opened Products Conduct the reaction at low temperatures (e.g., -78 °C).[2][3]Minimizes the energy available for rearrangement.
Choose a Grignard reagent and solvent system that stabilizes the intermediate alkoxide.Can disfavor rearrangement pathways.

Issue 3: Cyclopropane Ring Opening

Q3: How can I specifically prevent the cyclopropane ring from opening during the reaction?

A3: Preventing the opening of the cyclopropane ring is a critical challenge. The key is to control the reaction conditions to favor the desired 1,2-addition to the carbonyl group over rearrangement pathways.

  • Low Temperature: Performing the reaction at very low temperatures (-78°C) is the most effective way to prevent ring opening.[2][3] At these temperatures, the activation energy barrier for the rearrangement is more difficult to overcome.

  • Choice of Grignard Reagent: The nature of the Grignard reagent can influence the stability of the reaction intermediates. While systematic studies are limited, using less bulky and more reactive reagents might favor a rapid 1,2-addition before rearrangement can occur.

  • Rapid Quenching: Once the addition is complete, quenching the reaction promptly with a suitable proton source can help to isolate the desired tertiary alcohol before any subsequent rearrangements of the magnesium alkoxide intermediate can take place.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of Ethylmagnesium Bromide with Methyl Cyclopropyl Ketone

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Methyl cyclopropyl ketone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

  • All glassware must be flame-dried or oven-dried.

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Methyl Cyclopropyl Ketone:

    • Cool the Grignard reagent solution to 0°C or -78°C in an ice or dry ice/acetone bath.

    • Prepare a solution of methyl cyclopropyl ketone (1.0 equivalent) in anhydrous diethyl ether.

    • Add the ketone solution dropwise to the stirred Grignard reagent over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizations

To aid in understanding the experimental workflow and potential reaction pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Grignard Reagent Preparation addition Slow Addition at Low Temp reagent_prep->addition ketone_prep Cyclopropyl Ketone Solution ketone_prep->addition stirring Reaction Stirring addition->stirring quench Quenching stirring->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product final_product purification->final_product Desired Tertiary Alcohol

Caption: Experimental workflow for Grignard reaction with cyclopropyl ketones.

reaction_pathways cluster_products Potential Products start Cyclopropyl Ketone + Grignard Reagent addition 1,2-Addition Product (Desired Tertiary Alcohol) start->addition Desired Pathway enolization Enolization (Reverts to Ketone) start->enolization Side Reaction reduction Reduction Product (Secondary Alcohol) start->reduction Side Reaction ring_opening Ring-Opened Products start->ring_opening Side Reaction

Caption: Potential reaction pathways in Grignard reactions with cyclopropyl ketones.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Side Products? check_starting_material High amount of starting ketone? start->check_starting_material check_reduction Secondary alcohol detected? start->check_reduction check_rearrangement Unidentified byproducts? (Potential ring opening) start->check_rearrangement check_conditions Verify anhydrous conditions & Mg activation start->check_conditions optimize_enolization Optimize for 1,2-addition (e.g., change addition order) check_starting_material->optimize_enolization optimize_reduction Use Grignard w/o β-hydrogens check_reduction->optimize_reduction optimize_temp Lower Reaction Temperature (-78°C) check_rearrangement->optimize_temp

Caption: Troubleshooting logic for Grignard reactions with cyclopropyl ketones.

References

Technical Support Center: Optimization of Wittig Reactions with Electron-Rich Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Wittig reactions, with a special focus on challenging electron-rich ketone substrates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your olefination experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with an electron-rich ketone giving a low yield or failing completely?

A1: Electron-rich ketones are inherently less electrophilic at the carbonyl carbon, making them less reactive towards phosphorus ylides compared to aldehydes or electron-deficient ketones.[1] Several factors can contribute to low yields or reaction failure:

  • Steric Hindrance: Bulky groups on either the ketone or the ylide can sterically hinder the initial nucleophilic attack.[2][3][4]

  • Ylide Reactivity: Stabilized ylides, which are less nucleophilic, often fail to react with ketones, particularly those that are sterically hindered or electron-rich.[3][5][6][7][8] Unstabilized ylides are more reactive but can be prone to side reactions.

  • Base Selection: The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases are generally preferred for unstabilized ylides.[9] The presence of certain salts, like lithium halides, can sometimes negatively impact the reaction.[9]

  • Reaction Conditions: Temperature and reaction time can significantly influence the outcome. Some reactions may require elevated temperatures to proceed.[10]

Q2: How can I improve the yield of my Wittig reaction with an electron-rich ketone?

A2: Several strategies can be employed to optimize the reaction:

  • Use a More Reactive Ylide: Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are more reactive and often necessary for successful reactions with ketones.[11]

  • Optimize the Base and Reaction Conditions:

    • For unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often effective.[7][9]

    • "Salt-free" conditions, which can be achieved by using bases like NaHMDS or KHMDS, may improve yields by avoiding the formation of lithium salts that can interfere with the reaction.[9]

    • Increasing the reaction temperature may be necessary to drive the reaction to completion, especially with less reactive ketones.[10]

  • Consider Alternative Olefination Methods: For particularly challenging substrates, alternative methods are often more effective than forcing the Wittig reaction.

Q3: What are the best alternative reactions for olefinating electron-rich ketones?

A3: When the Wittig reaction fails, several powerful alternatives should be considered:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common and often superior alternative. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding Wittig reagent.[2][9] A significant advantage is the formation of a water-soluble phosphate byproduct, which is much easier to remove during workup than triphenylphosphine oxide.[9]

  • Julia-Kocienski Olefination: This reaction is another excellent alternative, particularly for forming (E)-alkenes with high selectivity.[2][9]

  • Tebbe Olefination: For the specific introduction of a methylene group (=CH₂), the Tebbe reagent is highly effective, even with sterically hindered ketones.[9]

  • Peterson Olefination: This method uses α-silyl carbanions and can be advantageous in certain situations, offering stereochemical control based on the workup conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or very low conversion Ketone is not reactive enough for the chosen ylide.Switch to a more reactive, unstabilized ylide. If that fails, consider the Horner-Wadsworth-Emmons (HWE) reaction.
Ylide was not formed successfully.Ensure anhydrous conditions and use an appropriate strong, non-nucleophilic base (e.g., NaH, NaHMDS, KOtBu). Confirm ylide formation by a color change (often to deep red or orange).[9]
Steric hindrance.If possible, use a less sterically hindered phosphonium salt. Alternatively, the HWE or Tebbe reaction may be more effective.[9]
Low yield with complex product mixture Side reactions are occurring.Optimize reaction conditions: try lower temperatures for ylide formation and reaction, and consider "salt-free" conditions.[9] Ensure the base is not interfering with the ketone (e.g., enolization).
Difficult purification.The primary byproduct, triphenylphosphine oxide, can be difficult to remove. For HWE reactions, the phosphate byproduct is water-soluble and easily removed with an aqueous workup.[9]
Incorrect stereoisomer formed Reaction conditions favor the undesired isomer.For (E)-alkenes from unstabilized ylides, consider the Schlosser modification.[2] For (Z)-alkenes, the Still-Gennari modification of the HWE reaction is often used.[2][9]

Experimental Protocols

General Protocol for a Wittig Reaction with an Unstabilized Ylide
  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to the desired temperature (typically 0 °C or -78 °C).

    • Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.05 equivalents) dropwise.

    • Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change.

  • Reaction with Ketone:

    • Dissolve the electron-rich ketone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide solution at the same temperature.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the desired alkene from triphenylphosphine oxide and other impurities.

General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction
  • Phosphonate Carbanion Generation:

    • In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C or -78 °C.

    • Add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) portion-wise or dropwise.

    • Stir the mixture for 30-60 minutes at the same temperature.

  • Reaction with Ketone:

    • Dissolve the electron-rich ketone (1.0 equivalent) in anhydrous THF.

    • Slowly add the ketone solution to the phosphonate carbanion solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction with water or saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent.

    • The water-soluble phosphate byproduct will remain in the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography if necessary.

Visual Guides

Wittig_Troubleshooting cluster_alternatives Alternative Olefination Methods start Low Yield with Electron-Rich Ketone check_ylide Is the ylide appropriate? start->check_ylide check_conditions Are reaction conditions optimized? check_ylide->check_conditions Yes use_unstabilized Use Unstabilized Ylide check_ylide->use_unstabilized No consider_alt Consider Alternative Reactions check_conditions->consider_alt Yes optimize_conditions Optimize Base, Temperature, and 'Salt-Free' Conditions check_conditions->optimize_conditions No HWE Horner-Wadsworth-Emmons consider_alt->HWE Julia Julia-Kocienski consider_alt->Julia Tebbe Tebbe Olefination consider_alt->Tebbe use_unstabilized->check_conditions optimize_conditions->consider_alt Still Low Yield

Caption: Troubleshooting workflow for low-yielding Wittig reactions.

Reaction_Selection start Goal: Olefination of Electron-Rich Ketone wittig Wittig Reaction start->wittig Initial Attempt hwe Horner-Wadsworth-Emmons wittig->hwe Low Yield / Steric Hindrance other Other Methods (Julia, Tebbe, etc.) wittig->other Directly for specific cases (e.g., methylenation) hwe->other Specific Stereochemistry or Functional Group

Caption: Decision pathway for selecting an olefination method.

References

Technical Support Center: Purification of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cyclopropyl methyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of this versatile chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of cyclopropyl methyl ketone.

Issue Potential Cause Recommended Solution
Poor separation of product from impurities during distillation. Inefficient distillation column or incorrect reflux ratio.Ensure your fractionating column has a sufficient number of theoretical plates. For impurities with close boiling points, a longer or more efficiently packed column may be necessary.[1] A higher reflux ratio can also improve separation.[1]
Product is contaminated with 4,5-dihydro-2-methylfuran (DHMF). DHMF is a common impurity from the synthesis of cyclopropyl methyl ketone and has a very close boiling point.Employing a multi-stage rectification process can effectively remove DHMF as a lower-boiling fraction.[1] A continuous distillation setup with a side-stream withdrawal can also be effective.[1]
Foaming or bumping in the distillation flask. This can be caused by rapid initial heating or the presence of dissolved gases.Heat the mixture gradually, especially in the initial stages.[1] The use of boiling chips or a magnetic stirrer will promote smoother boiling.[1]
Low or no product recovery during distillation. This may be due to inefficient condensation of the vapor or the formation of an azeotrope.Check that the condenser is properly cooled and the coolant flow rate is adequate.[1] While not widely reported for cyclopropyl methyl ketone, consider the possibility of azeotrope formation if separation is unexpectedly difficult.[1]
Product appears discolored after distillation. This could be a sign of thermal degradation of the product or impurities.Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.
Low recovery of ketone from bisulfite extraction. Incomplete formation of the bisulfite adduct or incomplete regeneration of the ketone.Use a freshly prepared saturated solution of sodium bisulfite and allow sufficient reaction time.[2] For regeneration, ensure the pH is sufficiently basic and extract the ketone thoroughly.[2]
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature of the solution, or the solution is supersaturated.Try using a lower temperature for crystallization or a different solvent system. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.

Purification Method Selection Workflow

G start Crude Cyclopropyl Methyl Ketone check_impurities Identify Impurities (e.g., GC, NMR) start->check_impurities boiling_point_diff Significant Difference in Boiling Points? check_impurities->boiling_point_diff distillation Fractional Distillation boiling_point_diff->distillation Yes high_boiling_impurities High-Boiling Impurities? boiling_point_diff->high_boiling_impurities No end Purified Product distillation->end simple_distillation Simple Distillation high_boiling_impurities->simple_distillation Yes carbonyl_impurities Reactive Carbonyl Impurities? high_boiling_impurities->carbonyl_impurities No simple_distillation->end bisulfite_extraction Bisulfite Extraction carbonyl_impurities->bisulfite_extraction Yes chromatography Column Chromatography carbonyl_impurities->chromatography No bisulfite_extraction->end chromatography->end

Caption: Workflow for selecting a suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying cyclopropyl methyl ketone?

A1: The most common purification techniques are distillation (simple, fractional, and vacuum), extraction (liquid-liquid and bisulfite adduct formation), and column chromatography.[2] The best method depends on the nature and quantity of impurities.

Q2: What is the boiling point of cyclopropyl methyl ketone?

A2: The boiling point of cyclopropyl methyl ketone is approximately 114°C at atmospheric pressure.[3][4][5][6]

Q3: Are there any known azeotropes of cyclopropyl methyl ketone with common solvents?

A3: Cyclopropyl methyl ketone can form a heteroazeotrope with water.[7] It is important to dry the crude product before distillation to avoid co-distillation with water.

Q4: How can I remove water from my crude cyclopropyl methyl ketone?

A4: The crude product, often in an ether solution, can be dried over an anhydrous drying agent like calcium chloride.[8][9][10] After drying, the ether can be removed by distillation before purifying the ketone.[8][9][10]

Q5: When should I use vacuum distillation?

A5: Vacuum distillation is recommended if the compound is thermally sensitive or to separate it from very high-boiling impurities. By lowering the pressure, the boiling point of the ketone is reduced, minimizing the risk of thermal decomposition.[2]

Q6: Can column chromatography be used for purification?

A6: Yes, column chromatography is a viable purification method. Reverse-phase HPLC methods have been developed for the analysis of cyclopropyl methyl ketone and can be scaled up for preparative separations.[11]

Q7: What are the key safety precautions when handling cyclopropyl methyl ketone?

A7: Cyclopropyl methyl ketone is a highly flammable liquid and vapor.[12][13] It can cause skin, eye, and respiratory irritation.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14][16] Keep it away from heat, sparks, and open flames.[12][14]

Troubleshooting Distillation Workflow

G start Distillation Problem check_separation Poor Separation? start->check_separation check_recovery Low Recovery? start->check_recovery check_bumping Bumping/Foaming? start->check_bumping improve_column Increase Column Efficiency (longer, better packing) check_separation->improve_column Yes adjust_reflux Adjust Reflux Ratio (increase for close boilers) check_separation->adjust_reflux Yes check_condenser Check Condenser Cooling & Flow Rate check_recovery->check_condenser Yes check_leaks Check for System Leaks check_recovery->check_leaks Yes add_boiling_chips Add Boiling Chips or Stir Bar check_bumping->add_boiling_chips Yes reduce_heating Reduce Heating Rate check_bumping->reduce_heating Yes end Successful Purification improve_column->end adjust_reflux->end check_condenser->end check_leaks->end add_boiling_chips->end reduce_heating->end G cluster_0 Column Chromatography Setup cluster_1 Separation Process solvent Mobile Phase (Eluent) column Stationary Phase (e.g., Silica Gel) solvent->column less_polar Less Polar Compound (Travels Faster) more_polar More Polar Compound (Travels Slower) sample Sample Mixture sample->column elution Elution less_polar->elution more_polar->elution collection Collection of Fractions elution->collection

References

Impact of impurities on cyclopropyl methyl ketone reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropyl methyl ketone. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impact of impurities on the reactivity of cyclopropyl methyl ketone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in cyclopropyl methyl ketone and where do they originate?

A1: Common impurities in cyclopropyl methyl ketone often stem from its synthesis process. The most prevalent synthetic route involves the intramolecular cyclization of 5-chloro-2-pentanone, which is itself derived from α-acetyl-γ-butyrolactone.[1][2][3] Consequently, potential impurities include:

  • Residual Starting Materials: Unreacted 5-chloro-2-pentanone and α-acetyl-γ-butyrolactone.

  • Reagents from Synthesis: Trace amounts of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) used during synthesis.[1][2]

  • Solvent Residues: Traces of solvents used during the reaction or extraction, such as ether.[2][3]

  • Water: Water can be introduced during the workup stages of the synthesis.[4]

  • Side-Reaction Products: Byproducts from polymerization or elimination reactions, particularly if the reaction temperature is not well-controlled.[5]

Q2: How do acidic or basic impurities affect the reactivity and stability of cyclopropyl methyl ketone?

A2: The cyclopropyl ring is strained, making it susceptible to ring-opening reactions, a process that can be catalyzed by both acidic and basic conditions.[6][7]

  • Acidic Impurities: In the presence of acid, the carbonyl oxygen of the ketone can be protonated. This enhances the electron-withdrawing nature of the carbonyl group, facilitating the cleavage of a C-C bond in the cyclopropane ring to form a more stable, linear γ-functionalized ketone.[7]

  • Basic Impurities: Strong bases can also promote decomposition.[6] For methyl ketones, the presence of a base and a halogen source can lead to the haloform reaction, which would consume the starting material.[8][9]

Q3: What is the typical purity of commercially available cyclopropyl methyl ketone?

A3: Commercial suppliers of cyclopropyl methyl ketone often specify a purity of ≥98.0%, as determined by gas chromatography (GC).[10] Some synthesis patents have reported purities as high as 99.8%.[10] It is crucial to check the certificate of analysis for the specific lot being used.

Q4: Can water as an impurity affect reactions involving cyclopropyl methyl ketone?

A4: Yes, water can influence the reactivity in several ways. In reactions that are sensitive to moisture, such as those involving organometallic reagents, the presence of water will quench the reagent and reduce the yield. For some reactions, like the photoinduced C-C coupling between olefins and acetone (a related methyl ketone), the presence of a specific amount of water can surprisingly enhance the yield and selectivity.[11] The impact of water is therefore highly dependent on the specific reaction being performed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield in a reaction. Degraded starting material: The cyclopropyl methyl ketone may have decomposed due to improper storage or the presence of acidic/basic impurities.1. Verify Purity: Analyze the starting material using GC or NMR to check for impurities or degradation products.[10] 2. Purify the Ketone: If impurities are detected, purify the cyclopropyl methyl ketone by distillation, preferably under vacuum to avoid thermal decomposition.[12] 3. Neutralize: If acidic or basic residues are suspected, perform a mild aqueous workup with a saturated solution of sodium bicarbonate (for acidic impurities) or ammonium chloride (for basic impurities) before distillation.[6]
Formation of unexpected byproducts. Ring-opening of the cyclopropyl group: This is often caused by acidic or basic conditions in the reaction mixture.[6][7]1. Control pH: Ensure the reaction conditions are neutral, unless the reaction specifically requires acidic or basic catalysis. Buffer the reaction if necessary. 2. Temperature Control: Avoid high reaction temperatures which can promote decomposition and side reactions.[5]
Side reactions of the ketone: The methyl ketone functionality can undergo side reactions, such as the haloform reaction, in the presence of base and halogens.[8]1. Review Reaction Conditions: Scrutinize the reagents and conditions to identify any that could lead to known side reactions of methyl ketones. 2. Protecting Groups: If necessary, consider protecting the ketone functionality if it is not the desired reactive site.
Inconsistent reaction results between batches. Variable purity of cyclopropyl methyl ketone: Different batches may contain varying levels and types of impurities.1. Standardize Starting Material: Always analyze the purity of a new batch of cyclopropyl methyl ketone before use.[10] 2. Purify if Necessary: If the purity is below the required standard for your reaction, purify the material before use.[12]

Data Presentation

Table 1: Purity and Analytical Methods for Cyclopropyl Methyl Ketone

Parameter Value/Method Reference
Typical Commercial Purity ≥98.0%[10]
High Purity (Reported in Patents) up to 99.8%[10]
Primary Purity Analysis Technique Gas Chromatography (GC)[10]
Alternative Purity Analysis Techniques High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR)[10]

Experimental Protocols

Protocol 1: Purification of Cyclopropyl Methyl Ketone by Fractional Distillation

This protocol is suitable for removing non-volatile impurities and other components with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus. Use a distillation flask of a size such that the liquid to be distilled fills it to about half its volume. Add boiling chips or a magnetic stir bar to ensure smooth boiling.[12]

  • Distillation: Heat the flask gently. As the mixture begins to boil, allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.[12]

  • Fraction Collection: Collect the fraction that distills at the boiling point of cyclopropyl methyl ketone (approximately 114 °C at atmospheric pressure).[12] Discard the initial and final fractions, which are more likely to contain impurities.

  • Vacuum Distillation (Optional): To prevent thermal decomposition, vacuum distillation can be employed to lower the boiling point.[12]

  • Storage: Store the purified ketone in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of cyclopropyl methyl ketone.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A polar stationary phase column is recommended for good separation.[10]

  • Sample Preparation: Prepare a 1% solution of the cyclopropyl methyl ketone sample in a suitable solvent such as dichloromethane or ethyl acetate.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Nitrogen or Helium at a flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 180 °C.

      • Hold: 5 minutes at 180 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1[10]

  • Data Analysis: Determine the purity by calculating the peak area percentage of the cyclopropyl methyl ketone peak relative to the total area of all peaks in the chromatogram.[10]

Mandatory Visualizations

G Synthesis Pathway and Potential Impurities A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B  HCl, H2O, Heat C Cyclopropyl Methyl Ketone A->C B->C  NaOH, H2O, Heat B->C Impurity1 Unreacted α-Acetyl-γ-butyrolactone Impurity1->C impurity Impurity2 Unreacted 5-Chloro-2-pentanone Impurity2->C impurity Impurity3 Residual Acid (HCl) or Base (NaOH) Impurity3->C impurity Impurity4 Water Impurity4->C impurity Impurity5 Polymerization/ Elimination Byproducts Impurity5->C impurity

Caption: Synthesis of cyclopropyl methyl ketone and potential impurities.

G Troubleshooting Low Reaction Yield Start Low or Inconsistent Reaction Yield CheckPurity Analyze Purity of Cyclopropyl Methyl Ketone (GC/NMR) Start->CheckPurity IsPure Is Purity >98% and Free of Degradation Products? CheckPurity->IsPure Purify Purify by Distillation IsPure->Purify No CheckConditions Review Reaction Conditions (pH, Temp, Reagents) IsPure->CheckConditions Yes ReRun1 Re-run Reaction with Purified Material Purify->ReRun1 IsHarsh Are Conditions Acidic, Basic, or High Temperature? CheckConditions->IsHarsh ModifyConditions Modify Conditions: Neutralize, Lower Temp, Buffer IsHarsh->ModifyConditions Yes OtherIssue Investigate Other Factors (e.g., other reagents, stoichiometry) IsHarsh->OtherIssue No ReRun2 Re-run Reaction with Modified Conditions ModifyConditions->ReRun2

Caption: Troubleshooting workflow for low reaction yield.

G Impact of Impurity Type on Reactivity Impurity Impurity Type AcidBase Acidic / Basic Residues Impurity->AcidBase Water Water Impurity->Water StartingMaterial Unreacted Starting Material (e.g., 5-chloro-2-pentanone) Impurity->StartingMaterial RingOpening Catalyze Ring-Opening (Decomposition) AcidBase->RingOpening SideReaction Promote Side Reactions (e.g., Haloform) AcidBase->SideReaction Quench Quench Moisture-Sensitive Reagents Water->Quench Yield Lower Effective Concentration of Reactant (Lower Yield) StartingMaterial->Yield Effect Potential Impact

Caption: Logical relationship between impurity types and their effects.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize byproduct formation and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cyclopropanation reactions, organized by the type of reaction and the specific problem.

General Issues

Question: My cyclopropanation reaction is resulting in a low yield of the desired product and a complex mixture of byproducts. Where should I start troubleshooting?

Answer: A low yield and multiple byproducts in cyclopropanation can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Reagent Quality: Ensure the purity and activity of your starting materials, reagents, and catalysts. Degradation of reagents, especially the cyclopropanating agent, is a common issue.[1]

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that often require careful optimization for each specific substrate.[1][2]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is often essential.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the carbene or carbenoid species.

Below is a general workflow to diagnose and address issues with byproduct formation.

Troubleshooting_Byproduct_Formation start High Byproduct Formation Observed analysis Analyze Byproducts (GC-MS, NMR) Identify Dominant Side Reactions start->analysis reagent_quality Check Reagent Purity & Activity (Alkene, Carbene Precursor, Catalyst) specific_troubleshooting Address Specific Byproducts (Dimerization, C-H Insertion, etc.) reagent_quality->specific_troubleshooting reaction_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reaction_conditions->specific_troubleshooting solvent_choice Evaluate Solvent Effects solvent_choice->specific_troubleshooting atmosphere_control Ensure Inert Atmosphere atmosphere_control->specific_troubleshooting analysis->reagent_quality analysis->reaction_conditions analysis->solvent_choice analysis->atmosphere_control end Minimized Byproducts Optimized Reaction specific_troubleshooting->end

Caption: General troubleshooting workflow for minimizing byproduct formation.

Simmons-Smith Cyclopropanation

Question: I am observing significant amounts of unreacted starting material and some unidentifiable byproducts in my Simmons-Smith reaction. What is the likely cause?

Answer: The most common issue in Simmons-Smith reactions is the inefficient formation of the active organozinc carbenoid, which can be due to several factors:

  • Inactive Zinc-Copper Couple: The zinc must be activated to react with diiodomethane. An improperly prepared or old zinc-copper couple will lead to low conversion.[1]

  • Reagent Quality: The purity of diiodomethane is crucial. It should be freshly distilled or from a recently opened bottle.

  • Solvent Effects: Basic solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[3]

Troubleshooting Steps:

  • Zinc-Copper Couple Activation: Ensure your zinc-copper couple is freshly prepared and highly active.

  • Reagent Purity: Use high-purity diiodomethane.

  • Temperature Control: While the reaction is often run at room temperature or reflux, the initial formation of the carbenoid may require specific temperature control.[2]

Question: I'm seeing byproducts resulting from methylation of heteroatoms in my substrate during a Simmons-Smith reaction. How can I prevent this?

Answer: Methylation of heteroatoms (like alcohols) is a known side reaction in Simmons-Smith cyclopropanation, especially with excess reagent and prolonged reaction times. This occurs due to the electrophilic nature of the zinc carbenoid.[4]

Mitigation Strategies:

  • Stoichiometry: Use a stoichiometric amount of the Simmons-Smith reagent.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid unnecessarily long reaction times.

  • Quenching: Quenching the reaction with pyridine can help by scavenging the Lewis acidic zinc iodide byproduct, which can promote side reactions.[4]

Simmons_Smith_Mechanism_and_Side_Reactions cluster_main Simmons-Smith Reaction cluster_side Side Reactions CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Zn(Cu) Zn(Cu) Zn(Cu)->Carbenoid Transition_State Butterfly Transition State Carbenoid->Transition_State Alkene Alkene Alkene->Transition_State Cyclopropane Cyclopropane Transition_State->Cyclopropane Excess_Reagent Excess ICH₂ZnI Methylation Methylated Byproduct (e.g., R-OCH₃) Excess_Reagent->Methylation Heteroatom Substrate with Heteroatom (e.g., R-OH) Heteroatom->Methylation

Caption: Simmons-Smith reaction mechanism and a common side reaction pathway.

Metal-Catalyzed Cyclopropanation (e.g., Rhodium, Copper)

Question: My rhodium-catalyzed cyclopropanation with a diazo compound is producing a significant amount of carbene dimer. How can I suppress this side reaction?

Answer: Carbene dimerization is a common side reaction in metal-catalyzed cyclopropanations, especially when the concentration of the reactive carbene intermediate is high.

Strategies to Minimize Dimerization:

  • Slow Addition of Diazo Compound: Use a syringe pump to add the diazo compound solution slowly to the reaction mixture containing the catalyst and the alkene. This keeps the instantaneous concentration of the carbene low.[5]

  • Catalyst Choice: Some catalysts are more prone to promoting dimerization than others. Screening different catalysts can be beneficial.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization relative to the desired cyclopropanation.

Question: I am observing C-H insertion byproducts in my metal-catalyzed cyclopropanation. How can I improve the selectivity for cyclopropanation?

Answer: The competition between cyclopropanation and C-H insertion is a known challenge, particularly with highly reactive carbenes.

Strategies to Favor Cyclopropanation:

  • Catalyst Selection: The choice of metal and ligands plays a crucial role. For instance, some rhodium(II) catalysts are known to be effective in promoting cyclopropanation over C-H insertion.[5] In some cases, copper catalysts may favor cyclopropanation over C-H insertion.

  • Carbene Precursor: The structure of the diazo compound influences the reactivity and selectivity of the carbene. Less reactive "donor-acceptor" carbenes often exhibit higher selectivity for cyclopropanation.

  • Substrate Choice: The electronic and steric properties of the alkene substrate can influence the selectivity. Electron-rich alkenes are generally more reactive towards cyclopropanation.

Carbene_Reaction_Pathways cluster_pathways Reaction Pathways Diazo_Compound Diazo Compound (R₂CN₂) Metal_Carbene Metal Carbene Intermediate Diazo_Compound->Metal_Carbene Metal_Catalyst Metal Catalyst (e.g., Rh₂(OAc)₄) Metal_Catalyst->Metal_Carbene Alkene Alkene Metal_Carbene->Alkene Desired CH_Bond Substrate with C-H Bond Metal_Carbene->CH_Bond Undesired Dimerization Carbene Dimerization Byproduct Metal_Carbene->Dimerization Undesired Cyclopropanation Cyclopropanation Alkene->Cyclopropanation CH_Insertion C-H Insertion Byproduct CH_Bond->CH_Insertion

Caption: Competing reaction pathways for a metal-carbene intermediate.

Data Presentation: Comparative Performance

The following tables summarize quantitative data to aid in the selection of reaction conditions and to anticipate potential byproduct formation.

Table 1: Effect of Catalyst on Yield and Selectivity in the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystYield (%)Diastereomeric Ratio (trans:cis)Reference
Rh₂(OAc)₄9275:25[2]
Cu(OTf)₂7738:62[6]
[Fe(TPP)Cl]Low-[7]
Ru(II)-PyboxHighHigh trans[2]

Table 2: Effect of Temperature on Yield and Diastereoselectivity in Cyclopropanation

Cyclopropanation MethodSubstrateTemperature (°C)Yield (%)Diastereomeric RatioReference
Simmons-SmithBicyclic keto alcohol063-[2]
Hg(II)-CatalyzedDiazooxindole & Styrene060>20:1[2]
Hg(II)-CatalyzedDiazooxindole & Styrene257-[2]

Table 3: Comparison of Byproduct Formation in Different Cyclopropanation Methods

MethodAlkeneMajor Byproduct(s)Strategy to Minimize
Simmons-SmithAlkenes with heteroatomsMethylated substrateUse stoichiometric reagent, shorter reaction time[4]
Rhodium-catalyzed (Diazo)StyreneCarbene dimer, C-H insertion productsSlow addition of diazo compound, catalyst choice[5]
Copper-catalyzed (Diazo)StyreneCarbene dimerSlow addition of diazo compound[8]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes the classic Simmons-Smith reaction using a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Diiodomethane

  • Cyclohexene

Procedure:

  • Preparation of Zinc-Copper Couple: In a dry flask under an inert atmosphere, add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture will turn from a black to a grayish color. Stir for an additional 30 minutes.[1]

  • Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.

  • Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and cyclohexene (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[1]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC analysis.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

This protocol is a typical procedure for a rhodium-catalyzed cyclopropanation using a diazo compound.

Materials:

  • Styrene

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add styrene (1.0 eq), Rh₂(OAc)₄ (0.5-1 mol%), and anhydrous DCM.[9]

  • Addition of Diazo Compound: Prepare a solution of EDA (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over several hours using a syringe pump. Caution: Diazo compounds are toxic and potentially explosive.[9]

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.[9]

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane product.[9]

Protocol 3: Copper-Catalyzed Enantioselective Cyclopropanation

This protocol outlines a general procedure for an enantioselective cyclopropanation using a chiral copper catalyst.

Materials:

  • Olefin

  • Diazo compound

  • Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈)

  • Chiral bis(oxazoline) ligand (e.g., (S)-Ph-BOX)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add the chiral ligand (5.5 mol%) and the copper(I) triflate toluene complex (5 mol%). Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.[8]

  • Reaction Setup: Add the olefin (1.2 eq) to the catalyst solution and stir at the desired temperature.

  • Addition of Diazo Compound: Dissolve the diazo compound (1.0 eq) in the anhydrous solvent and add it slowly to the reaction mixture via a syringe pump over a period of 4 hours.[8]

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Workup: Warm the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the enantioenriched cyclopropane product.[8]

Experimental_Workflow_Cyclopropanation start Start reagent_prep Reagent & Catalyst Preparation start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reagent_addition Slow Addition of Carbene Precursor reaction_setup->reagent_addition reaction_monitoring Monitor Progress (TLC, GC-MS) reagent_addition->reaction_monitoring workup Reaction Quenching & Workup reaction_monitoring->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end Pure Cyclopropane analysis->end

References

Technical Support Center: Enhancing the Stability of Cyclopropyl Ketone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of cyclopropyl ketone intermediates. The unique electronic and steric properties of the cyclopropyl group, while beneficial for drug design, can also lead to specific stability issues under various reaction conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Under what conditions are cyclopropyl ketone intermediates prone to degradation?

A1: Cyclopropyl ketones can be susceptible to degradation under several conditions:

  • Strongly Acidic Conditions: Acid-catalyzed ring-opening can occur, particularly with strong acids.[2][3]

  • High Temperatures: Thermal rearrangements can lead to the formation of byproducts like homoallylic ketones or 4,5-dihydrofurans.[3]

  • Oxidative Conditions: While generally more stable to oxidation than typical alkanes, cyclopropyl groups, especially when attached to a heteroatom like nitrogen, can undergo oxidative cleavage.[2]

  • Certain Catalytic Systems: Some catalysts, like Lewis acids, can promote undesired rearrangements or ring-opening reactions if not carefully selected.[3] For instance, potent silyl Lewis acids may promote ring-opening halogenation.[3]

Q2: I'm observing the formation of a dihydrofuran byproduct. What is happening and how can I prevent it?

A2: The formation of a 4,5-dihydrofuran from a cyclopropyl ketone is known as the Cloke-Wilson rearrangement.[3] This can be triggered by either high temperatures or strong acids.[3] To minimize this unwanted side reaction, it is crucial to avoid these conditions. If your primary reaction requires heat, consider exploring lower temperature alternatives. For acid-catalyzed reactions, using a milder Lewis acid or ensuring anhydrous conditions can help suppress this rearrangement pathway.[3]

Q3: My reaction involving a cyclopropyl ketone is stalling or showing low yield. What are some potential causes related to intermediate stability?

A3: Low yield or a stalled reaction can be due to several factors:

  • Catalyst Deactivation: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the ketone product, effectively being consumed rather than regenerated.[4] This can halt the reaction if a stoichiometric amount is not used.[4] Similarly, in catalytic systems like those using SmI₂, the catalyst can degrade, especially in slow reactions with less reactive alkyl cyclopropyl ketones.[5][6]

  • Intermediate Decomposition: If the reaction conditions are too harsh (e.g., high temperature or inappropriate pH), the cyclopropyl ketone intermediate may be degrading faster than it reacts to form the desired product.

  • Reagent Purity: Impurities in reagents can sometimes interfere with the reaction or catalyze side reactions, leading to lower yields.[7]

Q4: How does substitution on the cyclopropyl ring affect the stability of the ketone intermediate?

A4: Substitution can have a significant impact. For instance, gem-dialkyl substitution on the cyclopropyl ring can stabilize radical intermediates that may form during a reaction, which can be beneficial for certain coupling reactions.[8] Electron-donating or withdrawing groups can also influence the regioselectivity of ring-opening reactions.[3]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during experiments with cyclopropyl ketone intermediates.

Guide 1: Low Yield in Cyclopropanation Reactions
Symptom Possible Cause Troubleshooting Steps
Low yield of cyclopropyl ketone; formation of epoxide byproduct (Corey-Chaykovsky Reaction) Sulfur ylide instability or incorrect reaction temperature.Ensure the reaction is conducted at low temperatures, as sulfur ylides can be unstable.[7] Avoid premature removal of the cooling bath.[7] Quench the reaction carefully with a cold aqueous solution of ammonium chloride (NH₄Cl).[7]
Formation of ethylated byproduct instead of cyclopropanation (Simmons-Smith Reaction) Side reaction favored over cyclopropanation.Perform the reaction at low temperatures (e.g., 0 °C to -40 °C).[7] Ensure the purity of diethylzinc and diiodomethane.[7] Consider screening different solvents if the issue persists.[7]
Reaction stalls during Friedel-Crafts Acylation Insufficient active AlCl₃ catalyst due to complexation with the ketone product.[4]Use at least a stoichiometric amount of AlCl₃, with a slight excess (e.g., 1.1 equivalents) often being beneficial.[4]
Low yield in catalytic reactions (e.g., SmI₂-catalyzed cycloadditions) Catalyst deactivation outpaces the reaction with the cyclopropyl ketone.[5][6]Use freshly prepared SmI₂ solution.[5][6] Consider the addition of a stabilizing agent like Sm⁰ to prevent catalyst degradation.[5][6]
Guide 2: Unwanted Rearrangement of Cyclopropyl Ketone Intermediate
Symptom Possible Cause Troubleshooting Steps
Formation of homoallylic ketones Thermal rearrangement.Consider converting the cyclopropyl methyl ketone to its trimethylsilyl enol ether, which may undergo a cleaner thermal rearrangement to a cyclopentanone derivative.[3]
Formation of 4,5-dihydrofurans (Cloke-Wilson rearrangement) High temperatures or strongly acidic conditions.[3]Avoid high temperatures and strong acids.[3] If heat is necessary, explore lower temperature options. For acid-catalyzed reactions, use a milder Lewis acid and ensure anhydrous conditions.[3]
Complex mixture of products in a Lewis acid-catalyzed reaction Non-selective Lewis acid or inappropriate reaction conditions.Screen a variety of Lewis acids with different strengths (e.g., Sc(OTf)₃, GaCl₃).[3] Optimize the solvent and temperature.[3]

Quantitative Data on Stability

While specific kinetic data is highly substrate-dependent, the following table provides a qualitative comparison of cyclopropyl ketone stability under various conditions.

Condition Stability Potential Degradation Pathways Notes
Thermal Moderate to LowRearrangement to homoallylic ketones or dihydrofurans.[3]Highly dependent on substitution and temperature.
Strong Acid LowAcid-catalyzed ring-opening.[2][3]Milder Lewis acids may be tolerated.[3]
Basic HighGenerally very stable.Ring-opening is uncommon unless activated by strong electron-withdrawing groups.[2]
Oxidative HighOxidative cleavage, especially when attached to a heteroatom.[2]The C-H bonds on the cyclopropyl ring are stronger than those in typical alkanes.[2]
Reductive HighResistant to many common reducing agents.Reductive cleavage typically requires harsh conditions like dissolving metal reductions.[2]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone

This protocol describes the ring-closing reaction to form cyclopropyl methyl ketone.

Materials:

  • 5-Chloro-2-pentanone

  • Sodium hydroxide (NaOH)

  • Water

  • Benzyltriethylammonium chloride (optional phase transfer catalyst)

  • Reaction flask with mechanical stirrer, thermometer, and distillation apparatus

Procedure:

  • In a four-necked flask, prepare a 20% sodium hydroxide solution by dissolving 205 g of NaOH pellets in water.[9]

  • Add 2.5 g of benzyltriethylammonium chloride to the NaOH solution and begin stirring.[9]

  • Quickly add 114.5 g of 5-chloro-2-pentanone to the stirred solution.[9]

  • Heat the reaction mixture and maintain the temperature at 90-100°C for 1.5 hours.[9]

  • After the reaction is complete, heat the mixture to distill off water and the co-boiling cyclopropyl methyl ketone.[9]

  • The aqueous layer of the distillate is saturated with potassium carbonate, and the upper layer of methyl cyclopropyl ketone is separated.[10]

  • The aqueous layer is extracted with ether, and the combined organic layers are dried over calcium chloride.[10]

  • The product can be purified by fractional distillation.[10]

Protocol 2: Corey-Chaykovsky Reaction for Cyclopropanation

This protocol is a general method for the cyclopropanation of an α,β-unsaturated ketone.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • α,β-unsaturated ketone

  • Ethyl acetate

  • Ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 mmol) and NaH (1.1 mmol) to anhydrous DMSO (5 mL).[7] Stir the mixture at room temperature until hydrogen gas evolution ceases and a clear solution is obtained (approximately 20-30 minutes).[7]

  • Reaction: Cool the ylide solution to 0°C in an ice bath. Add the α,β-unsaturated ketone (1 mmol) in portions to the cold solution.[7]

  • Monitoring and Quenching: Stir the reaction mixture at 0°C for 1-2 hours.[7] Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by adding cold aqueous NH₄Cl solution.[7]

  • Work-up: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Visual Guides

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction catalyst Catalyst Issue? start->catalyst Check stability Intermediate Stability Issue? start->stability Check reagents Reagent Purity Issue? start->reagents Check friedel Friedel-Crafts Acylation? catalyst->friedel Yes sm_cat SmI2 Catalysis? catalyst->sm_cat No conditions Harsh Conditions? (High Temp / Strong Acid) stability->conditions Yes purify Purify Reagents reagents->purify stoich Use Stoichiometric or Excess Lewis Acid friedel->stoich Yes stabilize_sm Use Fresh Catalyst / Add Sm(0) Stabilizer sm_cat->stabilize_sm Yes lower_temp Lower Reaction Temperature conditions->lower_temp High Temp milder_acid Use Milder Acid conditions->milder_acid Strong Acid

Caption: Troubleshooting workflow for low reaction yield.

Rearrangement_Pathways intermediate Cyclopropyl Ketone Intermediate thermal High Temperature intermediate->thermal acid Strong Acid intermediate->acid homoallylic Homoallylic Ketone thermal->homoallylic Rearranges to dihydrofuran 4,5-Dihydrofuran (Cloke-Wilson Rearrangement) thermal->dihydrofuran Can also form acid->dihydrofuran Catalyzes formation of ring_opened Ring-Opened Products acid->ring_opened Can cause

Caption: Common degradation pathways for cyclopropyl ketones.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclopropyl Ketones and Alkyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of ketone reactivity is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of cyclopropyl ketones against their acyclic alkyl ketone counterparts, focusing on common carbonyl reactions such as nucleophilic addition and reduction. The unique electronic and steric properties of the cyclopropyl group impart distinct reactivity profiles that differentiate them from simple alkyl ketones.

Core Reactivity Differences: An Overview

The reactivity of a ketone is primarily governed by the electrophilicity of the carbonyl carbon and the steric hindrance around it. Alkyl groups are generally considered electron-donating through an inductive effect, which reduces the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles.[1][2]

The cyclopropyl group, however, presents a more complex electronic nature. Due to the high p-character of its C-C bonds, a cyclopropyl group can act as a π-electron donor, capable of conjugating with an adjacent carbonyl group. This conjugation can stabilize the ground state of the ketone and also intermediates formed during reactions. Conversely, the strained nature of the three-membered ring can also influence reaction pathways, sometimes leading to ring-opening reactions that are not observed with acyclic alkyl ketones.

Quantitative Comparison of Reactivity

Direct quantitative comparisons of the reactivity of cyclopropyl ketones and simple alkyl ketones under identical conditions are not extensively documented in the literature. However, by collating data from various studies on reactions like sodium borohydride reduction and Grignard reactions, a comparative picture can be assembled.

Sodium Borohydride Reduction

The reduction of ketones to secondary alcohols using sodium borohydride is a fundamental transformation. The rate of this reaction is sensitive to both electronic and steric effects.

KetoneRelative Rate of NaBH4 Reduction (in Isopropanol at 0°C)ProductTypical YieldReference
Acetone1.00Propan-2-ol>95%[3]
Diethyl Ketone0.101Pentan-3-ol>95%[3]
Cyclopropyl Methyl KetoneData not available for direct comparison under identical conditions1-Cyclopropylethanol~90% (Catalytic hydrogenation)[4]

Note: While direct kinetic data for the NaBH4 reduction of cyclopropyl methyl ketone under the same conditions as acetone and diethyl ketone was not found, high yields are reported for its reduction under various conditions, suggesting it is readily reduced.

Grignard Reaction

The addition of a Grignard reagent to a ketone is a classic C-C bond-forming reaction. The accessibility of the carbonyl carbon is a key factor in the success of this reaction.

KetoneGrignard ReagentProductTypical YieldReference
AcetoneMethylmagnesium Bromidetert-ButanolHigh (>90%)[5][6]
Diethyl KetoneMethylmagnesium Bromide2-Methyl-2-pentanolModerate to High[6]
Cyclopropyl Methyl KetonePhenylmagnesium Bromide1-Cyclopropyl-1-phenylethanol~85%[7]

Reaction Mechanisms and Pathways

The fundamental mechanism for nucleophilic addition to both cyclopropyl and alkyl ketones is the attack of a nucleophile on the electrophilic carbonyl carbon.[1][8] However, the subsequent pathways can differ, particularly for cyclopropyl ketones where ring-opening is a possibility.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic_Addition

Competing Pathways in Cyclopropyl Ketone Reactions

For cyclopropyl ketones, the reaction can proceed via direct 1,2-addition to the carbonyl or through a pathway involving the cyclopropyl ring, which can lead to ring-opened products. The outcome is often dependent on the reaction conditions and the nature of the substituents.

Cyclopropyl_Ketone_Reactivity

Experimental Protocols

Protocol 1: Reduction of a Ketone with Sodium Borohydride

This protocol is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • Ketone (e.g., Acetone, Cyclopropyl methyl ketone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dilute Hydrochloric Acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the ketone (1.0 eq) in methanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.

  • Extract the product with diethyl ether using a separatory funnel.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Grignard Reaction with a Ketone

This protocol outlines a general procedure for the addition of a Grignard reagent to a ketone.

Materials:

  • Ketone (e.g., Acetone, Cyclopropyl methyl ketone)

  • Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Place the ketone (1.0 eq) dissolved in anhydrous diethyl ether in the flask.

  • Cool the flask in an ice bath.

  • Add the Grignard reagent (1.1 eq) dropwise from the dropping funnel to the stirred solution of the ketone.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • Purify the product by distillation or column chromatography if necessary.

Summary and Conclusion

Cyclopropyl ketones exhibit a unique reactivity profile that distinguishes them from simple acyclic alkyl ketones. The interplay of the electron-donating character of the cyclopropyl group and the inherent ring strain can lead to different reaction outcomes. While direct nucleophilic addition to the carbonyl is a common pathway for both classes of ketones, cyclopropyl ketones have the additional potential for ring-opening reactions, offering alternative synthetic routes.

The electrophilicity of the carbonyl carbon in cyclopropyl ketones is modulated by the conjugating ability of the cyclopropyl ring, which can be considered somewhat analogous to an α,β-unsaturated system. In contrast, the carbonyl group in acyclic alkyl ketones is deactivated by the inductive electron-donating effect of the alkyl groups. Sterically, a cyclopropyl group is generally considered to be less bulky than an isopropyl group.[8]

For drug development professionals and synthetic chemists, the choice between a cyclopropyl ketone and an alkyl ketone as a starting material will depend on the desired outcome. The cyclopropyl moiety can serve as a versatile functional handle for subsequent transformations or as a stable structural element in the final product. Understanding the nuanced differences in their reactivity is key to harnessing their full synthetic potential.

References

A Comparative Guide to the Validation of Analytical Methods Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for their use to enhance assay accuracy and precision.[1][2][3] This guide provides a comparative overview of the validation of analytical methods employing a deuterated internal standard.

Due to the limited availability of public data for NSC 1940-d4, this guide will utilize 4-hydroxycyclophosphamide-d4 (4-OHCP-d4) as a representative example to illustrate the principles and performance of a deuterated internal standard in a validated analytical method. The methodologies and data formats presented are applicable to the validation of a wide range of analytical methods using other deuterated internal standards.

The Advantage of Deuterated Internal Standards

Deuterated internal standards are chemically almost identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium.[4][5] This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer. Because their physicochemical properties are so similar, deuterated internal standards co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer.[3][4] This allows for effective normalization, correcting for variability in sample preparation, injection volume, and matrix effects.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard typically results in superior analytical performance compared to using a structurally similar but non-isotopically labeled internal standard. The following table illustrates a hypothetical comparison of key validation parameters.

Validation ParameterMethod with Deuterated Internal Standard (e.g., 4-OHCP-d4)Method with Non-Deuterated Structural Analog ISTypical Acceptance Criteria (FDA/ICH)
Linearity (Correlation Coefficient, r²) > 0.995> 0.990≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% RSD) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV of IS-Normalized Matrix Factor) ≤ 5%≤ 15%≤ 15%
Extraction Recovery (% RSD) < 10%< 20%Consistent, precise, and reproducible

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical method validation. The following are key experimental protocols for a UPLC-MS/MS method for the quantification of cyclophosphamide (CP) and its active metabolite, 4-hydroxycyclophosphamide (4-OHCP), using 4-OHCP-d4 as an internal standard.[6][7]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte (CP and 4-OHCP) and the deuterated internal standard (4-OHCP-d4) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the analyte stock solutions to create a series of working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

Sample Preparation (using Volumetric Absorptive Microsampling - VAMS)
  • Derivatization: To the samples, add 5 μL of semicarbazide hydrochloride (SCZ) to derivatize 4-OHCP and 4-OHCP-d4.[6][7]

  • Absorption: Absorb 25 μL of the resulting derivatized solution using a VAMS tip.[6][7]

  • Extraction: Extract the analytes and internal standard from the VAMS tip using protein precipitation with an organic solvent (e.g., acetonitrile).

  • Reconstitution: Evaporate the supernatant and reconstitute the residue in a suitable mobile phase for injection.

UPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6][7]

    • Mobile Phase: A gradient of 0.01% formic acid in water and methanol.[6][7]

    • Flow Rate: 0.15 mL/min[6][7]

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • CP: m/z 260.7 > 140.0[6][7]

      • 4-OHCP-SCZ: m/z 333.7 > 221.0[6][7]

      • 4-OHCP-d4-SCZ: m/z 337.7 > 225.1[6][7]

Quantitative Data Summary

The following table summarizes the validation results for the UPLC-MS/MS method for cyclophosphamide and 4-hydroxycyclophosphamide.[6][7]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Bias)
Cyclophosphamide5 - 60,00051.8 - 5.62.5 - 6.8-6.2 to 5.4
4-Hydroxycyclophosphamide2.5 - 1,0002.52.1 - 7.33.4 - 8.1-7.8 to 6.5

Visualizing the Workflow and Logic

Diagrams created using Graphviz can effectively illustrate complex workflows and logical relationships in analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 LC Method Optimization MD1->MD2 MD3 MS/MS Parameter Tuning MD2->MD3 MV1 Specificity & Selectivity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Sample Preparation MV5->SA1 SA2 LC-MS/MS Acquisition SA1->SA2 SA3 Data Processing & Quantification SA2->SA3 G Start Start Sample Preparation Add_IS Add Deuterated Internal Standard (IS) Start->Add_IS Spike_Analytes Spike Analytes (for CC & QC) Start->Spike_Analytes Derivatize Derivatize Analytes & IS Add_IS->Derivatize Spike_Analytes->Derivatize Extract Extract with Protein Precipitation Derivatize->Extract Evaporate Evaporate Supernatant Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

References

GC vs HPLC for purity analysis of cyclopropyl methyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC and HPLC for Purity Analysis of Cyclopropyl Methyl Ketone

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. Cyclopropyl methyl ketone (CPMK), a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, requires stringent purity control to guarantee the efficacy and safety of the final products.[1][2] This guide provides an in-depth, objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this critical intermediate, complete with experimental data and detailed protocols.

Fundamental Principles: GC and HPLC

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds that can be vaporized without decomposition.[3] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is largely dependent on their boiling points and polarity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid state.[4] A liquid sample is pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent (the stationary phase). Separation is based on the analytes' varying affinities for the stationary phase, allowing for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable.[1]

GC vs. HPLC: A Head-to-Head Comparison for Cyclopropyl Methyl Ketone Purity

The selection of an analytical method hinges on the physicochemical properties of the analyte and its potential impurities. Cyclopropyl methyl ketone is a volatile compound, making GC a direct and highly effective method for its analysis.[1] Commercial suppliers often specify purity levels of ≥98.0% as determined by GC, with some synthesis patents claiming purities as high as 99.8%.[1] HPLC can also be used, but because CPMK lacks a strong UV-absorbing chromophore, a derivatization step is necessary for sensitive detection.[1][5]

The following table summarizes the performance characteristics of both techniques for the purity analysis of cyclopropyl methyl ketone.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of dissolved compounds in the liquid phase.
Volatility Requirement Essential; suitable for volatile and thermally stable compounds like CPMK.Not required; suitable for non-volatile and thermally labile compounds.
Sample Preparation Simple dilution in a suitable solvent (e.g., dichloromethane).Requires chemical derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to attach a UV-active tag.[1]
Typical Column DB-FFAP (Fused Silica Capillary Column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
Analysis Time Relatively fast; typically under 30 minutes.[1][7]Longer due to derivatization and chromatographic run time; can be over 30 minutes including sample prep.[1][8]
Common Impurities Unreacted starting materials (e.g., α-acetyl-γ-butyrolactone), intermediates (e.g., 5-chloro-2-pentanone), and byproducts (e.g., cyclopropylacetaldehyde).[9][10][11]Same impurities, but analyzed as their DNPH derivatives. Note: Unsymmetrical ketones can form syn/anti-isomers, potentially complicating the chromatogram.[12]
LOD / LOQ High sensitivity with FID. Typical LOQ for small molecules can be in the low ppm range (e.g., 0.0002% m/m or 2 ppm).[13][14]High sensitivity after derivatization. LODs for DNPH derivatives can be in the low µg/L (ppb) range.[15][16]
Precision (%RSD) Excellent; typically <15% for impurities at the LOQ level.[7][17]Excellent; typically <5% for derivatized ketones.[15][18]
Advantages - Direct analysis without derivatization- High resolution and efficiency for volatile compounds- Generally faster and more cost-effective.[1]- Broad applicability to non-volatile impurities- High sensitivity with appropriate derivatization and detector.
Disadvantages - Limited to volatile and thermally stable compounds.[1]- Indirect method requiring a time-consuming derivatization step- Potential for incomplete derivatization or formation of isomers.[12]

Experimental Protocols

Gas Chromatography (GC-FID) Method

This protocol outlines a typical GC method for the direct purity analysis of cyclopropyl methyl ketone.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 280 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.[1]

  • Injection Volume: 1 µL of a 1% solution in dichloromethane.

  • Split Ratio: 50:1.[1]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the cyclopropyl methyl ketone sample.

  • Dissolve in 10 mL of dichloromethane to prepare a 1% (w/v) solution.

  • Transfer to a GC vial for analysis.

Data Analysis: Purity is determined by calculating the peak area percentage of the cyclopropyl methyl ketone peak relative to the total area of all peaks in the chromatogram.[1]

HPLC-UV Method (Post-Derivatization)

This protocol describes the analysis of cyclopropyl methyl ketone after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 365 nm.[1]

  • Injection Volume: 10 µL.

Sample Preparation (Derivatization):

  • Prepare a 1 mg/mL solution of cyclopropyl methyl ketone in acetonitrile.

  • Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.[1]

  • Mix 100 µL of the sample solution with 1 mL of the DNPH reagent solution.

  • Allow the reaction to proceed for 30 minutes at room temperature.[1]

  • Dilute the reaction mixture with the initial mobile phase composition before injection.

Data Analysis: Purity is determined by comparing the peak area of the cyclopropyl methyl ketone-DNPH derivative to that of a reference standard of known purity.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows in the purity analysis process.

start Start: Purity Analysis of Cyclopropyl Methyl Ketone volatility Are all analytes of interest (including impurities) volatile & thermally stable? start->volatility gc GC is the preferred method due to direct analysis and speed. volatility->gc Yes hplc HPLC is required. volatility->hplc No chromophore Does the analyte have a strong UV chromophore? hplc->chromophore hplc_direct Direct HPLC-UV analysis is possible. chromophore->hplc_direct Yes derivatize Derivatization (e.g., with DNPH) is necessary before HPLC analysis. chromophore->derivatize No cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Obtain Sample dissolve Dilute in Solvent (GC) or Derivatize (HPLC) sample->dissolve inject Inject into Chromatograph dissolve->inject separate Separation in Column inject->separate detect Detect Eluting Compounds separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

References

A Comparative Guide to Deuterated Ketone Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing quantitative mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards, particularly deuterated ketones, are frequently employed due to their structural similarity to many analytes and their ability to mimic the analyte's behavior during sample preparation and analysis. This guide provides an objective comparison of three commonly used deuterated ketone internal standards: Acetone-d6, Methyl Ethyl Ketone-d5 (MEK-d5), and Cyclohexanone-d4, with supporting data and detailed experimental protocols.

Deuterated internal standards are compounds where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] An ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and has comparable recovery during sample extraction.[1][2] By adding a known amount of a deuterated standard to a sample, variations that occur during the analytical process can be normalized, leading to more precise and accurate quantification.[1]

Comparative Performance of Deuterated Ketone Internal Standards

Table 1: General Properties and Applications of Common Deuterated Ketone Internal Standards

PropertyAcetone-d6Methyl Ethyl Ketone-d5 (MEK-d5)Cyclohexanone-d4
Molecular Formula C₃D₆OC₄H₃D₅OC₆H₈D₄O
Molecular Weight 64.12 g/mol 77.14 g/mol 102.17 g/mol
Typical Isotopic Purity >99.5 atom % D>98 atom % D>98 atom % D
Primary MS Platform GC-MS, LC-MSLC-MSGC-MS, LC-MS
Key Advantages - High volatility, suitable for headspace analysis.- Structurally simple, minimizing complex fragmentation.[1]- Polarity suitable for a range of analytes in LC-MS.[1]- Lower volatility, suitable for analytes with higher boiling points.- Ring structure provides a distinct fragmentation pattern.[1]
Potential Considerations - High volatility can lead to sample loss if not handled carefully.- Potential for H/D exchange at α-positions under certain pH conditions.[1]- Potential for keto-enol tautomerization leading to H/D exchange.[1]- Susceptible to H/D exchange at α-positions, especially under acidic or basic conditions.[1]

Key Performance Parameters: A Deeper Dive

The utility of a deuterated ketone as an internal standard is determined by several key performance parameters.

Isotopic Purity

High isotopic purity is crucial to prevent interference from the standard with the analyte's signal, a phenomenon known as "cross-talk," which can lead to non-linear calibration curves.[1] Commercially available deuterated ketones typically have high isotopic enrichment, often exceeding 98%.[3]

Table 2: Comparison of Key Performance Parameters

ParameterAcetone-d6Methyl Ethyl Ketone-d5 (MEK-d5)Cyclohexanone-d4
Typical Isotopic Purity ≥99.5%≥98%≥98%
Stability (H/D Exchange) Deuterons on carbons alpha to the carbonyl are susceptible to exchange under acidic or basic conditions.Deuterons on the carbon alpha to the carbonyl are susceptible to exchange.Deuterons on carbons alpha to the carbonyl are susceptible to exchange.
Chromatographic Isotope Effect Known to exhibit a slight retention time shift, typically eluting earlier than non-deuterated acetone.[4]Expected to have a slight retention time shift compared to non-deuterated MEK.Expected to have a slight retention time shift compared to non-deuterated cyclohexanone.
Chemical Stability and Hydrogen-Deuterium (H/D) Exchange

A significant consideration for deuterated ketones is their stability, particularly the potential for hydrogen-deuterium (H/D) exchange at the carbons alpha to the carbonyl group.[1] This exchange can be catalyzed by acidic or basic conditions and elevated temperatures, leading to a loss of the deuterium label and compromising quantitative accuracy.[1][3] The stability of the deuterated standard under the specific experimental conditions of the assay must be thoroughly evaluated.[5]

Chromatographic Isotope Effect

Deuterium-labeled compounds can exhibit slightly different chromatographic behavior compared to their non-labeled counterparts, a phenomenon known as the chromatographic isotope effect.[1][3] This can result in a small shift in retention time, with the deuterated standard often eluting slightly earlier than the analyte.[4][6] While minor shifts may be acceptable, significant separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, thereby reducing the accuracy of correction.[6]

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful implementation of deuterated ketone internal standards.

Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic purity of a deuterated ketone internal standard.

Methodology:

  • Standard Preparation: Prepare a solution of the deuterated ketone standard in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for direct infusion or LC-MS analysis.

  • Mass Spectrometric Analysis:

    • Infuse the solution directly into a high-resolution mass spectrometer or inject it onto an LC-MS system.

    • Acquire full-scan mass spectra in the appropriate mass range to encompass the molecular ions of the deuterated standard and any potential lower-deuterated or non-deuterated isotopologues.

  • Data Analysis:

    • Identify the monoisotopic peaks corresponding to the fully deuterated species and all lower isotopologues.

    • Calculate the isotopic purity by determining the relative abundance of the desired deuterated species compared to the sum of all related isotopic peaks.

G Isotopic Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Prepare Deuterated Ketone Solution ms High-Resolution Mass Spectrometry prep->ms identify Identify Isotopologue Peaks ms->identify calculate Calculate Relative Abundances identify->calculate purity Determine Isotopic Purity calculate->purity

Workflow for Isotopic Purity Assessment.
Protocol 2: Evaluation of H/D Exchange Stability

Objective: To assess the stability of a deuterated ketone internal standard under simulated assay conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the deuterated ketone in buffers representing the pH range of the intended analytical method (e.g., pH 3, pH 7, pH 10).

    • Prepare a control sample in a neutral, aprotic solvent (e.g., acetonitrile).

  • Incubation: Incubate the solutions at the temperatures relevant to the sample preparation and analysis workflow (e.g., room temperature, 40°C) for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS Analysis:

    • At each time point, inject an aliquot of each solution into an LC-MS system.

    • Monitor the mass-to-charge ratio (m/z) of the deuterated standard and the corresponding non-deuterated analogue.

  • Data Analysis:

    • Measure the peak areas of the deuterated standard and the non-deuterated analogue at each time point.

    • An increase in the signal of the non-deuterated analogue over time indicates H/D exchange.[5]

G H/D Exchange Stability Evaluation Workflow cluster_prep Preparation & Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_solutions Prepare Solutions at Different pH and Temperatures incubate Incubate over Time Course prep_solutions->incubate lcms LC-MS Analysis at Each Time Point incubate->lcms monitor Monitor Deuterated and Non-deuterated Signals lcms->monitor assess Assess Signal Changes to Determine Exchange monitor->assess

Workflow for H/D Exchange Stability Evaluation.
Protocol 3: Assessment of Chromatographic Isotope Effect

Objective: To determine the extent of chromatographic separation between a deuterated ketone internal standard and its non-deuterated analogue.

Methodology:

  • Sample Preparation: Prepare a solution containing both the deuterated ketone and its corresponding non-deuterated analogue in the initial mobile phase.

  • LC-MS Analysis:

    • Inject the mixture onto the LC-MS system using the intended chromatographic method.

    • Acquire data by monitoring the specific m/z values for both the deuterated and non-deuterated compounds.

  • Data Analysis:

    • Extract the ion chromatograms for both compounds.

    • Determine the retention times (t R) at the apex of each peak.

    • Calculate the retention time shift (Δt R = t R(analyte) - t R(standard)) and the separation factor (α = t R(analyte) / t R(standard)).

G Chromatographic Isotope Effect Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Analysis prep_mix Prepare Mixture of Deuterated and Non-deuterated Compounds lcms_analysis LC-MS Analysis of Mixture prep_mix->lcms_analysis extract_xic Extract Ion Chromatograms lcms_analysis->extract_xic determine_rt Determine Retention Times extract_xic->determine_rt calculate_shift Calculate Retention Time Shift determine_rt->calculate_shift

Workflow for Assessing Chromatographic Isotope Effect.

Conclusion

The selection of a deuterated ketone internal standard requires careful consideration of the specific analyte, the sample matrix, and the analytical method.[1] Acetone-d6, MEK-d5, and Cyclohexanone-d4 each offer distinct advantages and have potential limitations. While this guide provides a comparative overview, it is imperative for researchers to perform thorough method development and validation to ensure the chosen internal standard provides the required accuracy and precision for their specific application. Vigilance regarding potential challenges such as H/D exchange and chromatographic isotope effects is crucial for generating high-quality, reproducible data in drug development and other scientific research.[1]

References

A Comparative Guide to NMR Spectroscopy for the Structural Elucidaion of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropyl ketone moiety is a significant structural motif in organic chemistry, appearing in numerous natural products and pharmaceutical compounds. Its unique electronic and steric properties impart specific reactivity and conformational constraints. Accurate structural determination is therefore critical. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the unambiguous structural elucidation of cyclopropyl ketones, supported by experimental data and protocols.

¹H NMR Spectroscopy: A Window into the Cyclopropyl Ring

Proton (¹H) NMR spectroscopy is the initial and one of the most informative methods for identifying a cyclopropyl ketone. The strained three-membered ring creates a distinct magnetic environment, leading to characteristic chemical shifts and coupling patterns.

The protons on the cyclopropyl ring are significantly shielded due to the ring's magnetic anisotropy, causing them to appear in the upfield region of the spectrum.[1]

  • Methine Proton (α-proton): The proton on the carbon directly attached to the carbonyl group is the most deshielded of the ring protons, typically resonating between δ 1.8-2.7 ppm .[1]

  • Methylene Protons (β-protons): The four protons on the other two carbons of the ring are chemically and magnetically non-equivalent, appearing further upfield, generally between δ 0.8-1.5 ppm .[1] These often present as complex, overlapping multiplets due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.[1]

A key feature for stereochemical assignment is the difference in vicinal coupling constants (J):

  • ³Jcis: Typically ranges from 7-9 Hz .[1]

  • ³Jtrans: Typically ranges from 4-6 Hz .[1]

The larger value for ³Jcis is invaluable for determining the relative stereochemistry of substituents on the cyclopropyl ring.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded, appearing far downfield in the range of δ 205-220 ppm .[1] Conjugation with the cyclopropyl ring can influence this chemical shift.[1][2]

  • Methine Carbon (α-carbon): The cyclopropyl carbon attached to the carbonyl group resonates between δ 17-25 ppm .[1]

  • Methylene Carbons (β-carbons): The two methylene carbons of the cyclopropyl ring are the most shielded, typically found between δ 10-15 ppm .[1]

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals observed in 1D spectra and for determining the complete molecular structure, including stereochemistry.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It is crucial for tracing the connectivity within the cyclopropyl ring and identifying which protons are vicinal and geminal to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting different fragments of the molecule. For cyclopropyl ketones, key correlations are observed between the cyclopropyl protons and the carbonyl carbon, and between the protons of any substituent on the ketone and the carbonyl carbon.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[3] This is the primary method for determining the relative stereochemistry and preferred conformation of the molecule. For example, a NOESY correlation between a substituent on the cyclopropyl ring and a substituent on the carbonyl group can define their spatial relationship.[4]

Data Presentation: Characteristic NMR Data

The following tables summarize typical NMR data for two common cyclopropyl ketones.

Table 1: ¹H NMR Data for Selected Cyclopropyl Ketones in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Cyclopropyl Methyl Ketone Methine-H~2.5m-
Methylene-H~1.0 - 1.2m-
Methyl-H~2.3s-
Cyclopropyl Phenyl Ketone [5]Phenyl-H (ortho)~8.01d~8.0
Phenyl-H (meta/para)~7.45 - 7.55m-
Methine-H~2.65m-
Methylene-H~1.01 - 1.23m-

Table 2: ¹³C NMR Data for Selected Cyclopropyl Ketones in CDCl₃

CompoundCarbonChemical Shift (δ, ppm)
Cyclopropyl Methyl Ketone [1][6]C=O~209
Methine-C~17
Methylene-C~11
Methyl-C~29
Cyclopropyl Phenyl Ketone C=O~200
Phenyl-C (ipso)~137
Phenyl-C (o, m, p)~128 - 133
Methine-C~17.3
Methylene-C~11.6

Mandatory Visualizations

G Key 2D NMR Correlations in a Cyclopropyl Ketone cluster_ketone Ketone Moiety cluster_cyclopropyl Cyclopropyl Ring C=O C=O R R H_alpha H_alpha->C=O HMBC (³J) C_alpha H_beta_cis Hβ (cis) H_alpha->H_beta_cis COSY H_beta_trans Hβ (trans) H_alpha->H_beta_trans COSY C_beta H_alpha->C_beta HMBC (²J) H_beta_cis->C=O HMBC (²J) H_beta_cis->C_alpha HMBC (²J) H_beta_cis->H_beta_trans COSY H_beta_trans->C=O HMBC (²J)

Caption: Key COSY and HMBC correlations for a cyclopropyl ketone.

G Workflow for NMR-based Structural Elucidation A Sample Preparation (5-10 mg in deuterated solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Analyze 1D Spectra - Chemical Shifts - Integration - Coupling Patterns B->D C->D E Propose Partial Structures D->E F 2D NMR Acquisition (COSY, HSQC, HMBC) E->F G Assign ¹H and ¹³C Signals using HSQC F->G H Establish Connectivity using COSY and HMBC G->H I Assemble Full Structure H->I J Stereochemistry Ambiguous? I->J K 2D NOESY/ROESY Acquisition J->K Yes M Final Structure Confirmed J->M No L Determine Relative Stereochemistry K->L L->M

Caption: Logical workflow for cyclopropyl ketone structural analysis.

Experimental Protocols

Sample Preparation:

  • Weigh 5-10 mg of the purified cyclopropyl ketone sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (General Parameters on a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16[1]

  • ¹³C NMR:

    • Experiment: Proton-decoupled

    • Pulse Angle: 30°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024[1]

  • 2D COSY:

    • Standard gradient-selected (gCOSY) pulse sequence.

    • Acquire 256-512 increments in the indirect dimension (t₁).

  • 2D HSQC:

    • Standard gradient-selected, sensitivity-enhanced pulse sequence.

    • Set the ¹JCH coupling constant to an average of 145 Hz.

  • 2D HMBC:

    • Standard gradient-selected pulse sequence.

    • Set the long-range coupling constant (ⁿJCH) to an average of 8 Hz to observe both ²J and ³J correlations.

  • 2D NOESY:

    • Standard pulse sequence.

    • Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules) to allow for the buildup of Nuclear Overhauser Effect cross-peaks.

Comparison with Alternative Techniques

While NMR is the most powerful tool for complete structural elucidation in solution, other techniques provide complementary information:

  • Infrared (IR) Spectroscopy: Quickly confirms the presence of the carbonyl group via a strong C=O stretching absorption, typically around 1690-1715 cm⁻¹. The conjugation with the cyclopropyl ring slightly lowers this frequency compared to a saturated acyclic ketone.[1]

  • X-ray Crystallography: Provides the absolute, unambiguous structure, including stereochemistry, in the solid state. However, it requires a suitable single crystal, which is not always obtainable. It serves as the ultimate benchmark to which NMR data can be compared.

  • Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation patterns, which help to confirm the molecular formula and identify structural motifs.

Conclusion

NMR spectroscopy, through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) experiments, offers an unparalleled and non-destructive toolkit for the complete structural and stereochemical elucidation of cyclopropyl ketones in solution. The characteristic upfield shifts of the ring protons, coupled with distinct coupling constants and multi-bond correlations to the carbonyl group, provide a definitive spectroscopic signature. While other methods offer valuable complementary data, NMR remains the gold standard for comprehensive analysis in this important class of compounds.

References

Cyclopropyl Methyl Ketone vs. Cyclobutyl Ketone: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclopropyl methyl ketone and cyclobutyl ketone. Understanding the distinct behaviors of these small-ring ketones is crucial for their application as versatile building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. The inherent ring strain and electronic properties of the cyclopropyl and cyclobutyl moieties impart unique reactivity profiles, which will be explored through a review of key chemical transformations supported by experimental and computational data.

Executive Summary

The heightened ring strain of the cyclopropyl group in cyclopropyl methyl ketone renders it more susceptible to ring-opening reactions compared to the less strained cyclobutyl ketone. This fundamental difference in stability dictates their reactivity in a variety of chemical transformations. While both ketones undergo typical carbonyl reactions, the cyclopropyl derivative often exhibits enhanced reactivity and alternative reaction pathways driven by the release of ring strain. In contrast, cyclobutyl ketone generally behaves more like a typical acyclic ketone, though its reactivity is still influenced by the four-membered ring.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in physical properties and reactivity between cyclopropyl methyl ketone and cyclobutyl ketone.

Property/ReactionCyclopropyl Methyl KetoneCyclobutyl KetoneKey Differences & Supporting Data
Molecular Formula C₅H₈OC₆H₁₀ODifferent number of carbon atoms.
Molecular Weight 84.12 g/mol 98.14 g/mol Cyclobutyl ketone is the larger molecule.
Boiling Point 111-114 °C137-139 °CThe higher boiling point of cyclobutyl ketone is consistent with its larger molecular weight.
Density 0.849 - 0.903 g/mL at 25 °C0.902 g/mL at 25 °CSimilar densities.
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/molThe higher ring strain in cyclopropane makes cyclopropyl methyl ketone more prone to ring-opening reactions.
Reactivity towards Nucleophilic Addition Generally higherGenerally lowerThe cyclopropyl group's ability to stabilize an adjacent positive charge can enhance the electrophilicity of the carbonyl carbon.
Hydride Reduction High stereoselectivity observed, influenced by the conformation of the cyclopropyl ring.Behaves similarly to acyclic ketones.The rigid conformation of the cyclopropyl ring dictates the direction of hydride attack.
Grignard Reaction Proceeds readily, but can be complicated by ring-opening side reactions depending on the Grignard reagent and conditions.Standard Grignard addition to a ketone.The high ring strain of the cyclopropyl group makes it susceptible to cleavage.
Wittig Reaction Higher reactivity predicted by computational studies.Lower reactivity predicted by computational studies.A computational study on the Wittig reaction of cyclic ketones with phosphorus ylides found a lower activation energy barrier for cyclopropanone (-4.97 kcal/mol) compared to cyclobutanone (0.30 kcal/mol), suggesting a higher reactivity for the three-membered ring ketone.[1]
Baeyer-Villiger Oxidation Migratory aptitude of the cyclopropyl group is high.Migratory aptitude of the cyclobutyl group is lower than tertiary alkyl groups but higher than primary alkyl groups.The migratory aptitude in Baeyer-Villiger oxidation is influenced by the ability of the group to stabilize a positive charge. The cyclopropyl group is known to have a high migratory aptitude.
Ring-Opening Reactions Readily undergoes ring-opening under acidic, thermal, or photochemical conditions.More resistant to ring-opening; thermal decomposition requires higher temperatures and proceeds via a different mechanism.The significant relief of ring strain is a major driving force for ring-opening reactions in cyclopropyl ketones.

Reactivity Comparison: A Deeper Dive

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction for both ketones. However, the electronic and steric environments of the carbonyl carbon differ significantly between the two molecules.

  • Electronic Effects: The cyclopropyl group, due to the high p-character of its C-C bonds, can exhibit electronic properties similar to a carbon-carbon double bond. This allows for conjugation with the carbonyl group, which can influence the electrophilicity of the carbonyl carbon. The cyclobutyl group has a less pronounced electronic effect.

  • Steric Effects: The steric hindrance around the carbonyl group is also a factor. The planar nature of the cyclopropyl ring may offer a different steric environment compared to the puckered conformation of the cyclobutyl ring.

Hydride Reduction

The reduction of the carbonyl group to a hydroxyl group using hydride reagents like sodium borohydride (NaBH₄) is a common transformation.

  • Cyclopropyl Methyl Ketone: The stereochemical outcome of the reduction of substituted cyclopropyl ketones is highly dependent on the conformation of the cyclopropyl ring. The hydride attack generally occurs from the less hindered face of the predominant conformer.

  • Cyclobutyl Ketone: The reduction of cyclobutyl ketone is expected to proceed similarly to that of acyclic ketones, with the stereochemistry being influenced by the puckered nature of the four-membered ring.

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, provides a route to tertiary alcohols.

  • Cyclopropyl Methyl Ketone: While the Grignard reaction can occur at the carbonyl carbon, the high ring strain of the cyclopropyl group makes it susceptible to ring-opening, especially with certain Grignard reagents or under harsh reaction conditions.

  • Cyclobutyl Ketone: The Grignard reaction with cyclobutyl ketone typically proceeds without complications of ring-opening, yielding the expected tertiary alcohol.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones.

  • Cyclopropyl Methyl Ketone: Computational studies suggest that cyclopropanone has a lower activation energy for the Wittig reaction compared to cyclobutanone, indicating a higher intrinsic reactivity.[1] This is likely due to the relief of ring strain in the transition state.

  • Cyclobutyl Ketone: While the Wittig reaction is feasible, it is predicted to be slower than with its three-membered ring counterpart.[1]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or a lactone.

  • Cyclopropyl Methyl Ketone: The cyclopropyl group has a high migratory aptitude in the Baeyer-Villiger oxidation, often migrating in preference to a methyl group.

  • Cyclobutyl Ketone: The cyclobutyl group also migrates, and its migratory aptitude is generally considered to be between that of a secondary and a primary alkyl group.

Ring-Opening Reactions

The most significant difference in reactivity lies in the propensity for ring-opening.

  • Cyclopropyl Methyl Ketone: The high ring strain (~27.5 kcal/mol) makes the cyclopropyl ring susceptible to cleavage under a variety of conditions, including acid catalysis, thermal activation, and photochemical irradiation. These reactions are often synthetically useful, providing access to linear chains with specific functional groups.

  • Cyclobutyl Ketone: With a lower ring strain (~26.3 kcal/mol), cyclobutyl ketone is significantly more stable and less prone to ring-opening. Thermal decomposition requires much higher temperatures and proceeds through a different mechanistic pathway, often involving radical intermediates.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the comparative reactivity.

Protocol 1: Reduction of Ketones with Sodium Borohydride

Objective: To compare the rate of reduction of cyclopropyl methyl ketone and cyclobutyl ketone to their corresponding secondary alcohols.

Materials:

  • Cyclopropyl methyl ketone

  • Cyclobutyl ketone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • NMR tubes, Deuterated chloroform (CDCl₃)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of cyclopropyl methyl ketone and cyclobutyl ketone in 5 mL of methanol.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add an equimolar amount of NaBH₄ (e.g., 0.25 mmol, as 1 mole of NaBH₄ can reduce 4 moles of ketone) while stirring.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) by taking a small aliquot, quenching it with a few drops of acetone, and analyzing it by TLC.

  • Once the reactions are complete (as indicated by the disappearance of the starting ketone spot on TLC), add 10 mL of water to each flask.

  • Extract the aqueous layers with dichloromethane (3 x 10 mL).

  • Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products by ¹H NMR to confirm the formation of the corresponding alcohols and to determine the conversion.

Expected Outcome: Cyclopropyl methyl ketone is expected to react faster than cyclobutyl ketone due to the electronic effects of the cyclopropyl group.

Protocol 2: Grignard Reaction with Methylmagnesium Bromide

Objective: To compare the product distribution of the Grignard reaction of cyclopropyl methyl ketone and cyclobutyl ketone with methylmagnesium bromide.

Materials:

  • Cyclopropyl methyl ketone

  • Cyclobutyl ketone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • NMR tubes, CDCl₃

Procedure:

  • In two separate flame-dried, three-necked round-bottom flasks equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve equimolar amounts (e.g., 1 mmol) of cyclopropyl methyl ketone and cyclobutyl ketone in 10 mL of anhydrous diethyl ether.

  • Cool the solutions to 0 °C.

  • Slowly add an equimolar amount (e.g., 1 mmol) of methylmagnesium bromide solution to each flask via the dropping funnel over 15 minutes.

  • After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for 1 hour.

  • Cool the flasks back to 0 °C and slowly quench the reactions by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layers and extract the aqueous layers with diethyl ether (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR and GC-MS to identify the products and determine their relative ratios.

Expected Outcome: The reaction with cyclobutyl ketone is expected to yield primarily the tertiary alcohol. The reaction with cyclopropyl methyl ketone may yield the tertiary alcohol along with ring-opened byproducts.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships in the reactivity of these ketones and a typical experimental workflow.

G Comparative Reactivity Pathways cluster_cpmk Cyclopropyl Methyl Ketone cluster_cbk Cyclobutyl Ketone cpmk Cyclopropyl Methyl Ketone cpmk_na Nucleophilic Addition cpmk->cpmk_na Standard Reactivity cpmk_ro Ring-Opening cpmk->cpmk_ro High Ring Strain cpmk_bv Baeyer-Villiger cpmk_na->cpmk_bv cpmk_wittig Wittig Reaction cpmk_na->cpmk_wittig cbk_na Nucleophilic Addition cbk_ro Ring-Opening (difficult) cbk Cyclobutyl Ketone cbk->cbk_na Standard Reactivity cbk->cbk_ro Lower Ring Strain cbk_bv Baeyer-Villiger cbk_na->cbk_bv cbk_wittig Wittig Reaction cbk_na->cbk_wittig

Caption: Comparative reactivity pathways of the two ketones.

G General Experimental Workflow for Reactivity Comparison start Start: Select Ketones (Cyclopropyl Methyl Ketone & Cyclobutyl Ketone) reaction_setup Set up parallel reactions under identical conditions (Solvent, Temperature, Reagent Concentration) start->reaction_setup monitoring Monitor reaction progress (TLC, GC, NMR) reaction_setup->monitoring workup Quench and work-up reactions monitoring->workup analysis Analyze product mixture (NMR, GC-MS, LC-MS) workup->analysis comparison Compare conversion rates, product distribution, and yields analysis->comparison conclusion Draw conclusions on relative reactivity comparison->conclusion

Caption: General workflow for comparing ketone reactivity.

Conclusion

The reactivity of cyclopropyl methyl ketone and cyclobutyl ketone is fundamentally dictated by the inherent strain and electronic nature of their respective cycloalkyl rings. Cyclopropyl methyl ketone is characterized by its propensity to undergo ring-opening reactions, a consequence of its high ring strain. This feature makes it a valuable precursor for the synthesis of acyclic compounds. In contrast, cyclobutyl ketone is more stable and generally exhibits reactivity patterns more aligned with those of typical acyclic ketones. For drug development professionals, the choice between these two ketones as synthetic intermediates will depend on the desired molecular architecture. The cyclopropyl moiety can be strategically employed to introduce conformational rigidity or to serve as a masked reactive site for subsequent transformations, while the cyclobutyl group can act as a stable, small carbocyclic scaffold. A thorough understanding of their comparative reactivity is therefore essential for the rational design of synthetic routes and the development of novel chemical entities.

References

A Comparative Guide to the Metabolic Stability of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance the potency, modulate physicochemical properties, and improve the metabolic stability of drug candidates.[1][2][3][4] This guide provides an objective comparison of the metabolic stability of cyclopropyl-containing compounds with relevant alternatives, supported by experimental data and detailed methodologies for assessing these critical drug-like properties.

The Dual Role of the Cyclopropyl Group in Metabolism

The cyclopropyl group can exert a dichotomous effect on a compound's metabolic fate. Its influence is highly dependent on the local molecular environment.

Enhancing Metabolic Stability:

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This "metabolic blocking" effect can shield a molecule from rapid degradation, thereby increasing its half-life and oral bioavailability. A classic example is pitavastatin, where the cyclopropyl group diverts metabolism away from the major CYP3A4 pathway, leading to minimal metabolism by CYP2C9 and reducing the potential for drug-drug interactions.[1]

Introducing Metabolic Liability:

Conversely, when a cyclopropyl group is attached to a heteroatom, particularly a nitrogen atom (forming a cyclopropylamine), it can become a site of metabolic activation.[1][5] This can lead to the formation of reactive metabolites through ring-opening mechanisms, which can covalently bind to cellular macromolecules, a phenomenon often associated with toxicity.[1][5]

Comparative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data for several classes of compounds, illustrating the impact of incorporating or modifying a cyclopropyl group.

Case Study 1: Hepatitis C Virus (HCV) NS5B Inhibitors

In a series of HCV NS5B inhibitors, a cyclopropyl moiety was identified as a metabolic hotspot leading to bioactivation. Replacing the cyclopropyl group with a gem-dimethyl group successfully mitigated this liability.[6]

Compound/AnalogKey Structural FeatureMetabolic OutcomeImplication for Stability
HCV NS5B Inhibitor 1 PyrimidinylcyclopropylbenzamideNADPH-dependent formation of multiple glutathione (GSH) conjugates.[6]Metabolically unstable; forms reactive metabolites.
HCV NS5B Inhibitor 2 gem-dimethyl instead of cyclopropylAverted the bioactivation pathway observed with the cyclopropyl analog.[6]Improved metabolic stability; reduced potential for reactive metabolite formation.
Case Study 2: Alicyclic Fentanyl Analogs

A study of fentanyl analogs with different alicyclic rings showed a clear trend in their metabolism in human hepatocytes. The smaller, more strained cyclopropyl ring favored N-dealkylation, while larger rings were more prone to ring oxidation.[7]

Fentanyl AnalogAlicyclic RingPrimary Metabolic PathwayPercentage of Total Metabolic Peak Area
Cyclopropyl fentanyl CyclopropylN-dealkylation82%
Alicyclic ring oxidationNot observed
Cyclohexyl fentanyl CyclohexylN-dealkylationMajor
Alicyclic ring oxidationMajor
2,2,3,3-tetramethylcyclopropyl fentanyl (TMCPF) TetramethylcyclopropylN-dealkylationMinor
Alicyclic ring oxidation85%

Note: This data illustrates how the nature of the alicyclic ring directs the primary site of metabolism.

Case Study 3: Pitavastatin - A Stable Cyclopropyl-Containing Drug

Pitavastatin is an example of a marketed drug where the cyclopropyl group contributes to a favorable metabolic profile. It undergoes minimal metabolism by CYP enzymes, primarily CYP2C9, and is not metabolized by CYP3A4.[8][9] The major metabolic pathway is glucuronidation to form pitavastatin lactone.[9] This contrasts with many other statins that are extensively metabolized by CYP3A4, leading to a higher potential for drug-drug interactions.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for the progression of drug candidates. The following are detailed methodologies for two of the most common in vitro assays.

Human Liver Microsomal (HLM) Stability Assay

This assay is used to evaluate the metabolic stability of a compound primarily by Phase I enzymes, such as cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam, testosterone)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • Preparation: Thaw human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation Mixture: Prepare a reaction mixture containing the liver microsomes and the test compound at a final concentration (e.g., 1 µM) in the phosphate buffer. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of the curve is used to calculate the half-life (t½ = -0.693 / slope). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_microsomes Thaw & Dilute Human Liver Microsomes mix Combine Microsomes & Compound Pre-incubate at 37°C prep_microsomes->mix prep_compound Prepare Test Compound Working Solution prep_compound->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction mix->start_reaction sample Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sample quench Quench Reaction with Cold Acetonitrile + IS sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental workflow for a human liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of cryopreserved human hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • 96-well plates, incubator with CO2 supply, centrifuge, and LC-MS/MS system.

Procedure:

  • Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound to the wells at a final concentration (e.g., 1 µM).

  • Time Course: Place the plate in a humidified incubator at 37°C with a 5% CO2 atmosphere. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot from the appropriate wells.

  • Termination: Quench the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Similar to the HLM assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_cells Thaw & Prepare Hepatocyte Suspension incubate Incubate Hepatocytes with Test Compound at 37°C prep_cells->incubate prep_compound Prepare Test Compound Working Solution prep_compound->incubate sample Sample at Time Points (e.g., 0-120 min) incubate->sample quench Quench with Cold Acetonitrile + IS sample->quench centrifuge Centrifuge Samples quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Experimental workflow for a hepatocyte stability assay.

Metabolic Fates of Cyclopropyl-Containing Compounds

The metabolic pathway of a cyclopropyl-containing compound is largely dictated by its structure. The following diagram illustrates the potential metabolic fates.

G cluster_stable Metabolically Stable Pathway cluster_unstable Metabolically Unstable Pathway Compound Cyclopropyl-Containing Drug Candidate Stable Resistant to CYP-mediated Oxidation Compound->Stable High C-H bond energy Unstable CYP-mediated Oxidation (e.g., at Cyclopropylamine) Compound->Unstable e.g., Cyclopropylamine Conjugation Phase II Conjugation (e.g., Glucuronidation) Stable->Conjugation Excretion Excretion of Parent Drug or Conjugate Conjugation->Excretion RingOpening Radical Formation & Ring Opening Unstable->RingOpening ReactiveMetabolite Formation of Reactive Metabolites RingOpening->ReactiveMetabolite Adducts Covalent Adducts with Cellular Macromolecules ReactiveMetabolite->Adducts

Potential metabolic pathways for cyclopropyl-containing compounds.

Conclusion

The incorporation of a cyclopropyl group into a drug candidate can be a highly effective strategy for enhancing metabolic stability, but it is not a universally applicable solution. As demonstrated, the stability of the cyclopropyl moiety is context-dependent. When used as a metabolic shield for aliphatic chains, it can significantly reduce susceptibility to CYP-mediated oxidation. However, in the form of a cyclopropylamine, it can be a liability, leading to bioactivation and the formation of reactive metabolites.

Therefore, a thorough in vitro metabolic assessment, using assays such as those detailed in this guide, is essential early in the drug discovery process. A direct comparison of the metabolic stability of cyclopropyl-containing compounds with carefully chosen analogs (e.g., gem-dimethyl or isopropyl) can provide invaluable insights into structure-activity relationships and guide the design of safer and more effective medicines.

References

Quantitative NMR (qNMR) Outperforms Chromatographic Methods for Cyclopropyl Methyl Ketone Assay

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for the precise quantification of cyclopropyl methyl ketone reveals qNMR as a superior primary method, offering high accuracy without the need for a specific reference standard of the analyte.

For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of key chemical intermediates like cyclopropyl methyl ketone is critical. This guide provides an objective comparison of qNMR against the more traditional chromatographic techniques of GC and HPLC, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

Quantitative NMR (qNMR) operates as a primary ratio method, providing a direct measure of the analyte concentration against a certified internal standard of known purity.[1] This contrasts with GC and HPLC, which are comparative methods requiring a specific reference standard of cyclopropyl methyl ketone for calibration. While GC is a widely utilized and cost-effective technique for volatile compounds like cyclopropyl methyl ketone, and HPLC is versatile for a broader range of substances, qNMR presents a distinct advantage in accuracy and traceability.[1][2]

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method based on the direct proportionality between NMR signal intensity and the number of nuclei.Separation based on volatility and interaction with a stationary phase, with flame ionization detection.Separation based on polarity and interaction with a stationary phase, with UV absorbance detection.
Reference Standard Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone), but not of the analyte itself.[1]Requires a reference standard of cyclopropyl methyl ketone.Requires a reference standard of cyclopropyl methyl ketone.
Accuracy High, as it is a primary method.[3]Good, dependent on the purity of the reference standard.Good, dependent on the purity of the reference standard.
Precision (RSD) Typically < 1%.[4]Typically < 2%.Typically < 2%.
Analysis Time ~10-30 minutes per sample.[5][6]~15-30 minutes per sample.~20-40 minutes per sample, may require derivatization.[1]
Sample Preparation Simple dissolution of the sample and internal standard in a deuterated solvent.[1]Dilution in a suitable solvent.Dilution in the mobile phase; may require derivatization for enhanced UV detection.[1]
Advantages - Direct and accurate quantification without an analyte-specific standard.[1] - Non-destructive. - Provides structural information.[7] - All-in-one for potency and structure.[3]- High resolution for volatile compounds.[1] - Cost-effective.[1] - Robust and widely available.- Suitable for non-volatile and thermally unstable compounds.[1] - Versatile with different detectors.
Disadvantages - Higher initial instrument cost. - Lower sensitivity compared to chromatographic methods.- Limited to volatile and thermally stable compounds.[1] - Requires a specific reference standard.- Can be more expensive due to solvent consumption.[1] - May require derivatization for compounds with poor chromophores.[1]

Experimental Protocols

Detailed methodologies for the qNMR, GC-FID, and HPLC-UV analysis of cyclopropyl methyl ketone are provided below.

This protocol outlines the use of an internal standard for the quantification of cyclopropyl methyl ketone.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).[1]

Materials:

  • Cyclopropyl methyl ketone sample.

  • Internal Standard (e.g., Maleic acid or Dimethyl Sulfone of high purity).[1]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1]

  • NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the cyclopropyl methyl ketone sample into a clean NMR tube.[1]

  • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.[1]

  • Add approximately 0.75 mL of the deuterated solvent.[1]

  • Cap the tube and gently vortex to ensure complete dissolution.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[4]

Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved signal of cyclopropyl methyl ketone (e.g., the methyl singlet) and a signal from the internal standard.

  • Calculate the purity of cyclopropyl methyl ketone using the following equation[8]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

This method is suitable for the routine analysis of volatile compounds like cyclopropyl methyl ketone.[1]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]

Materials:

  • Cyclopropyl methyl ketone sample.

  • Suitable solvent (e.g., Dichloromethane or Ethyl acetate).[1]

Chromatographic Conditions:

  • Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[1]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 280 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[1]

    • Ramp: 10 °C/min to 180 °C.[1]

    • Hold: 5 minutes at 180 °C.[1]

  • Injection Volume: 1 µL of a 1% solution of cyclopropyl methyl ketone.[1]

  • Split Ratio: 50:1.[1]

Data Analysis:

  • The purity is determined by calculating the peak area percentage of the cyclopropyl methyl ketone peak relative to the total area of all peaks in the chromatogram.[1] For a quantitative assay, a calibration curve would be prepared using a reference standard of cyclopropyl methyl ketone.

For ketones that may not be suitable for GC or for orthogonal testing, HPLC with UV detection is a viable alternative. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV absorbance.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector.

Materials:

  • Cyclopropyl methyl ketone sample.

  • 2,4-dinitrophenylhydrazine (DNPH) solution.

  • Acetonitrile and water (HPLC grade).

Derivatization Procedure:

  • Prepare a solution of the cyclopropyl methyl ketone sample.

  • Mix 100 µL of the sample solution with 1 mL of the DNPH solution.[1]

  • Allow the reaction to proceed for 30 minutes at room temperature.[1]

  • Dilute the reaction mixture with the initial mobile phase composition before injection.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Set to the absorbance maximum of the cyclopropyl methyl ketone-DNPH derivative.

  • Injection Volume: 10-20 µL.

Data Analysis:

  • Purity is determined by comparing the peak area of the cyclopropyl methyl ketone-DNPH derivative to that of a reference standard of known purity.[1]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for qNMR and a comparison with chromatographic methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh cyclopropyl methyl ketone weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve nmr_acq Acquire 1H NMR spectrum dissolve->nmr_acq process Process spectrum (FT, phase, baseline) nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity/ concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Comparative_Workflow cluster_qnmr qNMR cluster_gc_hplc GC / HPLC qnmr_prep Weigh sample & IS, dissolve qnmr_acq NMR Acquisition qnmr_prep->qnmr_acq qnmr_proc Process & Integrate qnmr_acq->qnmr_proc qnmr_result Direct Quantification qnmr_proc->qnmr_result chrom_prep Prepare sample & calibration standards chrom_acq Chromatographic Run chrom_prep->chrom_acq chrom_proc Integrate Peaks chrom_acq->chrom_proc chrom_cal Generate Calibration Curve chrom_proc->chrom_cal chrom_result Indirect Quantification chrom_cal->chrom_result start start->qnmr_prep start->chrom_prep

Caption: Comparative workflows of qNMR versus GC/HPLC.

References

The Gold Standard: A Comparative Guide to Cross-Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical and bioanalytical research, achieving precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides an objective comparison of analytical methods employing deuterated internal standards versus those using non-deuterated (analog) internal standards, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating high-quality data that can withstand regulatory scrutiny and confidently guide critical decisions in the pharmaceutical pipeline.[3]

The Critical Role of Internal Standards in Bioanalysis

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.[1] Its purpose is to correct for variability during sample processing and analysis, such as sample loss during extraction, injection volume variations, and matrix effects (ion suppression or enhancement in mass spectrometry).[1][4] By measuring the ratio of the analyte's response to the IS's response, these variations can be effectively normalized.[1]

Deuterated internal standards are versions of the analyte where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical properties ensure they behave similarly throughout the analytical process.[3][5] This co-elution and similar behavior in the mass spectrometer's ion source provide the most accurate correction for potential analytical errors.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard over a structural analog lies in its ability to more closely mimic the analyte throughout the analytical process.[6] This leads to more effective compensation for matrix effects and other sources of variability, resulting in higher accuracy and precision.[6][7]

Validation ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardRationale for Performance Difference
Accuracy & Precision Typically higher accuracy (closer to 100%) and better precision (lower %CV). For example, a study on tacrolimus showed accuracy between 99.55-100.63% and imprecision <3.09% with a deuterated IS.[6]May show acceptable but generally lower accuracy and precision. The same tacrolimus study with an analog IS showed accuracy between 97.35-101.71% and imprecision <3.63%.[6]The deuterated IS co-elutes with the analyte, ensuring both experience the same matrix effects, leading to more accurate correction.[4][7]
Selectivity & Specificity High, with the primary concern being the potential for cross-contribution from any unlabeled analyte present in the deuterated standard.[6]Generally high, but there is a greater risk of interference from endogenous matrix components or metabolites that are structurally similar to the analog IS but not the analyte.[6]The mass difference between the deuterated IS and the analyte provides high specificity in mass spectrometric detection.[6]
Matrix Effect Significantly minimizes the impact of matrix effects due to co-elution with the analyte.[4]Less effective at compensating for matrix effects as differences in retention time and chemical properties can lead to differential ion suppression or enhancement compared to the analyte.[7]Identical physicochemical properties ensure the deuterated standard and analyte are affected similarly by the biological matrix.[3]
Regulatory Acceptance Strongly preferred by regulatory agencies like the FDA and EMA.[4][8] The ICH M10 guideline provides a harmonized framework for their use.[8]May be accepted, but often requires more extensive validation to demonstrate its suitability. The EMA has rejected studies where the surrogate internal standard was not a close analog.[4]Regulatory bodies recognize the superior performance and reliability of deuterated standards in ensuring data integrity.[8]

Experimental Protocols

A detailed experimental protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS is provided below.

Preparation of Solutions
  • Stock Solutions : Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.[6]

  • Working Solutions : Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution. Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.[6]

Sample Preparation (Protein Precipitation)
  • To a microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).[1]

  • Add a fixed amount of the deuterated internal standard working solution to every sample, calibrator, and quality control sample.[3]

  • Add a protein precipitation agent (e.g., acetonitrile or methanol) to the sample.[3]

  • Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.[3]

  • Centrifuge the samples to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.[9]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : Select an appropriate LC column based on the analyte's properties.

    • Mobile Phase : Use a suitable mobile phase composition and gradient to achieve good chromatographic separation.

    • Flow Rate : Set a constant flow rate (e.g., 0.4 mL/min).[9]

    • Injection Volume : Inject a fixed volume of the prepared sample (e.g., 10 µL).[9]

  • Mass Spectrometry (MS) :

    • Ionization Mode : Use electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[9]

    • Scan Type : Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[7][9]

    • SRM Transitions : Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.[9]

Data Analysis
  • Integrate the peak areas for the analyte and its deuterated internal standard.[9]

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).[9]

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[9]

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[9]

Mandatory Visualizations

Cross_Validation_Workflow cluster_method_A Analytical Method A (e.g., Deuterated IS) cluster_method_B Analytical Method B (e.g., Analog IS) A_samples Prepare QC and Study Samples A_analysis Analyze Samples with Method A A_samples->A_analysis A_data Generate Data Set A A_analysis->A_data compare Compare Data Sets A and B A_data->compare B_samples Prepare Same Set of QC and Study Samples B_analysis Analyze Samples with Method B B_samples->B_analysis B_data Generate Data Set B B_analysis->B_data B_data->compare report Report Cross-Validation Results compare->report

Cross-validation workflow comparing two bioanalytical methods.

Internal_Standard_Logic analyte_extraction Extraction Variability analyte_matrix Matrix Effects normalization Normalization (Analyte/IS Ratio) analyte_extraction->normalization analyte_instrument Instrumental Variation analyte_matrix->normalization analyte_instrument->normalization is_extraction Extraction Variability is_matrix Matrix Effects is_extraction->normalization is_instrument Instrumental Variation is_matrix->normalization is_instrument->normalization result Accurate Quantification normalization->result

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Deuterated Dichlorobenzene (NSC 1940-d4)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling deuterated dichlorobenzene, likely identified as NSC 1940-d4, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.

Hazardous Properties and Safety Summary

Deuterated dichlorobenzene is classified as a hazardous substance with multiple risk factors. It is a combustible material, and its fine dust dispersed in air may ignite.[1] The compound is also very toxic to aquatic life with long-lasting effects.[1][2] It is suspected of causing cancer and causes serious eye irritation.[2] Personal protective equipment (PPE) is required when handling this substance.[1][2]

Hazard ClassificationDescription
Physical Hazards Combustible material. Fine dust may form explosive mixtures with air.[1]
Health Hazards Suspected of causing cancer (Carcinogenicity, Category 2).[2] Causes serious eye irritation (Eye Irritation, Category 2).[2] May cause headache, dizziness, tiredness, nausea, and vomiting upon overexposure.[1]
Environmental Hazards Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, acute hazard, Category 1).[1][2]

Experimental Workflow for Handling and Disposal

The following diagram outlines the necessary steps for the safe handling and disposal of deuterated dichlorobenzene.

cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures prep Step 1: Preparation & PPE handling Step 2: Chemical Handling prep->handling Proceed with caution spill Step 3: Spill Management handling->spill If spill occurs waste_collection Step 4: Waste Collection handling->waste_collection After use spill->waste_collection After cleanup waste_storage Step 5: Temporary Storage waste_collection->waste_storage Store securely waste_disposal Step 6: Final Disposal waste_storage->waste_disposal Arrange for pickup eye_contact Eye Contact skin_contact Skin Contact inhalation Inhalation ingestion Ingestion

Workflow for Safe Handling and Disposal of Deuterated Dichlorobenzene.

Detailed Experimental Protocols

Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Eye/Face Protection: Safety goggles with side protection or a face shield.

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.

  • Body Protection: A lab coat and other protective clothing as needed.

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a respiratory protective device.[3]

Handling Procedures

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid dust formation.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Use explosion-proof electrical and lighting equipment.[3]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1][2]

Spill Management

In the event of a spill:

  • Evacuate unprotected personnel from the area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE.

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[1]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite, acid binders) and place in a suitable container for disposal.[3]

  • Do not allow the substance to enter drains or groundwater systems.[1][2] If it does, inform the responsible authorities.[2]

Disposal Procedures

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Contaminated materials from spills should be disposed of as waste according to regulations.[3]

  • Do not release into the environment.[2]

Emergency First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]

References

Personal protective equipment for handling NSC 1940-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for NSC 1940-d4

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, a deuterated form of dichlorobenzene. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Safety goggles with side protection or a face shield.[1][2]
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374. Check for leak-tightness and impermeability before use.
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.[3]
Respiratory Protection If dust or vapors are generated, use a respiratory protective device.[3]
Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to prevent accidents and maintain the integrity of the compound.

Handling Procedures:

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4] Use explosion-proof electrical and lighting equipment.[1][3]

  • Hygiene: Wash hands thoroughly after handling and before breaks. Keep away from food and drink.[2][4]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed.[3]

  • Store locked up.[1]

  • Incompatible materials to avoid include strong oxidizers, alkali metals, alkaline earth metals, nitric acid, and aluminum.[4]

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal Plan

Proper containment and disposal of this compound are necessary to prevent environmental contamination and ensure laboratory safety.

Spill Containment:

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid dust formation.[1]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite, acid binders) and place in a suitable container for disposal.[3]

  • Prevent the material from entering drains or water systems.[1][4]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Contaminated packaging should be treated as the product itself.

Physical and Chemical Properties

The following table summarizes key quantitative data for dichlorobenzene, the parent compound of this compound.

PropertyValue
Boiling Point 64 °C (147.2 °F) (for a 1,2-Dichlorobenzene-d4 standard in methanol)[3]
Flash Point 9 °C (48.2 °F) (for a 1,2-Dichlorobenzene-d4 standard in methanol)[3]
Autoignition Temperature 455 °C (851 °F) (for a 1,2-Dichlorobenzene-d4 standard in methanol)[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Workspace E->F G Segregate Waste F->G H Dispose of Waste per Regulations G->H I Spill or Exposure Occurs J Follow First Aid Procedures I->J Exposure K Contain Spill I->K Spill L Report Incident J->L K->L

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.